Product packaging for Lotilaner(Cat. No.:CAS No. 1369852-71-0)

Lotilaner

Numéro de catalogue: B608639
Numéro CAS: 1369852-71-0
Poids moléculaire: 596.8 g/mol
Clé InChI: HDKWFBCPLKNOCK-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class, specifically engineered to selectively inhibit neurotransmitter receptors in target parasites . Its primary research value lies in its high potency and selectivity for invertebrate receptors. The compound acts by inhibiting GABA (γ-aminobutyric acid)-gated and glutamate-gated chloride channels in the nervous systems of arthropods, leading to uncontrolled neuronal excitation, paralysis, and death of the parasite . This targeted mechanism provides a significant margin of safety for research in mammalian models. This compound is characterized by its rapid absorption; studies indicate it reaches peak blood concentration within hours and has a terminal half-life that ensures sustained activity, making it an excellent candidate for investigating long-acting pest control strategies . Its high oral bioavailability, which is enhanced when administered with food, is also a key point of interest for pharmacokinetic studies . In applied research, this compound has demonstrated high efficacy (exceeding 90%) against a broad spectrum of economically significant parasites, including fleas (Ctenocephalides felis and C. canis) and numerous tick species (such as Ixodes ricinus, Rhipicephalus sanguineus, and Dermacentor reticulatus) . Its research applications extend beyond these to include models for managing acariasis and other ectoparasitic infestations . The product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14Cl3F6N3O3S B608639 Lotilaner CAS No. 1369852-71-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWFBCPLKNOCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027551
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369852-71-0
Record name Lotilaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotilaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTILANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Lotilaner: A Novel Isoxazoline Ectoparasiticide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds, a relatively new and highly effective group of veterinary and human medicines.[1][2] It is the pure S-enantiomer of a molecule designed to selectively target the nervous system of invertebrates, leading to their rapid paralysis and death.[3][4][5] Initially developed for the treatment and prevention of flea and tick infestations in dogs and cats (Credelio™), this compound has recently been approved for human use as a topical ophthalmic solution (Xdemvy®) for the treatment of Demodex blepharitis.[1][3][6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this significant advancement in parasiticide research.

Discovery and Development Pathway

The discovery of this compound is rooted in the broader exploration of the isoxazoline chemical class as a source of novel parasiticides.[7][8] The general drug discovery process for a new parasiticide is a multi-year endeavor involving the screening of vast chemical libraries, followed by lead optimization, and extensive safety and efficacy testing.

cluster_Discovery Discovery (2-4 years) cluster_Development Development (3-8 years) cluster_Registration Registration (~2 years) cluster_Commercialization Commercialization Target_ID Target Identification (e.g., Invertebrate GABACls) Screening High-Throughput Screening of Chemical Libraries Target_ID->Screening Hit_Molecule Identification of 'Hit' Molecules (Initial Activity) Screening->Hit_Molecule Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Molecule->Lead_Opt Lotilaner_ID Identification of this compound as Development Candidate Lead_Opt->Lotilaner_ID Preclinical Preclinical Studies (In Vitro & In Vivo Efficacy, Safety, PK) Lotilaner_ID->Preclinical Clinical_Trials Clinical Field Trials (Target Animal Safety & Efficacy) Preclinical->Clinical_Trials Dossier Dossier Submission to Regulatory Agencies (e.g., FDA, EMA) Clinical_Trials->Dossier Approval Market Approval Dossier->Approval Launch Product Launch (e.g., Credelio™, Xdemvy®) Approval->Launch

Caption: A generalized workflow for the discovery and development of a new parasiticide like this compound.

Mechanism of Action: Selective Inhibition of Invertebrate GABA-Gated Chloride Channels

This compound's primary mechanism of action is the non-competitive antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[1][2][4] To a lesser extent, it can also affect glutamate-gated chloride channels (GluCls).[7][8]

In the invertebrate nervous system, GABA is a major inhibitory neurotransmitter.[2] When GABA binds to its receptor on the chloride channel, it causes the channel to open, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting nerve transmission.[2]

This compound binds to a site on the GABACl distinct from the GABA binding site, and also different from the binding sites of older insecticides like fipronil.[1][4] This binding prevents the channel from opening, even when GABA is present. The blockade of the chloride ion influx leads to hyperexcitation of the parasite's nervous system, resulting in paralysis and rapid death.[2][3]

A key feature of this compound is its high selectivity for invertebrate GABACls over their mammalian counterparts.[1][3] This selectivity is the basis for its excellent safety profile in host animals and humans.[1][9]

cluster_Normal Normal State (Inhibition) cluster_this compound With this compound (Excitation) cluster_Result Result GABA GABA Receptor GABA-Gated Chloride Channel (GABACl) GABA->Receptor Binds Neuron Neuron Interior (Hyperpolarized) Receptor->Neuron Cl- Influx This compound This compound Blocked_Receptor GABACl (Blocked) This compound->Blocked_Receptor Binds & Blocks Blocked_Neuron Neuron Interior (Hyperexcitation) Blocked_Receptor->Blocked_Neuron No Cl- Influx Paralysis Paralysis & Death of Parasite Blocked_Neuron->Paralysis cluster_Prep Preparation cluster_Assay Electrophysiology Assay cluster_Analysis Data Analysis Gene_Cloning 1. Clone Invertebrate GABACl Gene cRNA_Synth 2. Synthesize cRNA Gene_Cloning->cRNA_Synth Oocyte_Inject 3. Inject cRNA into Xenopus Oocyte cRNA_Synth->Oocyte_Inject Incubate 4. Incubate for Channel Expression Oocyte_Inject->Incubate TEVC_Setup 5. Place Oocyte in TEVC Setup Incubate->TEVC_Setup GABA_Apply 6. Apply GABA (Activates Channel) TEVC_Setup->GABA_Apply Lotilaner_Apply 8. Pre-apply & Co-apply This compound with GABA TEVC_Setup->Lotilaner_Apply Record_Control 7. Record Control Current GABA_Apply->Record_Control Compare 10. Compare Currents Record_Control->Compare Record_Test 9. Record Test Current Lotilaner_Apply->Record_Test Record_Test->Compare Conclusion 11. Determine Antagonism (Reduced Rmax, No EC50 Shift) Compare->Conclusion

References

chemical and physical properties of lotilaner for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Lotilaner for Research Professionals

Introduction

This compound is a potent ectoparasiticide belonging to the isoxazoline class of compounds, a novel group of agents targeting invertebrate neurotransmitter receptors.[1] Initially developed for veterinary medicine to control flea and tick infestations in dogs and cats, its application has expanded to human medicine for the treatment of Demodex blepharitis.[2][3][4] this compound's high efficacy and selectivity stem from its unique mode of action as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) in arthropods.[5][6] This guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for their determination, and its molecular mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound characterized by its complex isoxazoline-thiophene scaffold.[7] As a pure S-enantiomer, it possesses greater biological activity than its R-enantiomer counterpart.[7][8] Its lipophilic nature is a key attribute, enhancing systemic absorption after oral administration.[1]

Data Summary

The core chemical and physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
IUPAC Name 3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide[2]
CAS Number 1369852-71-0[2]
Molecular Formula C₂₀H₁₄Cl₃F₆N₃O₃S[2][9][10][11][12]
Molecular Weight 596.75 g·mol⁻¹[2]
Physical Form White to beige powder[13]
LogP (o/w) 5.3[3][4]
pKa (Strongest Acidic) 11.15[8]
pKa (Strongest Basic) 0.94[8]
Solubility DMSO: ≥ 100 mg/mL (167.57 mM) Water: Insoluble[9][13][14][15]
Plasma Protein Binding > 99.9% (Human)[3][11][16]
Polymorphism Exhibits polymorphism; multiple crystalline forms (e.g., LT1, LT2, LT3, LT4) have been identified and characterized by specific PXRD peaks.[17][18][19]

Mechanism of Action

This compound exerts its parasiticidal effect by acting as a potent non-competitive antagonist of invertebrate GABA-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][6][20]

In the invertebrate nervous system, GABA is a primary inhibitory neurotransmitter.[20] When GABA binds to its receptor on the chloride channel, the channel opens, allowing an influx of chloride ions (Cl⁻).[20] This influx hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission.[21]

This compound disrupts this process by binding to a site on the GABACl, stabilizing the channel in a closed or non-conducting state.[8][21] This action is non-competitive, meaning it does not compete with GABA for its binding site.[5] By blocking the influx of chloride ions, this compound prevents the inhibition of neuronal signaling.[3][20] This leads to uncontrolled nervous system activity, resulting in hyperexcitation, spastic paralysis, and ultimately the death of the parasite.[3][4][20]

A key advantage of this compound is its high selectivity for invertebrate channels. It shows little to no activity on mammalian GABA receptors at therapeutic concentrations, which accounts for its favorable safety profile in host species.[1][5][8] Furthermore, studies indicate that this compound binds to a site distinct from older insecticides like fipronil and dieldrin, allowing it to overcome resistance mechanisms that affect these agents.[5][6]

GABAR_Mechanism cluster_0 Normal Physiological State (Inhibition) cluster_1 Neuron cluster_2 Action of this compound (Excitation) cluster_3 Neuron GABA GABA Receptor GABA-gated Chloride Channel (GABACl) GABA->Receptor Binds ChannelOpen Channel Opens Cl_Influx Cl- Influx ChannelOpen->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Cl_Influx->Hyperpolarization This compound This compound BlockedReceptor GABA-gated Chloride Channel (GABACl) This compound->BlockedReceptor Binds & Blocks (Non-competitive) ChannelBlocked Channel Blocked No_Influx No Cl- Influx ChannelBlocked->No_Influx Depolarization Hyperexcitation No_Influx->Depolarization Paralysis Paralysis & Death of Parasite Depolarization->Paralysis

Figure 1. Signaling pathway of this compound's mechanism of action.

Experimental Protocols

This section details the methodologies for characterizing the key properties of this compound.

Solubility Determination

The solubility of this compound is determined using a stepwise protocol to assess its dissolution in various solvents.[22]

Objective: To determine the maximum soluble concentration of this compound in a given solvent (e.g., aqueous buffer, DMSO, ethanol).

Materials:

  • This compound powder

  • Solvents of interest (e.g., cell culture media, DMSO, ethanol)

  • Glass test tubes

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at 37°C

Procedure:

  • Initial High Concentration Test: Weigh approximately 10 mg of this compound into a glass tube. Add 0.5 mL of the test solvent to achieve an initial concentration of 20 mg/mL.[22]

  • Mechanical Mixing Sequence: a. Gently mix the tube at room temperature, then vortex for 1-2 minutes.[22] b. Visually inspect for dissolution. A chemical is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[22] c. If undissolved, place the tube in a water bath sonicator for up to 5 minutes.[22] Re-inspect. d. If still undissolved, warm the solution to 37°C for up to 60 minutes.[22] Re-inspect.

  • Stepwise Dilution: If the compound remains insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL. Repeat the mechanical mixing sequence.[22]

  • Solvent Hierarchy: This procedure is typically performed in a hierarchical order of solvents, starting with aqueous media, followed by less polar solvents like DMSO or ethanol if solubility in aqueous media is poor.[22]

  • Documentation: Record the highest concentration at which this compound fully dissolves in each solvent.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution. The shake-flask method is a standard approach.

Objective: To determine the LogP value of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or rotator

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add equal volumes of the n-octanol and the aqueous this compound solution to a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature to allow the this compound to partition between the two phases. Let the phases separate completely. Centrifugation can be used to accelerate phase separation.

  • Concentration Measurement: Carefully separate the two phases. Measure the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method like HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

    • P = [this compound]octanol / [this compound]aqueous

    • LogP = log10(P)

Characterization of Molecular Mode of Action

The interaction of this compound with its molecular target can be precisely characterized using electrophysiological techniques in a heterologous expression system.[6][23]

Objective: To quantify the inhibitory effect of this compound on invertebrate GABACls and determine its IC₅₀.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the target invertebrate GABACl subunit(s)

  • Two-electrode voltage clamp (TEVC) setup

  • Perfusion system

  • Solutions: GABA (agonist), this compound (antagonist), and recording buffer

Procedure:

  • Expression of Receptors: Inject Xenopus oocytes with the cRNA for the GABACl of interest. Incubate the oocytes for 2-5 days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording: Place an oocyte in the recording chamber of the TEVC setup, impale it with two microelectrodes (voltage and current), and clamp the membrane potential (e.g., at -60 mV).

  • Establish Baseline: Perfuse the oocyte with GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a stable baseline current.[5]

  • Antagonist Application: Apply this compound at various concentrations, either by pre-application before GABA or by co-application with GABA.[5]

  • Measure Inhibition: Record the peak current induced by GABA in the presence of different concentrations of this compound.

  • Data Analysis: Normalize the current response at each this compound concentration to the baseline GABA response. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Clone 1. Clone Target Receptor Gene (e.g., Insect GABACl) cRNA 2. Synthesize cRNA Clone->cRNA Inject 3. Inject cRNA into Xenopus Oocytes cRNA->Inject Incubate 4. Incubate Oocytes (2-5 days for expression) Inject->Incubate TEVC 5. Mount Oocyte in Two-Electrode Voltage Clamp Incubate->TEVC Baseline 6. Apply GABA (agonist) to establish baseline current TEVC->Baseline Apply_Loti 7. Apply this compound (varying concentrations) Baseline->Apply_Loti Measure 8. Measure Inhibition of GABA-induced Current Apply_Loti->Measure Plot 9. Plot Dose-Response Curve (% Inhibition vs. [this compound]) Measure->Plot IC50 10. Calculate IC50 Value Plot->IC50

Figure 2. Experimental workflow for in-vitro efficacy testing of this compound.

References

An In-depth Technical Guide to the Target Site of Lotilaner on Insect GABA-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the molecular target and mechanism of action of lotilaner, a potent ectoparasiticide from the isoxazoline class. It is intended for an audience with a strong background in neuropharmacology, entomology, and molecular biology. The document outlines this compound's specific interaction with insect γ-aminobutyric acid (GABA)-gated chloride channels (GABACls), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Executive Summary

This compound is a highly effective and selective ectoparasiticide that functions as a non-competitive antagonist of invertebrate GABA-gated chloride channels (GABACls).[1][2][3] These channels, particularly those containing the Resistance to Dieldrin (RDL) subunit, are critical for inhibitory neurotransmission in insects and acarines.[4][5] this compound binds to an allosteric site within the transmembrane domain of the channel pore, distinct from the binding sites of older insecticides like fipronil and cyclodienes.[1][6] This interaction stabilizes the channel in a closed state, blocking the influx of chloride ions even in the presence of the neurotransmitter GABA.[7] The resulting disruption of inhibitory signaling leads to uncontrolled neuronal activity, paralysis, and ultimately the death of the arthropod.[7] A key feature of this compound is its high selectivity for invertebrate GABACls over their mammalian counterparts, conferring a favorable safety profile for use in veterinary and, more recently, human medicine.[1][7][8]

Mechanism of Action at the Molecular Level

The primary molecular target of this compound is the insect GABA-gated chloride channel, a pentameric ligand-gated ion channel (pLGIC) responsible for mediating fast inhibitory neurotransmission.[4][9]

  • Normal Channel Function: In a resting state, the GABACl is closed. Upon binding of the neurotransmitter GABA to its orthosteric site on the extracellular domain, the channel undergoes a conformational change, opening a central pore.[10][11] This allows chloride ions (Cl-) to flow into the neuron, down their electrochemical gradient. The influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[10][12]

  • This compound's Antagonistic Action: this compound acts as a non-competitive antagonist, also known as a negative allosteric modulator.[1][13] It does not bind to the same site as GABA. Instead, it targets a distinct allosteric site located within the channel's transmembrane domain (TMD).[6][7] By binding to this site, this compound stabilizes a non-conducting conformation of the channel, effectively locking it in a closed state.[7] This prevents the channel from opening, even when GABA is bound to its receptor site. The consequence is a blockade of inhibitory GABAergic signaling, leading to persistent neuronal excitation, paralysis, and death of the insect or acarine.[1][7]

Target Site Specificity and Selectivity

This compound's efficacy and safety are rooted in its high selectivity for invertebrate GABACls. Studies have shown that this compound is a potent inhibitor of insect and acarine GABACls while exhibiting minimal to no activity on mammalian GABAA receptors at therapeutic concentrations.[1][7][8] This selectivity is attributed to subtle but critical differences in the amino acid sequences of the binding pocket between invertebrates and vertebrates.

Recent research has identified a key residue, a glycine at the third position (G3') in the third transmembrane domain (TMD3) of the insect RDL subunit, as being crucial for the binding of isoxazolines like this compound.[6] Vertebrate GABAA receptors typically possess a bulkier methionine residue at the equivalent position, which is thought to sterically hinder the binding of the insecticide.[6] This structural difference is a primary determinant of the selective toxicity of this compound.

cluster_GABA Normal GABAergic Inhibition cluster_this compound This compound's Mechanism of Action GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel (RDL) GABA->Receptor Binds ChannelOpen Channel Opening Receptor->ChannelOpen AllostericSite Allosteric Site (Transmembrane Domain) ClInflux Chloride Ion (Cl-) Influx ChannelOpen->ClInflux Hyperpolarization Membrane Hyperpolarization ClInflux->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition This compound This compound This compound->AllostericSite Binds ChannelClosed Channel Remains Closed AllostericSite->ChannelClosed Prevents Opening NoClInflux Cl- Influx Blocked ChannelClosed->NoClInflux Hyperexcitation Neuronal Hyperexcitation & Paralysis NoClInflux->Hyperexcitation

Caption: Signaling pathway of GABAergic inhibition and its disruption by this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various invertebrate species using electrophysiological assays. The data consistently demonstrate its high affinity for insect and acarine GABACls.

Table 1: Inhibitory Potency of this compound on Invertebrate GABA-Gated Chloride Channels
SpeciesReceptor Subunit(s)Assay TypeThis compound IC₅₀ (nM)Fipronil IC₅₀ (nM)Reference
Drosophila melanogaster (Fruit Fly)RDL (Wild-Type)TEVC2.15 ± 0.1621.75 ± 1.15[1]
Drosophila melanogaster (Fruit Fly)RDL (A301S Mutant)TEVC3.44 ± 0.22181.80 ± 11.20[1]
Lepeophtheirus salmonis (Sea Louse)Ls-GABA1TEVC52.40 ± 4.54164.85 ± 11.80[1]
Rhipicephalus microplus (Cattle Tick)Rm-GABATEVC36.79 ± 4.3925.56 ± 2.25[1]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the GABA-induced current. Data are presented as mean ± SEM. TEVC: Two-Electrode Voltage Clamp.

Table 2: Non-Competitive Antagonism Profile of this compound

This table illustrates that this compound reduces the maximum response (Rₘₐₓ) to GABA without significantly shifting the concentration required to elicit a half-maximal response (EC₅₀), a hallmark of non-competitive antagonism.[1]

Condition (on D. melanogaster RDL)GABA EC₅₀ (µM)Maximum Response (Rₘₐₓ %)Reference
GABA alone (Control)9.29 ± 0.8197.71 ± 2.45[1]
GABA + 0.1 µM this compound6.33 ± 0.2050.98 ± 0.47[1]
GABA + 1.0 µM this compound6.27 ± 1.8513.65 ± 1.12[1]
Table 3: Selectivity Profile of this compound

This table highlights the selectivity of this compound for invertebrate channels over mammalian receptors.

SpeciesReceptor Subunit(s)This compound IC₅₀ (µM)Reference
Canis lupus familiaris (Dog)GABAA (α1β2γ2)> 10[1]
Human / CanineVarious GABAA combinations> 30[7][8]

Detailed Experimental Protocols

The characterization of this compound's interaction with GABACls relies on established and robust methodologies in molecular pharmacology and electrophysiology.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This is the primary technique used to functionally assess the effect of compounds on ion channels expressed in a heterologous system.[1][2]

Objective: To measure the inhibitory effect of this compound on GABA-induced currents in oocytes expressing specific invertebrate GABACl subunits.

Methodology:

  • Gene Cloning and cRNA Synthesis: The full-length cDNA sequence encoding the target GABACl subunit (e.g., Drosophila melanogaster RDL) is cloned into an expression vector. The plasmid is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular membrane is enzymatically removed. Stage V–VI oocytes are selected and microinjected with a precise volume (e.g., 50 nL) of the synthesized cRNA solution.

  • Incubation and Receptor Expression: Injected oocytes are incubated for 2-5 days in a buffered solution (e.g., Barth's solution) at approximately 18°C to allow for the translation of cRNA and functional expression of the GABACls on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl (typically 3M), one for voltage sensing and one for current injection.

    • The oocyte membrane potential is clamped at a holding potential, usually -60 mV to -80 mV.

    • The endogenous ligand, GABA, is applied at its approximate EC₅₀ concentration to elicit a stable inward chloride current.

  • Compound Application and Data Acquisition:

    • Once a stable GABA-induced current is established, this compound is co-applied with GABA at increasing concentrations.

    • The peak current at each this compound concentration is recorded and expressed as a percentage of the control GABA response.

    • The resulting concentration-response data are fitted to a logistical equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_record Recording cluster_analysis Analysis cRNA 1. Synthesize cRNA for GABACl Subunit Inject 2. Inject cRNA into Xenopus Oocyte cRNA->Inject Incubate 3. Incubate for 2-5 Days (Receptor Expression) Inject->Incubate Clamp 4. Voltage Clamp Oocyte (-60 mV) Incubate->Clamp ApplyGABA 5. Apply GABA to Elicit Control Current Clamp->ApplyGABA Applythis compound 6. Co-apply GABA with Increasing [this compound] ApplyGABA->Applythis compound Record 7. Record Peak Current Inhibition Applythis compound->Record Plot 8. Plot % Inhibition vs. [this compound] Record->Plot Fit 9. Fit Data to Curve Plot->Fit IC50 10. Determine IC50 Value Fit->IC50

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Site-Directed Mutagenesis

This technique is used to pinpoint specific amino acid residues that are critical for drug binding and action.[6][14]

Objective: To assess the impact of specific amino acid substitutions in the GABACl on the inhibitory activity of this compound.

Methodology:

  • Mutation Design: Based on homology modeling or previous studies, a target amino acid residue suspected to be involved in this compound binding (e.g., G3' in TMD3) is selected.[6]

  • Primer Design: Oligonucleotide primers are designed to contain the desired nucleotide change that will result in the specific amino acid substitution in the protein.

  • Mutagenesis Reaction: A PCR-based method is used with a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type GABACl cDNA, incorporating the mutagenic primers.

  • Template Removal: The parental, non-mutated (wild-type) plasmid template is digested using a methylation-sensitive restriction enzyme, such as DpnI, leaving only the newly synthesized, mutated plasmids.

  • Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then isolated and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Analysis: The confirmed mutant plasmid is used to synthesize cRNA, which is then injected into Xenopus oocytes for functional testing via TEVC, as described in section 4.1. The IC₅₀ of this compound for the mutant receptor is determined and compared to that of the wild-type receptor. A significant increase in the IC₅₀ value for the mutant indicates that the mutated residue is critical for this compound binding or action.

Start Start with Wild-Type (WT) GABACl Plasmid DNA Design 1. Design Mutagenic Primers (e.g., for G3'M mutation) Start->Design PCR 2. Perform Inverse PCR to Incorporate Mutation Design->PCR Digest 3. Digest WT Template DNA with DpnI PCR->Digest Transform 4. Transform Mutated Plasmid into E. coli Digest->Transform Sequence 5. Isolate and Sequence Plasmid to Confirm Mutation Transform->Sequence Test 6. Perform TEVC Assay on WT vs. Mutant Receptors Sequence->Test Compare 7. Compare this compound IC50 Values Test->Compare Conclusion Conclusion: Residue is Critical for Binding? Compare->Conclusion

Caption: Logical workflow for site-directed mutagenesis to identify key binding residues.
Radioligand Binding Assay

While electrophysiology measures function, radioligand binding assays directly measure the physical interaction between a drug and its receptor.[15][16][17]

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABACl.

Methodology:

  • Membrane Preparation: A source of the target receptor, such as insect head membranes or cultured cells heterologously expressing the receptor, is homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

  • Competition Binding:

    • A fixed concentration of a suitable radioligand that binds to the isoxazoline site (e.g., [³H]fluralaner) is incubated with the membrane preparation.

    • Parallel incubations are performed in the presence of increasing concentrations of unlabeled this compound (the "competitor").

    • A separate incubation with a high concentration of an unlabeled ligand is used to define non-specific binding.

  • Separation and Counting: After incubation to reach equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The amount of specific binding of the radioligand is calculated for each concentration of this compound. The data are plotted as percent specific binding versus the log concentration of this compound. The resulting sigmoidal curve is analyzed to determine the IC₅₀ of this compound, which is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound represents a significant advancement in ectoparasiticide development, characterized by its potent and selective action on invertebrate GABA-gated chloride channels. Its mechanism as a non-competitive antagonist, targeting a specific allosteric site within the transmembrane domain of the RDL subunit, has been thoroughly elucidated through robust electrophysiological and molecular techniques. The quantitative data underscore its high affinity for the insect target and its negligible interaction with mammalian receptors, providing a strong basis for its excellent safety and efficacy profile. The detailed experimental protocols outlined herein serve as a guide for the continued investigation of this important class of parasiticides and the fundamental neurobiology of their targets. This comprehensive understanding is vital for the development of next-generation insecticides and for effectively managing the potential for target-site resistance.

References

A Technical Guide to the Stereoisomerism of Lotilaner and the Potent Activity of its S-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereoisomeric properties of lotilaner, a member of the isoxazoline class of ectoparasiticides. It focuses on the differential biological activity of its enantiomers, highlighting the critical role of the S-enantiomer as the active pharmacophore. This document details the mechanism of action, presents comparative activity data, and outlines the experimental protocols used to elucidate these properties.

Introduction to this compound and Stereoisomerism

This compound is a potent ectoparasiticide used in both veterinary and human medicine to treat infestations by parasites such as fleas, ticks, and Demodex mites.[1][2] As a member of the isoxazoline family, its chemical structure contains a chiral center, meaning it exists as a pair of non-superimposable mirror-image isomers known as enantiomers.[3][4] These enantiomers are designated as the S- and R-enantiomers.[3] While they share identical chemical formulas and physical properties in an achiral environment, their three-dimensional arrangement is distinct.[5][6] This spatial difference is crucial in biological systems, where interactions with chiral macromolecules like receptors are highly specific, often leading to significant variations in pharmacological activity between enantiomers.[7][8]

Commercial formulations of this compound, such as Credelio™ and Xdemvy™, contain only the purified S-enantiomer, a decision rooted in the profound difference in biological activity between the two isomers.[3][9][10]

Mechanism of Action: Selective Antagonism of Invertebrate GABA-Gated Chloride Channels

The parasiticidal activity of this compound is achieved through its action on the nervous system of invertebrates.[11] The primary molecular target is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), a type of ligand-gated ion channel crucial for inhibitory neurotransmission in arthropods.[12][13]

The S-enantiomer of this compound functions as a potent, non-competitive antagonist of these channels.[3][12] Its binding to a unique site within the GABACl pore stabilizes the channel in a closed state.[1] This action blocks the influx of chloride ions into the neuron, which prevents hyperpolarization and disrupts normal nerve signaling. The resulting uncontrolled nervous activity leads to rapid paralysis and subsequent death of the parasite.[1][14]

A key feature of this compound is its high selectivity for invertebrate GABACls over their mammalian counterparts.[11][12] Studies have shown no significant activity on canine or human GABA receptors at concentrations up to 10-30 µM, which is over 1000 times the recommended therapeutic dose.[1][3] This selectivity is the foundation of its excellent safety profile for host species.[11]

cluster_Neuron Invertebrate Neuron GABA GABA Neurotransmitter GABACl GABA-Gated Chloride Channel (GABACl) GABA->GABACl Binds & Opens Effect Paralysis & Death of Parasite GABACl->Effect Leads to This compound This compound (S-enantiomer) This compound->GABACl Binds & Blocks (Non-competitive) Chloride Chloride Ions (Cl-) Chloride->GABACl Influx (Inhibited)

Figure 1: Signaling pathway of this compound's S-enantiomer at the invertebrate GABACl.

Quantitative Analysis of Enantiomer Activity

The decision to develop the S-enantiomer as a single-isomer drug is supported by clear quantitative data demonstrating its superior activity. The R-enantiomer is reported to exhibit approximately 100 times less biological activity than the S-enantiomer.[3] Electrophysiological studies have quantified the inhibitory effects of both enantiomers on invertebrate GABACls.

CompoundTarget ReceptorAssay TypeKey FindingReference
This compound (S-enantiomer) Invertebrate GABAClsTwo-Electrode Voltage ClampPotent non-competitive antagonist. Significantly reduces the maximum GABA-elicited current (Rmax) without altering the GABA EC50.[3]
AHC-2229544 (R-enantiomer) Invertebrate GABAClsIn vivo & In vitro assays~100-fold lower biological activity compared to the S-enantiomer.[3]

Note: Specific IC50 values for each enantiomer against various parasite receptors are detailed in specialized studies but are concisely summarized by the significant difference in potency.

Experimental Protocols

The determination of enantiomer-specific activity relies on two key experimental phases: the physical separation of the enantiomers and the subsequent biological assessment.

To study the individual enantiomers, the racemic mixture must first be resolved. Chiral HPLC is a standard and effective method for this purpose.[15][16]

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is used. CSPs are composed of a single enantiomer of a chiral compound immobilized on a support matrix (e.g., silica). Common CSPs include polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, or protein-based phases.[15]

  • Mobile Phase: An appropriate solvent system (mobile phase) is selected to carry the racemic mixture through the column. The composition is optimized to achieve good separation (resolution).

  • Separation Principle: As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer forms a more stable, transient diastereomeric complex with the CSP and is retained longer, while the other enantiomer elutes more quickly.[16]

  • Detection and Collection: A detector (e.g., UV-Vis) records the elution of the separated enantiomers. The distinct fractions corresponding to the S- and R-enantiomers are then collected for subsequent analysis and biological assays. The chiral purity of the collected fractions is confirmed.[3]

Racemate Racemic this compound (S- and R-mixture) Injector HPLC Injector Racemate->Injector Column Chiral Column (CSP) Injector->Column Mobile Phase Detector Detector Column->Detector Collector Fraction Collector Detector->Collector S_Enantiomer Pure S-Enantiomer Collector->S_Enantiomer R_Enantiomer Pure R-Enantiomer Collector->R_Enantiomer

Figure 2: Experimental workflow for the chiral separation of this compound enantiomers.

The TEVC technique using Xenopus laevis oocytes is a robust method for studying the function of ion channels and the effects of pharmacological agents.[12][13]

Methodology:

  • Receptor Expression: Oocytes from Xenopus laevis are harvested and injected with complementary RNA (cRNA) encoding the subunits of the target invertebrate GABACl. The oocytes are then incubated for several days to allow for the functional expression of the channels on their cell membrane.[3]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode). The membrane potential is "clamped" at a fixed holding potential.

  • GABA Application: A solution containing GABA is perfused over the oocyte. The binding of GABA to the expressed GABACls opens the channels, causing an inward flow of chloride ions, which is measured as an electrical current.

  • Antagonist Application: To test the inhibitory activity of the this compound enantiomers, the oocyte is exposed to a solution containing a specific concentration of either the pure S- or R-enantiomer prior to or during the application of GABA.

  • Data Analysis: The reduction in the GABA-elicited current in the presence of the compound is measured. By testing a range of concentrations, a dose-response curve can be generated to determine parameters like IC50 and the nature of the antagonism (competitive vs. non-competitive).[3]

cluster_prep Preparation cluster_exp Experiment Oocyte Xenopus Oocyte InjectedOocyte Oocyte Expressing GABACls Oocyte->InjectedOocyte Incubate cRNA Invertebrate GABACl cRNA cRNA->Oocyte Inject TEVC Two-Electrode Voltage Clamp InjectedOocyte->TEVC GABA Apply GABA TEVC->GABA Compound Apply this compound Enantiomer TEVC->Compound Measure Measure Chloride Current GABA->Measure Compound->Measure Observe Inhibition

Figure 3: Workflow for assessing enantiomer activity using TEVC in Xenopus oocytes.

Conclusion

The parasiticidal efficacy of this compound is almost exclusively attributed to its S-enantiomer. This enantiomer acts as a potent and highly selective non-competitive antagonist at invertebrate GABA-gated chloride channels, leading to parasite death while maintaining a wide margin of safety for the host. The R-enantiomer is largely inactive. This pronounced enantioselectivity underscores the importance of stereochemistry in drug design and development. The use of the pure S-enantiomer in therapeutic products maximizes efficacy and minimizes potential off-target effects or metabolic burden that could be associated with the inactive R-enantiomer. This technical overview provides the foundational knowledge for researchers engaged in the study of isoxazolines and the broader field of stereoselective pharmacology.

References

The Molecular Basis of Lotilaner's Selectivity for Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotilaner, a member of the isoxazoline class of parasiticides, exhibits remarkable selectivity for invertebrates, ensuring potent efficacy against ectoparasites such as fleas and ticks while maintaining a high safety margin for vertebrate hosts. This selectivity is fundamentally rooted in the differential molecular architecture of its target, the γ-aminobutyric acid-gated chloride channels (GABACls), between invertebrates and vertebrates. This technical guide provides an in-depth exploration of the molecular underpinnings of this selectivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

The Target: GABA-Gated Chloride Channels

In both invertebrates and vertebrates, GABA is a major inhibitory neurotransmitter. It exerts its effects by binding to and activating GABACls, which are ligand-gated ion channels. The activation of these channels leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, an inhibition of nerve impulse transmission. Disruption of this process can lead to hyperexcitation, paralysis, and death.

The key to this compound's selectivity lies in the structural and compositional differences between the GABACls of invertebrates and the GABAA receptors of vertebrates.

  • Invertebrate GABACls: In insects and other arthropods, the predominant functional GABACls are often homomeric pentamers composed of a single type of subunit known as RDL ("Resistance to Dieldrin").[1][2] This structural simplicity presents a relatively uniform target.

  • Vertebrate GABAA Receptors: In contrast, vertebrate GABAA receptors are typically heteropentameric, assembled from a diverse array of subunits (e.g., α, β, γ, δ).[1][3] This heterogeneity in subunit composition results in a wide variety of receptor subtypes with different pharmacological properties.[3]

Mechanism of Action and Selectivity

This compound acts as a non-competitive antagonist of GABACls.[4][5] This means it does not compete with the natural ligand, GABA, for its binding site. Instead, it binds to a distinct site within the channel pore, effectively blocking chloride ion influx even when GABA is bound.[6][7] This mode of action is distinct from classical open-channel blockers like fipronil.[6]

The profound selectivity of this compound for invertebrate GABACls is demonstrated by its potent inhibitory activity on these channels compared to its negligible effect on vertebrate GABAA receptors.[4][5]

Quantitative Analysis of this compound's Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound on GABACls from various invertebrate species and its lack of activity on a representative vertebrate GABAA receptor. The data clearly illustrates the significant potency differential that forms the basis of its selective toxicity.

Target OrganismReceptorIC50 (nM)Reference
Drosophila melanogaster (fly)DmS-GABA (RDL, wild-type)27.5[4]
Drosophila melanogaster (fly)DmR2-GABA (dieldrin/fipronil-resistant)44.0[4]
Rhipicephalus microplus (tick)Rm-GABA (RDL)6.4[4]
Lepeophtheirus salmonis (sea louse)Ls-GABA1 (RDL)2.9[4]
Canis lupus familiaris (dog)Cl-GABAA α1β2γ2>10,000[4][5]

Lower IC50 values indicate higher potency.

Molecular Determinants of Selectivity

Recent research has pinpointed specific amino acid residues within the GABACl that are critical for isoxazoline binding and selectivity. A key finding is the role of a glycine residue at the third position (G3') in the third transmembrane domain (TMD3) of the invertebrate RDL subunit.[8] Vertebrate GABAA receptors typically possess a methionine at the equivalent position.[8]

  • Invertebrate RDL Subunit (High Affinity): The presence of a small glycine residue (G3') in the channel lining is thought to create a binding pocket that favorably accommodates this compound.

  • Vertebrate GABAA Subunit (Low Affinity): The bulkier methionine residue at the corresponding position in vertebrate receptors is proposed to sterically hinder the binding of this compound, thus preventing channel blockade.[8]

Experimental Protocols

The primary method for characterizing the activity of compounds like this compound on ligand-gated ion channels is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes.[4][5]

Detailed Methodology: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
  • Gene Identification and cDNA Cloning:

    • The full-length cDNA sequences encoding the GABACl subunits from the target invertebrate species (e.g., D. melanogaster, R. microplus) and the vertebrate host (e.g., C. lupus familiaris GABAA subunits) are identified and cloned into an expression vector.[4]

  • cRNA Synthesis:

    • The cloned cDNA is linearized and used as a template for in vitro transcription to synthesize capped RNA (cRNA).

  • Oocyte Preparation and Injection:

    • Oocytes are surgically harvested from female Xenopus laevis frogs.

    • The oocytes are defolliculated (the surrounding follicular cell layer is removed) using collagenase treatment.

    • A nanoliter-scale injection system is used to inject the synthesized cRNA into the cytoplasm of the oocytes. For heteromeric receptors, a mixture of cRNAs for each subunit is injected.

    • Injected oocytes are incubated for 24-48 hours to allow for the expression and assembly of functional receptor channels on the oocyte membrane.[9]

  • Electrophysiological Recording:

    • An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential (typically -60 to -80 mV).

    • The agonist (GABA) is applied to the oocyte to elicit an inward chloride current, which is measured by the amplifier.

    • To determine the IC50, increasing concentrations of this compound are co-applied with a fixed concentration of GABA (usually the EC50 concentration, the concentration that elicits a half-maximal response).[4]

    • The reduction in the GABA-elicited current by this compound is measured and plotted against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA-Gated Chloride Channel GABA->GABA_receptor Chloride_influx Cl- Influx GABA_receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization This compound This compound Block This compound->Block Block->GABA_receptor

Caption: GABAergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow

TEVC_Workflow cluster_molecular_biology Molecular Biology cluster_oocyte_preparation Oocyte Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis clone_cdna 1. Clone GABACl cDNA synthesize_crna 2. Synthesize cRNA clone_cdna->synthesize_crna inject_crna 4. Inject cRNA into Oocytes synthesize_crna->inject_crna harvest_oocytes 3. Harvest Xenopus Oocytes harvest_oocytes->inject_crna incubate_oocytes 5. Incubate Oocytes (24-48h) inject_crna->incubate_oocytes tevc_setup 6. Two-Electrode Voltage-Clamp incubate_oocytes->tevc_setup apply_gaba 7. Apply GABA (agonist) tevc_setup->apply_gaba apply_this compound 8. Co-apply this compound (antagonist) tevc_setup->apply_this compound record_current 9. Record Chloride Current apply_gaba->record_current apply_this compound->record_current calculate_ic50 10. Calculate IC50 record_current->calculate_ic50

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Logical Relationship of Selectivity

Selectivity_Logic cluster_invertebrate Invertebrate cluster_vertebrate Vertebrate This compound This compound Invert_GABACl GABACl (RDL Homomer) - Glycine (G3') in TMD3 This compound->Invert_GABACl Vert_GABA_A GABAA Receptor (Heteromer) - Methionine at equivalent position This compound->Vert_GABA_A High_Affinity High Affinity Binding Invert_GABACl->High_Affinity Channel_Block Channel Block High_Affinity->Channel_Block Toxicity Toxicity Channel_Block->Toxicity Low_Affinity Low Affinity Binding Vert_GABA_A->Low_Affinity No_Block No Channel Block Low_Affinity->No_Block Safety Safety No_Block->Safety

Caption: Logical flow of this compound's selective toxicity.

Conclusion

The remarkable selectivity of this compound for invertebrates is a testament to the power of targeting species-specific differences at the molecular level. Its potent, non-competitive antagonism of the structurally distinct invertebrate GABA-gated chloride channels, contrasted with its inertness towards vertebrate GABAA receptors, underpins its exceptional efficacy and safety profile. The identification of key amino acid residues, such as the G3' glycine in the RDL subunit, provides a clear molecular rationale for this selectivity and offers valuable insights for the future development of even more targeted and effective antiparasitic agents. The experimental framework provided by two-electrode voltage-clamp electrophysiology remains a cornerstone in the characterization of such compounds and the elucidation of their precise mechanisms of action.

References

initial studies on lotilaner's efficacy against fleas and ticks

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Initial Studies of Lotilaner's Efficacy Against Fleas and Ticks

Introduction

This compound is a novel ectoparasiticide belonging to the isoxazoline class of compounds, developed for the treatment of flea and tick infestations in dogs and cats.[1][2] As a pure S-enantiomer, it is formulated in flavored chewable tablets (Credelio™).[1] Preclinical studies have demonstrated that this compound, when administered orally, results in a rapid knockdown of fleas and ticks, with sustained killing activity for at least one month, alongside a wide margin of safety.[3][4] This technical guide provides a comprehensive overview of the initial studies that established the efficacy and core pharmacological properties of this compound.

Mechanism of Action

This compound is a potent non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[5] This antagonism blocks the transmission of neuronal signals, leading to paralysis and rapid death of fleas and ticks.[6][7] The action of this compound is specific to arthropods, as it does not significantly bind to the same channels in mammals, ensuring a high safety profile for the treated animals.[5][6] It is suggested that this compound may migrate within the pore of the GABACl to stabilize the channel in a closed state.[6] Studies have shown no cross-resistance with dieldrin or fipronil resistance mutations, indicating a potentially different binding site from other GABACl blockers.[5]

This compound Mechanism of Action cluster_invertebrate Invertebrate Neuron GABA GABA GABACl GABA-gated Chloride Channel (GABACl) GABA->GABACl Binds to Influx Chloride Influx GABACl->Influx Opens Block Blockage This compound This compound This compound->GABACl Binds & Blocks Chloride Chloride Ions (Cl-) Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Paralysis Paralysis & Death Block->Paralysis Results in

Caption: this compound's antagonistic action on invertebrate GABA-gated chloride channels.

Pharmacokinetics

Following oral administration, this compound is readily absorbed, with peak blood concentrations reached within two hours in fed dogs and four hours in fed cats.[1][8] The terminal half-life is approximately 30.7 days in dogs and 33.6 days in cats.[1][8] Food significantly enhances the absorption, leading to an oral bioavailability of over 80% in dogs.[1] The long half-life ensures that effective blood concentrations are maintained for the entire dosing interval.[7]

ParameterDogs (Fed)Cats (Fed)
Tmax (Time to Peak Concentration) 2 hours[1]4 hours[8]
Terminal Half-life (T½) 30.7 days[1]33.6 days[8]
Bioavailability >80%[1]-
Clearance 0.18 L/kg/day[1]0.13 L/kg/day[8]
Volume of Distribution (Vz) 6.35 L/kg[1]5.34 L/kg[8]

Efficacy Against Fleas (Ctenocephalides felis)

Initial studies demonstrated this compound's rapid onset of action and sustained efficacy against fleas.

Speed of Kill Studies

Laboratory studies were conducted to determine how quickly this compound kills existing flea infestations.

Experimental Protocol:

  • Subjects: Healthy Beagle dogs were used in these studies.[9][10]

  • Acclimation and Infestation: Dogs were acclimated and then infested with adult Ctenocephalides felis.[10]

  • Treatment: A treatment group received this compound orally at the minimum recommended dose of 20 mg/kg, while a control group remained untreated.[9][10]

  • Flea Counts: Whole-body flea counts were performed at specific time points post-treatment (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours) to assess the number of live and dead fleas.[9][10]

  • Efficacy Calculation: Efficacy was calculated by comparing the mean flea counts in the treated group to the control group.[10]

Results: this compound began to kill fleas within 2 hours of administration, achieving 99.6% efficacy within 8 hours.[9][10] Against subsequent re-infestations throughout the month, efficacy at 4 hours remained above 97%, and at 12 hours, it was 100%.[9]

Time Post-Treatment (Day 0)Geometric Mean Flea Reduction (%)
2 Hours 64.0%[9][10]
4 Hours 89.9%[9]
8 Hours 99.6%[9][10]
12 Hours 100%[9]
Field Efficacy Studies

Field studies were designed to evaluate the effectiveness of this compound in a real-world setting in client-owned dogs.

Experimental Protocol:

  • Enrollment: Households with dogs having at least 10 fleas were enrolled.[3][11]

  • Randomization: Households were randomized to treat their dogs with either this compound (minimum dose of 20 mg/kg) or a control product (e.g., afoxolaner) once a month for three months.[3][11]

  • Administration: Owners administered the treatments on Days 0, 30, and 60.[3][11]

  • Flea Counts: Flea counts were performed on the primary dog in each household on Days 30, 60, and 90.[3][11]

  • Assessment: The percentage reduction in flea counts from baseline was the primary measure of efficacy. Signs of flea allergy dermatitis (FAD) were also assessed.[3]

Results: A single administration of this compound was over 99% effective in reducing mean flea counts within 30 days.[3][4] Three consecutive monthly treatments led to a 100% reduction in flea infestations.[3][11] By day 90, 100% of this compound-treated dogs were flea-free.[3]

Day of AssessmentGeometric Mean Flea Count Reduction (%)
Day 30 99.3%[3][11]
Day 60 99.9%[3][11]
Day 90 100%[3][11]

digraph "Flea Efficacy Study Workflow" {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start: Dog Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infestation [label="Day -2: Infest with\nC. felis", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Day 0: Randomize Groups", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Day 0: Administer this compound\n(min. 20 mg/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control [label="Day 0: Untreated Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FleaCount [label="Perform Flea Counts at\n2, 4, 8, 12 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Reinfestation [label="Weekly Re-infestation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SustainedCount [label="Assess Efficacy at\nDays 7, 14, 21, 28, 35", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End of Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Infestation; Infestation -> Randomization; Randomization -> Treatment [label="Group 1"]; Randomization -> Control [label="Group 2"]; Treatment -> FleaCount; Control -> FleaCount; FleaCount -> Reinfestation; Reinfestation -> SustainedCount; SustainedCount -> End; }

Caption: Generalized workflow for a laboratory flea efficacy and speed of kill study.

Efficacy Against Ticks

Initial studies also confirmed this compound's high efficacy against a broad range of tick species.

Laboratory Efficacy Studies

Controlled laboratory studies evaluated the efficacy of this compound against induced infestations of various tick species.

Experimental Protocol:

  • Subjects: Purpose-bred dogs or cats were used.

  • Infestation: Animals were infested with specific tick species (e.g., Ixodes ricinus, Rhipicephalus sanguineus, Dermacentor reticulatus, Amblyomma americanum).[12]

  • Treatment: Animals were treated with a single oral dose of this compound at the recommended minimum dose (20 mg/kg for dogs, 6 mg/kg for cats).[8][12]

  • Tick Counts: Ticks were counted at 24 and 48 hours after treatment and after subsequent re-infestations to determine the efficacy.[12]

Results: this compound demonstrated high efficacy against key European and North American tick species.[12] For I. ricinus, ticks present at the time of treatment were killed within 4-8 hours.[12] Efficacy against the three dominant European tick species was shown to be at least 95% through 35 days after treatment.[13]

Field Efficacy Studies

A multi-center field study was conducted across Europe to assess efficacy against natural tick infestations.

Experimental Protocol:

  • Enrollment: Client-owned dogs with existing tick infestations were enrolled in Germany, Hungary, and Portugal.[13]

  • Randomization: Dogs were randomized to receive monthly treatments of either this compound or a fipronil/(S)-methoprene (FSM) topical solution.[13]

  • Tick Counts: Live, attached ticks were counted on Days 7, 14, 28, 42, 56, 70, and 84.[13]

  • Efficacy Calculation: Efficacy was based on the percent reduction in geometric mean tick counts from baseline.[13]

Results: this compound was highly effective, with a greater than 98% reduction in live ticks from the first assessment on Day 7 through Day 56.[13] By Days 70 and 84, 100% of the dogs treated with this compound were free of ticks.[13]

Day of AssessmentGeometric Mean Tick Count Reduction (%)
Day 7 >98%[13]
Day 56 >98%[13]
Day 70 100%[13]
Day 84 100%[13]

digraph "Tick Efficacy Study Workflow" {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start: Enroll Client-Owned Dogs\nwith Natural Tick Infestations", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Day 0: Baseline Tick Count", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Day 0: Randomize Groups", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment_L [label="Administer this compound\n(Monthly for 3 months)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_C [label="Administer Control Product\n(e.g., Fipronil)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Assessments [label="Perform Tick Counts on\nDays 7, 14, 28, 42, 56, 70, 84", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Calculate Percent Reduction\nfrom Baseline", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End of Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Randomization; Randomization -> Treatment_L [label="this compound Group"]; Randomization -> Treatment_C [label="Control Group"]; Treatment_L -> Assessments; Treatment_C -> Assessments; Assessments -> DataAnalysis; DataAnalysis -> End; }

Caption: Generalized workflow for a field study on tick efficacy.

Safety Studies

The safety of this compound has been demonstrated in comprehensive studies. In healthy Beagle puppies starting at 8 weeks of age, this compound was administered orally once a month for 8 months at one, three, and five times the maximum recommended dose.[14] No treatment-related adverse effects were observed on body weight, food consumption, or in physical, neurological, and electrocardiographic examinations.[14] Similarly, a study in 8-week-old kittens administering up to five times the maximum recommended dose for eight consecutive months found that this compound was well-tolerated.[2]

Conclusion

The initial studies on this compound firmly established its profile as a fast-acting, effective, and safe oral ectoparasiticide for dogs and cats. Its mechanism of action provides targeted and potent activity against the nervous systems of fleas and ticks. Pharmacokinetic data confirm rapid absorption and a long half-life, supporting a convenient monthly dosing schedule. Efficacy studies, in both controlled laboratory and real-world field settings, have consistently demonstrated that this compound provides rapid and sustained killing of fleas and a wide variety of tick species, significantly reducing infestations and improving clinical signs of flea allergy dermatitis. These foundational studies underscore the value of this compound in the management of common ectoparasites in companion animals.[2]

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Lotilaner Using Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner, a member of the isoxazoline class of parasiticides, is a potent inhibitor of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1][2] This selective action on arthropod neuronal signaling pathways makes it an effective ectoparasiticide with a wide safety margin in mammals. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels and receptors, providing an ideal in vitro model to characterize the pharmacological properties of compounds like this compound.[3][4][5]

These application notes provide detailed protocols for the functional expression of insect GABACls in Xenopus oocytes and the subsequent electrophysiological assessment of this compound's activity. The included data and methodologies are intended to guide researchers in establishing similar assays for compound screening and mechanism of action studies.

Mechanism of Action of this compound

This compound acts as a non-competitive antagonist of invertebrate GABACls.[1][2] In the insect central nervous system, GABA is a major inhibitory neurotransmitter. The binding of GABA to its receptor, a ligand-gated chloride ion channel, leads to the influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of nerve impulse transmission. This compound binds to a site on the GABACl distinct from the GABA binding site, allosterically modulating the channel to prevent its opening, even in the presence of GABA.[1][2] This blockade of the inhibitory signal results in hyperexcitation, paralysis, and ultimately the death of the arthropod.[6] A key advantage of this compound is its high selectivity for invertebrate GABACls over their mammalian counterparts, which is the basis for its excellent safety profile in treated animals.[1][7]

cluster_neuron Postsynaptic Neuron GABA_receptor Insect GABA-gated Chloride Channel (GABACl) Chloride_channel Chloride Ion (Cl⁻) Influx GABA_receptor->Chloride_channel Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_channel->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition GABA GABA GABA->GABA_receptor Binds to orthosteric site This compound This compound This compound->GABA_receptor Binds to allosteric site (Non-competitive antagonism)

Figure 1. Signaling pathway of GABA and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound and other GABACl antagonists on GABA receptors from different species expressed in Xenopus oocytes.

Table 1: Potency of GABA on Various GABA-gated Chloride Channels

Receptor OriginSubunitGABA EC₅₀ (µM)
Drosophila melanogaster (Fruit fly)Rdl (wild-type)29.8
Drosophila melanogaster (Fruit fly)Rdl (dieldrin-resistant)22.1
Lepeophtheirus salmonis (Sea louse)GABACl1.8
Rhipicephalus microplus (Cattle tick)GABACl11.2
Canis lupus familiaris (Dog)α1β2γ22.5

Data sourced from Rufener et al. (2017).

Table 2: Inhibitory Activity of this compound and Other Antagonists on GABA-gated Chloride Channels

CompoundReceptor OriginSubunitIC₅₀ (µM)
This compound Drosophila melanogasterRdl (wild-type)0.006
Drosophila melanogasterRdl (dieldrin-resistant)0.007
Lepeophtheirus salmonisGABACl0.021
Rhipicephalus microplusGABACl0.033
Canis lupus familiarisα1β2γ2>10
Fipronil Drosophila melanogasterRdl (wild-type)0.003
Drosophila melanogasterRdl (dieldrin-resistant)0.280
Dieldrin Drosophila melanogasterRdl (wild-type)0.008
Drosophila melanogasterRdl (dieldrin-resistant)2.4

Data sourced from Rufener et al. (2017).

Experimental Protocols

The following protocols are based on methodologies described for the expression of insect GABACls in Xenopus oocytes and their characterization using two-electrode voltage-clamp (TEVC) electrophysiology.[1][2][3]

Protocol 1: Preparation of cRNA for Microinjection
  • Gene Cloning and Plasmid Linearization:

    • The gene encoding the insect GABACl subunit of interest (e.g., the Rdl subunit from Drosophila melanogaster) is cloned into a suitable expression vector (e.g., pSP64T).

    • The plasmid DNA is then linearized downstream of the gene insert using a suitable restriction enzyme.

  • In Vitro Transcription:

    • The linearized plasmid is used as a template for in vitro transcription to synthesize capped complementary RNA (cRNA) using a commercially available kit (e.g., mMESSAGE mMACHINE SP6 Transcription Kit).

    • The resulting cRNA is purified and its concentration and quality are assessed by spectrophotometry and gel electrophoresis.

Protocol 2: Xenopus Oocyte Preparation and Microinjection
  • Oocyte Harvesting and Defolliculation:

    • Oocytes are surgically harvested from mature female Xenopus laevis.

    • The ovarian lobes are treated with collagenase to remove the follicular cell layer, yielding individual oocytes.

  • cRNA Microinjection:

    • Stage V-VI oocytes are selected for injection.

    • Using a microinjector, a known amount of the prepared cRNA (typically 10-50 ng) is injected into the cytoplasm of each oocyte.

    • Injected oocytes are incubated in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-5 days to allow for receptor expression.

cluster_prep cRNA Preparation cluster_oocyte Oocyte Preparation and Injection Plasmid GABACl Gene in Expression Vector Linearized_Plasmid Linearized Plasmid Plasmid->Linearized_Plasmid Restriction Digest cRNA cRNA Synthesis (In Vitro Transcription) Linearized_Plasmid->cRNA Purified_cRNA Purified cRNA cRNA->Purified_cRNA Injected_Oocytes Injected Oocytes Purified_cRNA->Injected_Oocytes Inject Ovary Xenopus Ovary Oocytes Harvested Oocytes Ovary->Oocytes Defolliculated_Oocytes Defolliculated Oocytes Oocytes->Defolliculated_Oocytes Collagenase Treatment Defolliculated_Oocytes->Injected_Oocytes Microinjection

Figure 2. Workflow for cRNA preparation and Xenopus oocyte microinjection.

Protocol 3: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Oocyte Placement and Impalement:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

  • Electrophysiological Recording:

    • The oocyte membrane potential is clamped at a holding potential of -60 to -80 mV.

    • The baseline current is allowed to stabilize.

  • Compound Application and Data Acquisition:

    • To determine the EC₅₀ of GABA, increasing concentrations of GABA are applied to the oocyte, and the resulting inward chloride currents are recorded.

    • To determine the IC₅₀ of this compound, a fixed, sub-maximal concentration of GABA (typically the EC₅₀ concentration) is co-applied with increasing concentrations of this compound. The inhibition of the GABA-induced current is then measured.

    • Washout periods with the standard saline solution are performed between compound applications.

    • Data is acquired and analyzed using appropriate software to determine dose-response relationships and calculate EC₅₀ and IC₅₀ values.

Oocyte Injected Oocyte in Recording Chamber Impalement Impalement with Two Microelectrodes Oocyte->Impalement Voltage_Clamp Membrane Potential Clamped (-60 to -80 mV) Impalement->Voltage_Clamp GABA_Application Application of GABA (Dose-Response) Voltage_Clamp->GABA_Application Lotilaner_Application Co-application of GABA and this compound (Dose-Response) Voltage_Clamp->Lotilaner_Application Data_Acquisition Current Recording and Data Acquisition GABA_Application->Data_Acquisition Lotilaner_Application->Data_Acquisition Analysis Data Analysis (EC₅₀ and IC₅₀ Calculation) Data_Acquisition->Analysis

Figure 3. Experimental workflow for two-electrode voltage-clamp electrophysiology.

Conclusion

The Xenopus oocyte expression system, coupled with TEVC electrophysiology, provides a powerful and reliable method for the detailed in vitro characterization of the interactions between this compound and its target, the invertebrate GABA-gated chloride channel. The protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate the pharmacology of this compound and other novel parasiticides, facilitating the discovery and development of new and effective animal health products.

References

Establishing an In Vivo Animal Model for Lotilaner Efficacy Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a robust in vivo animal model to test the efficacy of the isoxazoline ectoparasiticide, lotilaner. The following sections outline the necessary components for conducting these studies, from understanding the mechanism of action to detailed experimental procedures and data presentation.

Introduction to this compound

This compound is a potent and selective inhibitor of the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects and acarines.[1][2][3][4][5] This mode of action leads to the rapid paralysis and death of ectoparasites such as fleas and ticks.[1][2][6] Its high selectivity for invertebrate GABACls over mammalian counterparts contributes to its excellent safety profile in host animals like dogs and cats.[1][3][4] this compound is administered orally and is rapidly absorbed, with its bioavailability enhanced when given with food.[7][8] It has a long terminal half-life, ensuring sustained efficacy for at least one month.[7][8][9]

Mechanism of Action

This compound acts as a non-competitive antagonist of GABA-gated chloride channels in invertebrates. By binding to these channels, it blocks the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[2][3][6] This mechanism is distinct from older insecticides, and this compound has shown no cross-resistance with compounds like fipronil or dieldrin.[1][3][4]

Lotilaner_Mechanism_of_Action cluster_parasite Invertebrate Parasite Neuron This compound This compound GABACl GABA-gated Chloride Channel (GABACl) This compound->GABACl Binds to and inhibits Chloride Chloride Ions (Cl-) GABACl->Chloride Blocks influx Paralysis Paralysis and Death Chloride->Paralysis Leads to hyperexcitation

Caption: Mechanism of action of this compound on invertebrate GABA-gated chloride channels.

In Vivo Efficacy Models: Dogs and Cats

Dogs and cats are the primary target species for this compound products and are therefore the most relevant in vivo models for efficacy testing.[2][10] Studies have demonstrated high efficacy against various flea and tick species in both dogs and cats.[9][11][12][13]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against common ectoparasites in dogs and cats from various studies.

Table 1: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Dogs

Time Post-TreatmentEfficacy (%) at 4 hoursEfficacy (%) at 6 hoursEfficacy (%) at 8 hoursEfficacy (%) at 12 hours
Day 089.999.299.9100
Day 7>97->99100
Day 14>97->99100
Day 21>97->99100
Day 28>97->99100
Day 35>97->99100
Data sourced from a study on the speed of flea kill of this compound in dogs.[9]

Table 2: Efficacy of this compound Against Ticks in Dogs (48 hours post-infestation)

Tick SpeciesDay 2Day 9Day 16Day 23Day 30Day 37
Dermacentor variabilis100>99>99>99>9998.0
Rhipicephalus sanguineus100100100100100100
Amblyomma americanum100>99>99>99>99-
Ixodes scapularis100>9998.4>99>99-
Data compiled from studies on the efficacy of this compound against four common tick species in North America.[13]

Table 3: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Cats (24 hours post-infestation)

Day Post-TreatmentEfficacy (%)
1100
7100
1499.9
2199.9
3099.8
Data from a study on the efficacy of this compound against adult cat fleas and flea eggs.[12]

Table 4: Efficacy of this compound Against Ear Mites (Otodectes cynotis) in Cats

Time Post-TreatmentMite Reduction (%)
Day 2899.6
Data from a study on the efficacy of this compound against experimentally induced Otodectes cynotis infestations in cats.[14][15]

Experimental Protocols

The following are detailed protocols for establishing an in vivo animal model for this compound efficacy testing. These protocols are synthesized from methodologies reported in various published studies.

General Experimental Workflow

Experimental_Workflow cluster_workflow In Vivo Efficacy Testing Workflow Animal_Selection 1. Animal Selection (Healthy, Adult Dogs/Cats) Acclimatization 2. Acclimatization (Min. 7 days) Animal_Selection->Acclimatization Randomization 3. Randomization (Based on pre-treatment parasite counts) Acclimatization->Randomization Infestation 4. Experimental Infestation (Fleas/Ticks) Randomization->Infestation Treatment 5. Treatment Administration (this compound or Placebo) Infestation->Treatment Parasite_Counts 6. Parasite Counts (At specified time points) Treatment->Parasite_Counts Data_Analysis 7. Data Analysis (Efficacy Calculation) Parasite_Counts->Data_Analysis

Caption: A generalized workflow for in vivo efficacy testing of this compound.

Protocol 1: Animal Selection and Acclimatization
  • Species and Breed: Select healthy, adult dogs (e.g., Beagles) or cats of a specific breed. Animals should be 8 weeks of age or older.[16][17]

  • Health Status: All animals must be in good health, as determined by a veterinarian. They should be up-to-date on vaccinations and free of any ectoparasites and endoparasites at the start of the study.

  • Acclimatization: House the animals individually in a controlled environment for a minimum of 7 days to allow them to adapt to the housing, diet, and personnel.

  • Housing: Maintain individual housing to prevent cross-contamination. Cages should be designed to facilitate the collection of parasites.

  • Diet and Water: Provide a standard commercial diet and ad libitum access to water.

Protocol 2: Experimental Infestation
  • Parasite Source: Obtain a laboratory-reared colony of the desired ectoparasite species (e.g., Ctenocephalides felis, Ixodes scapularis).

  • Pre-Treatment Infestation and Randomization:

    • For flea studies, infest each animal with approximately 100 unfed adult fleas.[18]

    • For tick studies, infest each animal with approximately 50 unfed adult ticks.[19]

    • Perform parasite counts 24-48 hours after this initial infestation.

    • Randomly allocate animals to treatment and control groups based on these pre-treatment parasite counts. It is recommended to have at least 6-8 animals per group.[19]

  • Post-Treatment Infestations: For studies assessing persistent efficacy, re-infest the animals at regular intervals (e.g., weekly) with the same number of parasites.[13][19]

Protocol 3: Treatment Administration
  • Dosage: Administer this compound orally in the form of a chewable tablet. The minimum recommended therapeutic dose is 20 mg/kg for dogs and 6 mg/kg for cats.[7][12][13]

  • Administration:

    • The tablet should be given with a meal or within 30 minutes of feeding to ensure maximum absorption.[10]

    • Observe the animal for a short period after administration to ensure the entire dose is consumed.

  • Control Group: The control group should receive a placebo (a tablet without the active ingredient) administered in the same manner as the treatment group.

Protocol 4: Parasite Counts and Efficacy Calculation
  • Flea Combing:

    • At specified time points (e.g., 4, 6, 8, 12, 24, or 48 hours) after treatment or re-infestation, perform a thorough combing of the entire body of each animal to remove and count all live fleas.

    • Use a fine-toothed flea comb for this procedure.

  • Tick Counts:

    • At specified time points (typically 48 hours) after treatment or re-infestation, visually inspect the entire body of each animal and remove and count all live ticks.[13] Ticks can be categorized as attached or unattached, and alive or dead.

  • Efficacy Calculation:

    • Calculate the efficacy of the treatment using Abbott's formula: Efficacy (%) = [(Mc - Mt) / Mc] x 100 Where:

      • Mc = Mean number of live parasites on animals in the control group.

      • Mt = Mean number of live parasites on animals in the treated group.[13]

    • Both geometric and arithmetic means can be used for calculation.[13]

Safety and Animal Welfare

All animal procedures must be conducted in accordance with national and institutional guidelines for animal welfare. Any adverse events observed during the study should be recorded and reported. This compound belongs to the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, incoordination, and seizures in some animals.[16] Although these are rare, close monitoring of the animals is essential.

Conclusion

The in vivo animal models described provide a robust framework for evaluating the efficacy of this compound. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is crucial for regulatory submissions and for advancing our understanding of this important ectoparasiticide.

References

Developing a Topical Ophthalmic Solution of Lotilaner: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a topical ophthalmic solution formulation of lotilaner. This compound, a potent ectoparasiticide of the isoxazoline class, has been approved for the treatment of Demodex blepharitis.[1][2][3][4] Its mechanism of action involves the inhibition of gamma-aminobutyric acid (GABA)-gated chloride channels in arthropods, leading to paralysis and death of the mites.[1][5][6][7][8][9] The approved formulation, Xdemvy™, is a 0.25% ophthalmic solution administered twice daily for six weeks.[4][8][10][11][12]

The primary challenge in formulating this compound for ophthalmic use is its high lipophilicity and low aqueous solubility.[6][8][13] Therefore, a significant focus of the formulation development process is on enhancing and maintaining the solubility and stability of this compound in an aqueous medium suitable for ocular administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development.

PropertyValue/DescriptionReference
Chemical Class Isoxazoline[1][5][6]
Molecular Formula C₂₀H₁₄Cl₃F₆N₃O₃S[1]
Molecular Weight 596.75 g/mol [1]
Stereochemistry The S-enantiomer is the active moiety.[9][14]
Solubility High logP value, indicating greater solubility in lipophilic, organic solvents than in aqueous solutions.[8][13]
Mechanism of Action Selective inhibitor of parasite-specific γ-aminobutyric acid (GABA)-gated chloride channels.[1][5][6][7][8][9]

Formulation Development Strategy

The development of a stable and efficacious topical ophthalmic solution of this compound requires a systematic approach. The following workflow outlines the key stages.

G cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Characterization & Stability p1 API Characterization (Solubility, Stability) p2 Excipient Compatibility Screening p1->p2 f1 Solubilization Strategy (e.g., surfactants, co-solvents) p2->f1 f2 Prototype Formulation Preparation f1->f2 f3 Optimization (pH, Osmolality, Viscosity) f2->f3 c1 Physicochemical Testing (Appearance, pH, Viscosity) f3->c1 c2 In Vitro Release Testing (IVRT) c1->c2 c3 Stability Studies (Accelerated & Long-term) c1->c3

Caption: A high-level workflow for the development of a this compound ophthalmic solution.

Experimental Protocols

The following sections provide detailed protocols for key experiments in the development of a this compound ophthalmic solution.

Protocol 1: Solubility Screening

Objective: To determine the solubility of this compound in various pharmaceutically acceptable co-solvents and surfactant systems to identify suitable solubilizing excipients.

Materials:

  • This compound API

  • Co-solvents: Propylene glycol, Glycerin, Polyethylene glycol 400 (PEG 400)

  • Surfactants: Polysorbate 80, Polysorbate 20, Cremophor® EL

  • Buffer solutions: Phosphate buffered saline (PBS) at pH 7.4

  • Vials, magnetic stir bars, analytical balance, HPLC-UV system

Methodology:

  • Prepare stock solutions of surfactants in PBS at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Prepare mixtures of co-solvents with PBS at different ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Add an excess amount of this compound to a known volume (e.g., 5 mL) of each solvent system in a glass vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved API.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method.

Data Presentation:

Solvent SystemConcentration (% w/v or v/v)This compound Solubility (mg/mL)
PBS (pH 7.4)-< 0.1
Propylene Glycol20% in PBSQuantitative Value
PEG 40020% in PBSQuantitative Value
Polysorbate 802% in PBSQuantitative Value
Polysorbate 805% in PBSQuantitative Value
Protocol 2: Formulation Preparation of a 0.25% this compound Ophthalmic Solution

Objective: To prepare a prototype 0.25% (2.5 mg/mL) this compound ophthalmic solution based on the results of the solubility screening.

Materials:

  • This compound API

  • Polysorbate 80

  • Glycerin

  • Boric Acid

  • Sodium Chloride

  • Water for Injection (WFI)

  • Hydrochloric acid / Sodium hydroxide (for pH adjustment)

Example Formulation:

IngredientConcentration (% w/v)Function
This compound0.25Active Pharmaceutical Ingredient
Polysorbate 804.0Solubilizing agent
Glycerin1.0Tonicity agent, Viscosity modifier
Boric Acid0.5Buffering agent
Sodium Chloride0.4Tonicity agent
Water for Injectionq.s. to 100Vehicle

Methodology:

  • In a sterile beaker, add approximately 80% of the final volume of WFI.

  • While stirring, add and dissolve Polysorbate 80.

  • Slowly add the this compound API to the Polysorbate 80 solution and stir until completely dissolved. Gentle warming may be applied if necessary.

  • Add and dissolve boric acid, glycerin, and sodium chloride.

  • Check the pH of the solution and adjust to a target of 6.5 - 7.5 using hydrochloric acid or sodium hydroxide.

  • Add WFI to reach the final volume.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile container.

Protocol 3: Physicochemical Characterization

Objective: To characterize the prepared formulation for key ophthalmic parameters.

Parameters and Methods:

ParameterMethodAcceptance Criteria
Appearance Visual inspection against a black and white backgroundClear, colorless to slightly yellow solution, free from visible particles.
pH Calibrated pH meter6.5 - 7.5
Osmolality Osmometer280 - 320 mOsm/kg
Viscosity Viscometer (e.g., Brookfield)5 - 20 cP
This compound Assay HPLC-UV90.0% - 110.0% of label claim
Purity/Impurities HPLC-UVReport any degradation products.
Protocol 4: In Vitro Release Testing (IVRT)

Objective: To evaluate the release rate of this compound from the formulated solution. This is a critical quality attribute for ophthalmic products.[15][16][17][18][19]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium: PBS with a solubilizing agent (e.g., 2% Polysorbate 80) to maintain sink conditions.

  • Formulated this compound solution (0.25%)

  • HPLC-UV system

Methodology:

  • Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped.

  • Fill the receptor chamber with the receptor medium and equilibrate to 32°C ± 1°C.

  • Apply a precise amount of the this compound formulation to the donor compartment.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor medium.

  • Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

  • Calculate the cumulative amount of this compound released over time and plot the release profile.

Data Presentation:

Time (hours)Cumulative this compound Released (µg/cm²)
0.5Quantitative Value
1Quantitative Value
2Quantitative Value
4Quantitative Value
6Quantitative Value
8Quantitative Value

Mechanism of Action of this compound in Demodex Mites

This compound exerts its acaricidal effect by acting as a non-competitive antagonist of GABA-gated chloride channels (GABACls) in the nervous system of the mites.[5][6][7][8][9] This action is highly selective for invertebrate nerve and muscle cells.[6]

G cluster_0 Normal Neuronal Inhibition in Mite cluster_1 Action of this compound GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor binds to Chloride Chloride Ions (Cl⁻) Receptor->Chloride opens channel Neuron Postsynaptic Neuron Chloride->Neuron influx into Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Neuron->Hyperpolarization leads to This compound This compound BlockedReceptor Blocked GABA-gated Chloride Channel This compound->BlockedReceptor blocks NoInflux No Chloride Ion Influx BlockedReceptor->NoInflux prevents Hyperexcitation Hyperexcitation & Spastic Paralysis NoInflux->Hyperexcitation results in Death Mite Death Hyperexcitation->Death

Caption: Signaling pathway illustrating this compound's mechanism of action on mite neurons.

Stability Considerations

Objective: To assess the chemical and physical stability of the this compound ophthalmic solution under various storage conditions.

Protocol:

  • Package the formulated solution in appropriate containers.

  • Store samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for the parameters listed in Protocol 3.3.

Data Presentation:

Accelerated Stability Data (40°C/75% RH)

Test ParameterSpecificationInitial1 Month3 Months
AppearanceClear, colorless solutionConformsConformsConforms
pH6.5 - 7.57.07.06.9
This compound Assay (%)90.0 - 110.0100.299.899.1
Total Impurities (%)NMT 1.0%< 0.10.150.28

Conclusion

The development of a topical ophthalmic solution of this compound is a feasible but challenging endeavor due to the API's poor aqueous solubility. A systematic approach focusing on solubility enhancement using appropriate excipients like Polysorbate 80 is critical. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and stability testing of a 0.25% this compound ophthalmic solution. Careful control of critical quality attributes such as pH, osmolality, and viscosity is essential to ensure the development of a safe, stable, and effective product for the treatment of Demodex blepharitis.

References

Protocol for Oral Administration of Lotilaner in Canine Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner, an isoxazoline class ectoparasiticide, is a potent agent for the treatment and prevention of flea and tick infestations in dogs.[1][2][3] Marketed under trade names such as Credelio™, it is administered orally as a flavored, chewable tablet.[2][3][4] This document provides a comprehensive overview of the protocol for oral administration of this compound in canine studies, including its mechanism of action, pharmacokinetic profile, and detailed experimental procedures.

Mechanism of Action

This compound functions as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels in arthropods.[1][2][5] This inhibition blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[1] A key advantage of this compound is its high selectivity for invertebrate nerve cell receptors over those of mammals, ensuring a wide safety margin for the canine host.[2][5][6]

cluster_parasite Invertebrate Parasite Neuron GABA GABA GABA_R GABA-gated Chloride Channel GABA->GABA_R Binds to Cl_ion Chloride Ions (Cl-) GABA_R->Cl_ion Allows influx of Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation Leads to (when blocked) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to This compound This compound This compound->GABA_R Blocks Neuron_Membrane Neuronal Membrane Death Parasite Death Hyperexcitation->Death start Day 0: Initial Assessment weigh Weigh Dog start->weigh calculate Calculate Dose (min. 20 mg/kg) weigh->calculate feed Administer with Food calculate->feed administer Oral Administration of Tablet feed->administer observe Post-administration Observations administer->observe monthly Repeat Monthly observe->monthly monthly->weigh for subsequent doses end End of Study monthly->end

References

Application Notes and Protocols for Assessing Lotilaner's Speed of Kill in Ticks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the speed of kill of lotilaner, a potent isoxazoline ectoparasiticide, against various tick species. The protocols are designed for both in vivo and in vitro evaluation, providing a comprehensive framework for efficacy testing.

Introduction

This compound is a member of the isoxazoline class of parasiticides, which are known for their rapid onset of action.[1][2] It functions as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in invertebrates.[2][3][4] This inhibition blocks the transfer of chloride ions across neuronal cell membranes, resulting in uncontrolled neuromuscular activity, paralysis, and ultimately the death of the tick.[1][3] The selective toxicity of this compound towards arthropods is attributed to the differential sensitivity of their GABA receptors compared to those of mammals.[1] Assessing the speed of kill is a critical parameter in determining the effectiveness of an acaricide in preventing the transmission of tick-borne pathogens.

In Vivo Efficacy and Speed of Kill Assessment in Dogs

This section outlines the protocol for evaluating the efficacy and speed of kill of orally administered this compound in a controlled laboratory setting using canine models.

Experimental Protocol: In Vivo Tick Infestation and Efficacy Assessment

1. Animal Selection and Acclimation:

  • Select healthy, purpose-bred dogs (e.g., Beagles) of a specified age and weight range.

  • House dogs individually in pens that prevent inter-animal contact and tick escape.

  • Acclimate the animals to the housing conditions for a minimum of 14 days before the study begins.

  • Conduct a pre-study health examination to ensure all animals are in good health.

2. Tick Species and Infestation:

  • Utilize laboratory-reared, unfed adult ticks of the target species (e.g., Ixodes ricinus, Amblyomma americanum, Dermacentor variabilis, Rhipicephalus sanguineus).

  • On Day -2 (two days before treatment), infest each dog with a specific number of ticks (e.g., 50 adult ticks of a single species or a combination).[5][6]

  • Apply ticks along the dorsal midline of the dogs.

3. Randomization and Treatment Administration:

  • Perform a baseline tick count on Day -1 to assess the susceptibility of each dog to tick attachment.

  • Based on these counts, randomize dogs into treatment and control groups (e.g., a minimum of eight dogs per group).[5]

  • On Day 0, administer the appropriate dose of this compound (e.g., a minimum of 20 mg/kg) orally to the treated group.[5][6] The control group receives a placebo.

  • Administer the treatment within 30 minutes of feeding to maximize absorption.[5]

4. Post-Treatment Tick Counts and Efficacy Calculation:

  • Perform tick counts at specific time points post-treatment to assess the speed of kill. Common time points include 4, 8, 12, 24, and 48 hours.[6][7][8]

  • For each count, meticulously examine the entire body of the dog and record the number of live, attached ticks.

  • To assess persistent efficacy, re-infest the dogs with new batches of ticks at weekly intervals (e.g., Day 7, 14, 21, 28, and 35).[5][6]

  • Conduct tick counts at the same time intervals after each re-infestation.

  • Calculate the percentage efficacy at each time point using the following formula:

    • Efficacy (%) = 100 × (Mc - Mt) / Mc

    • Where Mc is the geometric mean number of live ticks on the control group, and Mt is the geometric mean number of live ticks on the treated group.

5. Data Presentation:

The following tables summarize the quantitative data from various studies on the speed of kill of this compound against different tick species.

Table 1: Speed of Kill of this compound Against Ixodes ricinus on Dogs [6]

Time Post-Treatment (Hours)Geometric Mean Live Tick Count (this compound Group)Geometric Mean Live Tick Count (Control Group)Efficacy (%)
49.732.169.8
80.335.599.2
120.034.9100.0

Table 2: Speed of Kill of this compound Against Amblyomma americanum on Dogs [8][9]

Time Post-Treatment (Hours)Efficacy (%) vs. Control
1243.3
2495.3

Table 3: Efficacy of this compound Against Various Tick Species on Dogs 48 Hours Post-Treatment and Post-Re-infestation [5]

Tick SpeciesDay 2 (Post-Treatment) Efficacy (%)Day 9 (Post-Re-infestation) Efficacy (%)Day 16 (Post-Re-infestation) Efficacy (%)Day 23 (Post-Re-infestation) Efficacy (%)Day 30 (Post-Re-infestation) Efficacy (%)Day 37 (Post-Re-infestation) Efficacy (%)
Dermacentor variabilis100>99>99>99>9998.0
Rhipicephalus sanguineus100>99>99>99>99>99
Amblyomma americanum100>99>99>99>99N/A
Ixodes scapularis100>9998.4>99>99>99

Experimental Workflow Diagram

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Observation Phase cluster_post_treatment Data Analysis Phase A Animal Selection & Acclimation B Tick Infestation (Day -2) A->B C Baseline Tick Count (Day -1) B->C D Randomization C->D E Treatment Administration (Day 0) This compound or Placebo D->E F Speed of Kill Assessment (4, 8, 12, 24, 48h) E->F G Weekly Re-infestation (Days 7, 14, 21, 28, 35) E->G I Data Collection (Live Tick Counts) F->I H Persistent Efficacy Assessment (Post-Re-infestation) G->H H->I J Efficacy Calculation I->J K Statistical Analysis J->K

Caption: Workflow for in vivo assessment of this compound's speed of kill in ticks on dogs.

In Vitro Assessment of this compound's Acaricidal Activity

While in vivo studies are the gold standard for regulatory approval, in vitro assays can provide valuable mechanistic insights and allow for higher throughput screening of compounds.

Experimental Protocol: In Vitro Tick Exposure Assay

This protocol is based on the principles of exposing ticks to a treated substrate or medium.

1. Tick Preparation:

  • Use unfed adult ticks of the desired species.

  • Ensure ticks are healthy and active before starting the assay.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Create a series of dilutions of the stock solution to test a range of concentrations.

3. Exposure Method (Contact Assay):

  • Coat the inside of glass vials or petri dishes with a specific volume of each this compound dilution and allow the solvent to evaporate, leaving a uniform film of the compound.

  • Place a set number of ticks (e.g., 10-20) into each treated vial and a control vial (treated with solvent only).

  • Seal the vials with a perforated lid or fine mesh to allow for air circulation.

4. Incubation and Observation:

  • Incubate the vials at a controlled temperature and humidity (e.g., 25°C and 90% relative humidity).

  • Observe the ticks at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Assess the condition of the ticks, noting signs of intoxication such as ataxia (uncoordinated movements), paralysis, and death. A tick is considered dead if it shows no movement when prodded with a fine brush.

5. Data Analysis:

  • Calculate the percentage mortality at each time point for each concentration.

  • Determine the lethal concentration (e.g., LC50, LC90) and lethal time (e.g., LT50, LT90) values through probit analysis.

In Vitro Assay Workflow Diagram

G A Prepare this compound Dilutions B Coat Vials/Petri Dishes A->B C Introduce Ticks B->C D Incubate at Controlled Temperature & Humidity C->D E Observe at Multiple Time Points D->E F Assess Tick Morbidity/Mortality E->F G Data Analysis (LC50, LT50) F->G

Caption: Workflow for in vitro contact assay to assess this compound's acaricidal activity.

Mechanism of Action: Signaling Pathway

This compound's rapid killing action is a direct result of its effect on the tick's central nervous system.

Signaling Pathway of this compound in Ticks

G cluster_normal Normal Neuronal Inhibition cluster_this compound This compound-Induced Neurotoxicity GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Cl_ion Chloride Ions (Cl-) Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Influx leads to This compound This compound Blocked_Receptor GABA-gated Chloride Channel (Blocked by this compound) This compound->Blocked_Receptor Binds non-competitively to No_Cl_Influx Chloride Ion Influx Prevented Blocked_Receptor->No_Cl_Influx Blocks Channel Hyperexcitation Hyperexcitation of Neuron No_Cl_Influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Death of Tick Paralysis->Death

Caption: Signaling pathway of this compound's neurotoxic effect on ticks.

By following these detailed protocols and utilizing the provided data presentation formats and diagrams, researchers can effectively assess the speed of kill of this compound and contribute to the development of more effective tick control strategies.

References

Application Notes and Protocols for Field Studies on Lotilaner Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for designing and conducting field studies to evaluate the effectiveness of the ectoparasiticide lotilaner. The methodologies outlined are based on established veterinary field trial principles and published studies on this compound, a member of the isoxazoline class of parasiticides.

Introduction

This compound is a potent, non-competitive antagonist of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][2][3][4] This action leads to the uncontrolled neuronal activity, paralysis, and death of ectoparasites such as fleas and ticks.[5] Its high selectivity for invertebrate versus mammalian receptors provides a wide safety margin for treated animals.[2][5]

Field studies are crucial to validate the efficacy and safety of this compound under real-world conditions, accounting for variations in parasite challenge, environmental factors, and host animal characteristics. These notes provide a framework for designing robust field studies to generate high-quality data suitable for regulatory submission and scientific publication.

Data Presentation: Efficacy of this compound in Field Studies

The following tables summarize the efficacy of this compound from various field studies in dogs and cats.

Table 1: Efficacy of this compound Against Fleas in Dogs

Treatment GroupDay of AssessmentGeometric Mean Flea Count Reduction (%)Reference
This compoundDay 3099.3[3][6]
This compoundDay 6099.9[3][6]
This compoundDay 90100[3][6]
Afoxolaner (Control)Day 3098.3[3][6]
Afoxolaner (Control)Day 6099.8[3][6]
Afoxolaner (Control)Day 9099.8[3][6]
This compoundDay 1499.1[5]
This compoundDay 2899.5[5]
This compoundDay 5699.9[5]
This compoundDay 8499.8[5]
Fipronil (Control)Day 1493.4[5]
Fipronil (Control)Day 2891.2[5]
Fipronil (Control)Day 5694.4[5]
Fipronil (Control)Day 8497.0[5]

Table 2: Efficacy of this compound Against Fleas in Cats

Treatment GroupDay of AssessmentGeometric Mean Flea Count Reduction (%)Reference
This compoundDay 1497.2[1]
This compoundDay 2898.1[1]
Fipronil/(S)-methoprene (Control)Day 1448.3[1]
Fipronil/(S)-methoprene (Control)Day 2846.4[1]
This compoundDay 3098.3[7]
This compoundDay 6099.9[7]
This compoundDay 9099.9[7]
Fipronil + S-methoprene (Control)Day 3061.6[7]
Fipronil + S-methoprene (Control)Day 6075.4[7]
Fipronil + S-methoprene (Control)Day 9084.7[7]

Table 3: Efficacy of this compound Against Ticks in Dogs

Treatment GroupTick SpeciesEfficacy (%)Reference
This compound CombinationI. ricinus99.8[8]
This compound CombinationR. sanguineus100[8]

Table 4: Efficacy of this compound Against Ticks in Cats

Treatment GroupAssessment PeriodEfficacy Range (%)Reference
This compoundDays 14-7098.3 - 100[9]
Fipronil (Control)Days 14-7089.6 - 99.6[9]

Experimental Protocols

The following protocols outline the key methodologies for conducting a field study to evaluate the efficacy of this compound.

Study Design and Conduct

A typical field study for an ectoparasiticide like this compound follows a randomized, controlled, and blinded design.

  • Randomization: Households with eligible animals are randomly assigned to a treatment group (this compound) or a control group (placebo or an active comparator). A 2:1 randomization ratio (this compound:control) is often used.[5][6][8]

  • Blinding: To minimize bias, the study should be blinded. This means that the pet owners, veterinarians, and any personnel assessing treatment outcomes are unaware of the treatment allocation.

  • Control Group: The control group can receive a placebo or a registered ectoparasiticide with a similar mode of administration to serve as a positive control.

  • Multi-center Study: To ensure the results are generalizable, studies should be conducted across multiple veterinary clinics in different geographical locations with a known prevalence of the target ectoparasites.[1][5][6][8]

Animal Selection and Enrollment
  • Inclusion Criteria:

    • Client-owned dogs or cats in good general health.

    • A minimum number of live fleas (e.g., at least 5) at the time of enrollment.[1][5] For tick studies, evidence of current or recent tick infestation is required.

    • Households with a limited number of pets (e.g., up to three) to ensure compliance.[5][6]

  • Exclusion Criteria:

    • Animals with severe concurrent diseases.

    • Animals that have been treated with another ectoparasiticide within a specified washout period.

    • Pregnant or lactating animals, unless the safety of the product has been established for this group.

Treatment Administration
  • This compound is administered orally as a flavored chewable tablet. The dosage should be in accordance with the manufacturer's recommendations (e.g., a minimum dose of 20 mg/kg for dogs and 6 mg/kg for cats).[5][6]

  • Treatments are typically administered by the pet owners on Day 0 and then at monthly intervals (e.g., Day 28, Day 56).[5][6]

  • All animals in the same household should receive the same treatment to avoid cross-contamination of parasites.[5][6]

Efficacy Assessment
  • Flea and Tick Counts:

    • Parasite counts are performed on the primary animal in each household at specified time points (e.g., Day 0, 14, 28, 56, and 84).[1][5]

    • A fine-toothed flea comb is used to systematically comb the entire body of the animal for a set duration (e.g., 5-10 minutes).

    • All live fleas and ticks are counted and recorded.

  • Clinical Signs of Flea Allergy Dermatitis (FAD):

    • For animals showing signs of FAD at enrollment, clinical signs such as pruritus, erythema, alopecia, and papules are scored at each assessment.[1][8]

  • Calculation of Efficacy:

    • Efficacy is calculated based on the percent reduction in the geometric mean of live parasite counts from the pre-treatment baseline (Day 0).[1][6]

Safety Assessment
  • All animals in the study are monitored for any adverse events throughout the study period.

  • Veterinarians conduct physical examinations at each scheduled visit.

  • Owners are provided with a diary to record any unusual observations.

Visualizations

Experimental Workflow

G cluster_enrollment Enrollment Phase cluster_treatment Treatment and Monitoring Phase cluster_assessment Efficacy Assessment Phase cluster_analysis Data Analysis Phase A Screening of Households and Animals B Inclusion/Exclusion Criteria Assessment A->B C Baseline Parasite Count (Day 0) B->C D Randomization to Treatment Groups (this compound vs. Control) C->D E Treatment Administration (Day 0, 28, 56) D->E F Ongoing Safety Monitoring and Adverse Event Recording E->F G Post-treatment Parasite Counts (Day 14, 28, 56, 84) F->G H Assessment of Clinical Signs (e.g., FAD) G->H I Calculation of Efficacy (% Reduction in Parasite Counts) H->I J Statistical Analysis of Results I->J

Caption: Generalized workflow for a field study on this compound effectiveness.

Signaling Pathway of this compound

G cluster_neuron Invertebrate Neuron Synapse GABA GABA Neurotransmitter GABA_Receptor GABA-gated Chloride Channel (GABACl) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Blockage Channel Blockage GABA_Receptor->Blockage Inhibited by this compound Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to This compound This compound This compound->GABA_Receptor Non-competitive Antagonist Hyperexcitation Neuron Hyperexcitation Blockage->Hyperexcitation Results in Paralysis_Death Paralysis and Death of Parasite Hyperexcitation->Paralysis_Death Leads to

Caption: Mechanism of action of this compound on invertebrate GABA-gated chloride channels.

References

Troubleshooting & Optimization

addressing lotilaner solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of lotilaner in experimental settings.

Troubleshooting Guide & FAQs

Here we address common issues encountered when working with this compound in aqueous solutions.

Q1: I'm having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What am I doing wrong?

A1: this compound is a highly lipophilic molecule with very low aqueous solubility (less than 1 mg/mL)[1][2]. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is an effective solvent for this compound, with a solubility of at least 100 mg/mL[3][4][5]. For a starting point, a 10 mM stock solution in DMSO is often used for in vitro studies. When preparing your working solution, be mindful of the final concentration of the organic solvent in your aqueous medium to avoid solvent-induced artifacts in your experiment.

Q3: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this:

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of an organic co-solvent.

  • Employ solubilizing agents: Formulations containing solubilizing agents like polyethylene glycol (PEG), polysorbates (e.g., Tween-80), or corn oil have been used to maintain this compound in solution[3][4].

  • Sonication: After diluting the stock solution, sonication can help to disperse the compound and aid in dissolution[3].

  • Gentle warming: In some cases, gentle warming of the solution can aid dissolution. However, be cautious about the temperature sensitivity of your experimental system. The solubility of hydrophobic compounds in water generally decreases with increasing temperature[3][6].

Q4: What are some more advanced techniques to improve the aqueous solubility of this compound for my experiments?

A4: For more persistent solubility challenges, several formulation strategies can be employed:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a solid state.

  • Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate and saturation solubility.

Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q5: Is the solubility of this compound dependent on pH?

Data Presentation: this compound Solubility

The following tables summarize the available quantitative data on this compound solubility.

Table 1: Solubility in Organic Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[3][4][5]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Table 2: Solubility in Formulation Vehicles

Vehicle CompositionSolubilityReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3][4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[3][4]

Table 3: Aqueous Solubility

SolventSolubilityReference(s)
Water / Aqueous Solutions< 1 mg/mL[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments related to enhancing this compound solubility.

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM solution, add the appropriate volume of DMSO to the molar equivalent of this compound).

  • Vortex the mixture vigorously until the this compound is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gentle warming or brief sonication can be applied[3][5].

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[3].

Protocol 2: Cyclodextrin Inclusion Complexation of this compound

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Tertiary butyl alcohol (TBA) (optional, for co-solvent method)

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure (Co-solvent Lyophilization Method): [6][7]

  • In a glass vial, dissolve the desired molar ratio of this compound in a minimal amount of a suitable co-solvent like tertiary butyl alcohol.

  • In a separate beaker, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring.

  • Slowly add the this compound solution drop-wise to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze the resulting solution using a dry ice/acetone bath or a freezer set to at least -40°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Protocol 3: Preparation of a this compound Solid Dispersion

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common solvent that dissolves both this compound and the polymer (e.g., a mixture of organic solvents)

  • Rotary evaporator or vacuum oven

Procedure (Solvent Evaporation Method): [8][9]

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Completely dissolve both the this compound and the hydrophilic polymer in a suitable common solvent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be ground into a fine powder for further use.

Protocol 4: Formulation of a this compound Nanosuspension

Objective: To increase the surface area and dissolution velocity of this compound by creating a nanosuspension.

Materials:

  • This compound

  • Stabilizer(s) (e.g., a combination of a polymer like HPMC and a surfactant like SDS)

  • Deionized water

  • High-pressure homogenizer or a probe sonicator

Procedure (High-Pressure Homogenization - Top-Down Approach): [10][11][12]

  • Prepare a pre-suspension by dispersing this compound powder in an aqueous solution containing the stabilizer(s).

  • Subject this pre-suspension to high-pressure homogenization. The number of cycles and the pressure will need to be optimized for the specific instrument and formulation.

  • Monitor the particle size reduction using a particle size analyzer until the desired nanometer range is achieved.

  • The resulting nanosuspension should be a stable, milky liquid.

Visualizations

This compound Solubility Troubleshooting Workflow

G start Start: Dissolving this compound in Aqueous Buffer stock_sol Prepare Concentrated Stock in DMSO start->stock_sol precipitate Precipitation Occurs? dilute Dilute Stock into Aqueous Buffer stock_sol->dilute precipitate2 Precipitation on Dilution? dilute->precipitate2 success Success: this compound is Solubilized precipitate2->success No troubleshoot Troubleshooting Options precipitate2->troubleshoot Yes cosolvent Use Co-solvent System troubleshoot->cosolvent surfactant Add Solubilizing Agent (e.g., Tween-80, PEG) troubleshoot->surfactant sonicate Apply Sonication troubleshoot->sonicate advanced Consider Advanced Formulation Techniques troubleshoot->advanced cosolvent->dilute surfactant->dilute sonicate->dilute cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_disp Solid Dispersion advanced->solid_disp nanosusp Nanosuspension advanced->nanosusp

A flowchart for troubleshooting this compound solubility issues.
This compound's Mechanism of Action: GABA-A Receptor Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gaba_release GABA Release gaba_receptor GABA-A Receptor (Chloride Ion Channel) gaba_release->gaba_receptor Binds to cl_influx Chloride (Cl-) Influx gaba_receptor->cl_influx Opens Channel hyperexcitation Neuronal Hyperexcitation & Paralysis gaba_receptor->hyperexcitation Leads to hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition This compound This compound (Antagonist) This compound->gaba_receptor block Blockade

This compound blocks GABA-A receptors, preventing neuronal inhibition.
Logical Relationship of Solubility Enhancement Techniques

G cluster_problem The Problem cluster_solutions Solubilization Strategies cluster_methods Specific Methods poor_sol Poor Aqueous Solubility of this compound cosolvency Co-solvency poor_sol->cosolvency surfactants Surfactants poor_sol->surfactants complexation Complexation poor_sol->complexation particle_size Particle Size Reduction poor_sol->particle_size peg_tween PEG / Tween Formulations cosolvency->peg_tween surfactants->peg_tween cyclodextrins Cyclodextrin Inclusion complexation->cyclodextrins solid_disp Solid Dispersions particle_size->solid_disp nanosusp Nanosuspensions particle_size->nanosusp

Relationship between solubility problems and enhancement methods.

References

Technical Support Center: Optimizing Lotilaner Dosage for Sustained Efficacy in Dogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing lotilaner dosage in dogs. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended minimum dose of this compound for sustained efficacy against fleas and ticks in dogs?

A1: The recommended minimum oral dose of this compound is 20 mg/kg body weight.[1][2][3][4] This dosage has been demonstrated to provide rapid and sustained efficacy for at least one month against common flea and tick species.[5][6][7] The approved dose range for commercially available chewable tablets is 20 to 43 mg/kg.[8][9]

Q2: How does food intake affect the bioavailability of this compound?

A2: Food significantly enhances the absorption and bioavailability of this compound.[5][10][11][12] Administration with a meal or within 30 minutes of feeding is recommended to ensure maximum bioavailability (>80%) and reduce inter-individual variability.[3][5][10][12] Administering this compound to fasted dogs results in significantly lower bioavailability.[5]

Q3: What is the onset of action of this compound against fleas and ticks?

A3: this compound exhibits a rapid onset of action. Against fleas, efficacy begins within 2 hours of administration, with studies showing 64.0% reduction in flea counts at this time and achieving 99.6% efficacy within 8 hours.[1] For some tick species, the onset of efficacy is within 48 hours of attachment and provides protection for one month.[11] Existing ticks are killed within 8 hours of administration.[11]

Q4: What is the mechanism of action of this compound?

A4: this compound is an ectoparasiticide belonging to the isoxazoline class.[3][13] It acts as a non-competitive antagonist of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[14][15][16][17] This inhibition blocks the transfer of chloride ions across nerve cell membranes, leading to uncontrolled neuromuscular activity, paralysis, and death of the insects and acarines.[3][13][18] this compound is highly selective for invertebrate GABACls, ensuring a wide safety margin in dogs as it shows no significant activity on mammalian GABA receptors at therapeutic concentrations.[14][15][16][17]

Q5: What is the safety margin of this compound in dogs?

A5: this compound has a wide safety margin in dogs.[19][20] Studies in healthy Beagle puppies starting at 8 weeks of age, administered monthly for 8 months at one, three, and five times the upper recommended dose (43 mg/kg), showed no treatment-related adverse effects on health, body weight, food consumption, or clinical pathology.[19][21]

Troubleshooting Guide

Problem 1: Sub-optimal efficacy observed in an experimental setting.

  • Question: Did you administer this compound with food?

    • Rationale: The bioavailability of this compound is significantly increased when administered with food.[5][10] Fasted states can lead to lower systemic exposure and potentially reduced efficacy.

    • Recommendation: Ensure administration occurs within 30 minutes of feeding. For consistent results, standardize the feeding protocol across all study animals.

  • Question: Was the correct dose administered based on the dog's body weight?

    • Rationale: Accurate dosing is critical for achieving therapeutic concentrations. Underdosing will lead to insufficient plasma levels for sustained efficacy.

    • Recommendation: Weigh each dog immediately before dosing to calculate the precise amount of this compound required. The minimum recommended dose is 20 mg/kg.[3][9]

  • Question: Are you observing resistance in the parasite population?

    • Rationale: While this compound's mechanism of action differs from older ectoparasiticides, and no cross-resistance with dieldrin or fipronil has been detected, the possibility of reduced susceptibility in specific parasite populations should be considered.[15][16][17]

    • Recommendation: If other factors are ruled out, consider in-vitro testing of the parasite strain to assess its susceptibility to this compound.

Problem 2: High variability in pharmacokinetic data between subjects.

  • Question: Was the feeding status of the dogs consistent?

    • Rationale: As mentioned, food intake is a major factor influencing absorption. Inconsistent feeding schedules will lead to high variability in Tmax and Cmax.

    • Recommendation: Standardize the timing of feeding relative to drug administration for all animals in the pharmacokinetic study.[10][12]

  • Question: Are there underlying health issues in the study animals?

    • Rationale: Gastrointestinal health can affect drug absorption.

    • Recommendation: Ensure all dogs undergo a thorough health screening before inclusion in the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous (3 mg/kg)Oral (20 mg/kg) - FedOral (20 mg/kg) - Fasted
Tmax (Time to Peak Concentration) N/A2 hours[10][11][12]N/A
Terminal Half-Life (T½) 24.6 days[10]30.7 days[5][10][12]N/A
Bioavailability N/A> 80%[5][10][12]Significantly lower than fed[5]
Clearance 0.18 L/kg/day[10]N/AN/A
Volume of Distribution (Vz) 6.35 L/kg[10]N/AN/A

Table 2: Efficacy of this compound (20 mg/kg) Against Fleas (Ctenocephalides felis)

Time Post-TreatmentEfficacy (%)Citation(s)
2 hours64.0[1]
4 hours89.9[4]
6 hours99.2[4]
8 hours99.6 - 99.9[1][4]
12 hours100[4]
Day 3099.3 - 100[20]
Day 35> 97% (at 4h post-reinfestation)[4]

Table 3: Efficacy of this compound (20 mg/kg) Against Various Tick Species (48h post-infestation)

Tick SpeciesEfficacy (%) at Day 35Citation(s)
Rhipicephalus sanguineus> 98.0[7]
Dermacentor variabilis98.0[6]
Ixodes scapularis> 98.0[6]
Amblyomma americanum> 98.0 (up to Day 28)[6]
Ixodes ricinus> 98.0[7]
Dermacentor reticulatus100[7]
Amblyomma cajennense> 99% (up to Day 30)[2]

Experimental Protocols

1. Protocol for a Dose Confirmation and Sustained Efficacy Study Against Fleas

  • Objective: To confirm the efficacy of a specific dose of this compound against adult Ctenocephalides felis on dogs for 35 days.

  • Methodology:

    • Animal Selection: Use healthy adult Beagle dogs, weighing between 10-20 kg. House dogs individually.

    • Acclimation: Acclimate dogs to the housing conditions for at least 7 days before the study begins.

    • Pre-treatment Infestation & Allocation: On Day -8, infest each dog with 100 (±5) unfed adult fleas. On Day -1, perform flea counts to rank the dogs. Based on these counts, randomly allocate dogs into treatment and control groups (at least 8 dogs per group).[1][6][22]

    • Treatment Administration (Day 0): Weigh each dog. Administer the calculated dose of this compound (e.g., 20 mg/kg) orally to the treatment group within 30 minutes of feeding. The control group receives a placebo.[1][4]

    • Post-treatment Infestations: Re-infest all dogs with 100 (±5) unfed adult fleas on Days 7, 14, 21, 28, and 35.[6]

    • Efficacy Assessment: At 48 hours after each infestation, perform whole-body flea counts by combing.

    • Calculation of Efficacy: Calculate the percent efficacy using the formula: Efficacy (%) = 100 x ( (Mean flea count in control group - Mean flea count in treated group) / Mean flea count in control group ).

2. Protocol for a Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of this compound after oral administration.

  • Methodology:

    • Animal Selection: Use healthy adult Beagle dogs.

    • Study Design: A randomized, two-treatment, two-period crossover design is often employed.

    • Treatment Groups:

      • Group 1 (Fed): Dogs receive a single oral dose of this compound (e.g., 20 mg/kg) within 30 minutes of a meal.[10][12]

      • Group 2 (Fasted): Dogs are fasted for a specified period (e.g., 12 hours) before and after dosing.

    • Blood Sampling: Collect blood samples (e.g., via jugular venipuncture) into appropriate anticoagulant tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours, and then on specified days up to 35 days post-dosing).[1][10]

    • Sample Analysis: Separate plasma and store frozen until analysis. Use a validated LC-MS/MS method to quantify this compound concentrations in plasma.[10][12]

    • Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[12]

Visualizations

Lotilaner_Mechanism_of_Action cluster_parasite Ectoparasite Neuron cluster_dog Dog Neuron (Mammalian Host) This compound This compound GABA_Receptor GABA-gated Chloride Channel (GABACl) This compound->GABA_Receptor Binds and Inhibits (Non-competitive antagonism) Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Blocks Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Prevents Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death Leads to Uncontrolled Neuromuscular Activity Mammalian_GABA_Receptor Mammalian GABA Receptor Lotilaner_Host This compound Lotilaner_Host->Mammalian_GABA_Receptor No significant binding at therapeutic doses

Caption: Mechanism of action of this compound on ectoparasite vs. host neurons.

Efficacy_Study_Workflow start Start: Select Healthy Dogs acclimation Acclimation Period (≥ 7 days) start->acclimation pre_infestation Pre-treatment Infestation (e.g., Day -8) acclimation->pre_infestation ranking Flea/Tick Count and Ranking (e.g., Day -1) pre_infestation->ranking randomization Randomization to Groups (Control vs. This compound) ranking->randomization dosing Treatment Administration (Day 0, with food) randomization->dosing post_infestation Weekly Re-infestation (Days 7, 14, 21, 28, 35) dosing->post_infestation counting Flea/Tick Counts (48h post-infestation) post_infestation->counting counting->post_infestation Repeat weekly analysis Data Analysis: Calculate % Efficacy counting->analysis end End of Study analysis->end

Caption: Experimental workflow for a typical efficacy study.

Troubleshooting_Logic start Issue: Sub-optimal Efficacy Observed q1 Was drug administered with food? start->q1 a1_no Action: Re-run trial ensuring administration with food. Bioavailability is food-dependent. q1->a1_no No q2 Was the dose calculated correctly based on recent weight? q1->q2 Yes a2_no Action: Review dosing procedures. Ensure accurate, recent body weights are used. q2->a2_no No q3 Is parasite resistance a possibility? q2->q3 Yes a3_yes Action: Consider in-vitro susceptibility testing of the parasite population. q3->a3_yes Yes end Conclusion: Efficacy issue likely due to procedural factors or resistance. q3->end No

Caption: Logical flow for troubleshooting sub-optimal efficacy results.

References

Technical Support Center: Enhancing the Palatability of Oral Lotilaner Formulations for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the palatability of oral lotilaner formulations in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is palatability and why is it crucial for oral this compound formulations in animal studies?

A1: Palatability refers to the overall acceptability of a formulation to an animal, encompassing taste, smell, and texture (mouthfeel).[1][2] For oral medications like this compound, high palatability is essential to ensure voluntary and complete consumption of the intended dose, which is critical for the accuracy and reliability of study outcomes.[2][3] Poor palatability can lead to partial dosing, refusal, and the need for stressful forced administration, all of which can compromise the welfare of study animals and the validity of the research.[4]

Q2: What are the key factors influencing the palatability of an oral formulation for dogs and cats?

A2: The primary factors include:

  • Taste: Animals, like humans, have distinct taste preferences and aversions. Cats, for instance, are highly sensitive to bitter tastes.[5]

  • Smell (Aroma): The odor of a formulation is often the first sensory interaction an animal has with it and can significantly influence its willingness to even try the product.

  • Texture (Mouthfeel): The size, shape, hardness, and overall feel of a tablet or chew in the mouth can affect its acceptance.[2] Formulations that are too chewy may not be readily consumed, even with appealing flavorings.[2]

  • Excipients and Flavors: The non-active ingredients (excipients) and added flavors play a major role in masking the potentially unpleasant taste of the active pharmaceutical ingredient (API), such as this compound.[6][7]

Q3: What is the reported acceptance rate of the commercial this compound formulation (Credelio™)?

A3: Field studies have demonstrated high voluntary acceptance of Credelio™ chewable tablets. In a U.S. field study, 94% of this compound treatments were accepted when offered by hand, in an empty food bowl, or with food.[8][9] There was no significant difference in palatability found when compared to another isoxazoline product, afoxolaner.[8][9]

Q4: Are there regulatory guidelines for assessing the palatability of veterinary medicinal products?

A4: Yes, the European Medicines Agency (EMA) has a specific guideline on the demonstration of palatability of veterinary medicinal products.[1][10][11][12][13] This guideline provides recommendations for the design, execution, and evaluation of palatability studies to support a palatability claim.[10][11] For a product to be considered palatable in dogs, the overall voluntary acceptance rate should be at least 80%, and for other species, including cats, the threshold is 70%.[1]

Troubleshooting Guide

Issue 1: Low Voluntary Acceptance of a New this compound Formulation

Problem: Animals show little interest in or actively reject the experimental this compound tablets.

Potential Cause Troubleshooting Steps
Bitter Taste of this compound - Microencapsulation: Encapsulate the this compound particles with a polymer coating to create a physical barrier between the drug and the animal's taste buds.[5] - Flavoring Agents: Incorporate meat-based flavors, which are generally preferred by dogs and cats.[2][14] - Sweeteners: While cats cannot taste sweetness, sweeteners like mannitol or sorbitol can improve mouthfeel and are effective for dogs.[6]
Unappealing Aroma - Aroma Enhancement: The addition of a specific aroma can entice animals to approach and sample the formulation.[2] Consider meat or savory scents.
Inappropriate Texture - Excipient Adjustment: The choice of excipients like binders and fillers can significantly alter the tablet's hardness and chewiness. For example, mannitol can provide a smooth consistency and a mild cooling sensation.[6] - Formulation Type: If a solid tablet is consistently rejected, consider alternative oral formulations such as a soft chew or a paste.
Issue 2: Inconsistent Consumption or Partial Dosing

Problem: Animals initially take the formulation but then spit it out or only consume a portion of it.

Potential Cause Troubleshooting Steps
Poor Mouthfeel - Tablet Hardness and Friability: Adjust compression forces during tableting to achieve a hardness that is acceptable to the target species. Very hard tablets may be rejected. - Particle Size: Gritty or large particles within the formulation can be aversive. Ensure uniform and appropriate particle size of all components.
Delayed Onset of Unpleasant Taste - Coating Integrity: If using coated particles, ensure the coating is robust enough to withstand chewing without rupturing and releasing the bitter API prematurely.[5] - Solubility of Excipients: Use excipients that do not immediately dissolve in saliva in a way that exposes the API's taste.
Bait Shyness - Vary Presentation: If an animal has had a negative experience, it may develop an aversion. Try offering the formulation in a different manner (e.g., from a different bowl, at a different time of day).

Data on Palatability of Commercial Isoxazoline Formulations

The following table summarizes publicly available data on the voluntary acceptance and preference of various oral isoxazoline ectoparasiticides in dogs. This can serve as a benchmark for experimental formulations.

Product (Active Ingredient) Formulation Type Acceptance/Preference Data Study Details
Credelio™ (this compound) Flavored Chewable Tablet94% voluntary acceptance.[8][9]Field study in client-owned dogs.[8]
NexGard® (Afoxolaner) Soft, Beef-Flavored Chewable Tablet96% voluntary acceptance in one study.[9] In a preference test against Bravecto®, 83% of dogs preferred NexGard®.[14]Field study in client-owned dogs[9] and a preference study.[14]
Bravecto® (Fluralaner) Chewable TabletIn a preference test against NexGard®, 17% of dogs preferred Bravecto®.[14]Preference study in dogs.[14]

Experimental Protocols

Protocol 1: Single-Bowl Acceptance Test (Adapted from EMA Guidelines)

This test is designed to measure the voluntary acceptance of a single oral formulation.

Objective: To determine the percentage of animals that voluntarily consume the this compound formulation.

Animals: A minimum of 25 animals per group is recommended for products administered more than once.[1] Animals should be healthy and representative of the target population.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and personnel.

  • Fasting: A brief fasting period may be necessary to ensure motivation, but this should be scientifically justified and not excessive.

  • Offer: Present the oral formulation to the animal in a clean, empty bowl or by hand.

  • Observation: Observe the animal for a defined period (e.g., 2 minutes).[2] Record whether the animal approached, sniffed, licked, and consumed the entire dose.

  • Data Collection: The primary endpoint is the percentage of animals that consume the full dose voluntarily within the allotted time.

  • Success Criteria: For a palatability claim in dogs, at least 80% of the animals must voluntarily consume the formulation. For cats, the threshold is 70%.[1]

Protocol 2: Two-Bowl Preference Test

This test is used to compare the palatability of two different formulations.

Objective: To determine which of two this compound formulations an animal prefers.

Animals: A sufficient number of animals (typically at least 20-30) should be used to achieve statistical power.[15]

Procedure:

  • Acclimation and Fasting: As per the acceptance test protocol.

  • Simultaneous Offer: Present two bowls, each containing one of the test formulations, to the animal simultaneously. The position of the bowls (left/right) should be randomized between animals to avoid side bias.

  • Observation: Record which formulation the animal approaches first, sniffs first, and consumes first ("first choice").[16][17] In pharmaceutical testing, once the animal has made a choice and taken one formulation into its mouth, the other should be removed to prevent consumption of both.[2]

  • Data Collection: The primary endpoint is the percentage of animals that prefer each formulation.

  • Analysis: The results can be analyzed to determine if there is a statistically significant preference for one formulation over the other.

Visualizations

Logical Workflow for Troubleshooting Palatability Issues

TroubleshootingWorkflow start Low Voluntary Acceptance of this compound Formulation q1 Is the issue initial refusal or partial consumption? start->q1 initial_refusal Initial Refusal q1->initial_refusal Initial Refusal partial_consumption Partial Consumption / Spitting Out q1->partial_consumption Partial Consumption cause_refusal Potential Causes: - Unappealing Aroma - Aversive Taste - Neophobia (fear of new things) initial_refusal->cause_refusal cause_partial Potential Causes: - Poor Mouthfeel (texture, hardness) - Delayed Release of Bitter Taste - Coating Failure partial_consumption->cause_partial solution_refusal Solutions: - Add meat-based flavors/aromas - Use effective taste-masking (e.g., microencapsulation) - Gradual introduction to the formulation cause_refusal->solution_refusal solution_partial Solutions: - Adjust excipients to modify texture - Optimize tablet compression - Improve coating integrity and thickness cause_partial->solution_partial

Caption: A decision tree for troubleshooting common palatability issues.

Signaling Pathway for Bitter, Sweet, and Umami Taste Transduction in Felines

FelineTastePathway cluster_receptor Taste Receptor Cell (Type II) bitter Bitter Compounds tas2r Tas2r Receptors bitter->tas2r umami Umami Compounds (e.g., Nucleotides) tas1r1_r3 Tas1r1/Tas1r3 Receptors umami->tas1r1_r3 g_protein G-protein Cascade (PLC-beta/IP3) tas2r->g_protein tas1r1_r3->g_protein trpm5 TRPM5 Ion Channel Opening g_protein->trpm5 depolarization Cell Depolarization trpm5->depolarization atp_release ATP Release (Neurotransmitter) depolarization->atp_release nerve_signal Signal to Gustatory Nerve atp_release->nerve_signal

References

overcoming cross-resistance issues with lotilaner in resistant parasite strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-resistance issues when working with the isoxazoline acaricide/insecticide, lotilaner.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates such as insects, ticks, and mites.[1][2][3][4] By binding to these channels, this compound blocks the influx of chloride ions into nerve cells. This inhibition of the major inhibitory neurotransmitter, GABA, leads to hyperexcitation, paralysis, and ultimately the death of the parasite.[3][5] Importantly, this compound is highly selective for invertebrate GABACls and shows weak to no activity on mammalian GABA receptors, which accounts for its favorable safety profile in veterinary and human medicine.[1][2][4]

Q2: Are there documented cases of field resistance to this compound in parasite populations?

Currently, there are no widespread, officially documented cases of this compound resistance in field populations of fleas, ticks, or other target parasites.[6][7] The novelty of the isoxazoline class and its distinct binding site on the GABA receptor contribute to its high efficacy against parasites, including those resistant to older chemical classes like fipronil and dieldrin.[8] However, the potential for resistance development exists with any parasiticidal agent, making surveillance and investigation of suspected treatment failures crucial.

Q3: Does this compound exhibit cross-resistance with other insecticides targeting the GABA receptor, such as fipronil or dieldrin?

No, studies have demonstrated that this compound does not share cross-resistance with older insecticides like the cyclodiene dieldrin or the phenylpyrazole fipronil.[8] Although these compounds also target GABA-gated chloride channels, this compound binds to a different site on the receptor.[8] This means that mutations conferring resistance to dieldrin or fipronil in the parasite's GABA receptor do not reduce the efficacy of this compound.[8]

Q4: What are the potential mechanisms of resistance to this compound that my research should be aware of?

While not yet documented for this compound, potential resistance mechanisms in arthropods can be broadly categorized into two main types:

  • Target-site resistance: This would involve a mutation in the parasite's GABA-gated chloride channel gene that alters the binding site of this compound, reducing its inhibitory effect. However, studies on the related isoxazoline, afoxolaner, have shown that known GABACl resistance mutations did not decrease its efficacy, suggesting a more complex interaction.[8]

  • Metabolic resistance: This involves the parasite's detoxification systems, primarily cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), which can metabolize and break down the this compound molecule before it reaches its target site.[3][9] This is considered a more likely pathway for the emergence of reduced susceptibility.

Q5: My experiment shows a suspected lack of efficacy with this compound. What are the initial steps to troubleshoot this?

Before concluding resistance, it is essential to rule out other factors that can contribute to a perceived lack of efficacy:

  • Incorrect Dosing or Administration: Verify that the correct dose of this compound was administered according to the experimental protocol and that the formulation was appropriate for the target parasite and host. For oral formulations, ensure the animal consumed the full dose.[10]

  • Heavy Infestation Pressure: In environments with extremely high parasite burdens, newly emerged or newly acquired parasites may be observed on the host before the systemic this compound has had time to kill them, giving the appearance of reduced efficacy.[10]

  • Pharmacokinetic Variability: Consider factors within the host animal that might affect the absorption and distribution of this compound, although it is known for its rapid absorption and consistent bioavailability.[7]

  • Incorrect Parasite Identification: Confirm the identity of the parasite species, as susceptibility can vary between species.

If these factors are ruled out, proceeding with resistance monitoring bioassays is the next logical step.

Troubleshooting Guides

Guide 1: Investigating Suspected this compound Resistance Using Bioassays

This guide outlines the initial steps for a laboratory investigation into suspected this compound resistance in a parasite population.

1. Establish a Susceptible Baseline: It is crucial to have a reference strain of the same parasite species that is known to be susceptible to this compound. This allows for a direct comparison of lethal concentrations (e.g., LC50) between the susceptible and suspected resistant populations.

2. Perform a Dose-Response Bioassay: Conduct a dose-response bioassay to determine the concentration of this compound required to kill a certain percentage of the parasite population (e.g., LC50, LC90). A significant increase in the LC50 value for the suspected resistant population compared to the susceptible strain is an indicator of resistance. Refer to the detailed experimental protocol below for conducting a larval immersion test for ticks or a contact bioassay for fleas.

3. Calculate the Resistance Ratio (RR): The resistance ratio is a quantitative measure of the level of resistance. It is calculated as:

RR = LC50 of suspected resistant population / LC50 of susceptible population

An RR value greater than 1 indicates reduced susceptibility, with higher values signifying stronger resistance.

Guide 2: Investigating the Role of Metabolic Resistance with Synergists

If a dose-response bioassay indicates reduced susceptibility, a synergist bioassay can help determine if metabolic resistance is the underlying mechanism. Synergists are chemicals that inhibit specific detoxification enzymes.[11]

1. Select Appropriate Synergists:

  • Piperonyl butoxide (PBO): An inhibitor of cytochrome P450s.[12]

  • S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.[13]

  • Diethyl maleate (DEM): An inhibitor of glutathione S-transferases (GSTs).[13]

2. Conduct the Synergist Bioassay: Expose the suspected resistant parasites to a sub-lethal concentration of the synergist before or during exposure to this compound. A significant increase in mortality in the presence of the synergist compared to this compound alone suggests that the inhibited enzyme system is involved in resistance. For example, if PBO significantly increases the efficacy of this compound, it points towards P450-mediated metabolic resistance.

Quantitative Data

Table 1: Efficacy of this compound Against Common Flea and Tick Species (Susceptible Strains)

Parasite SpeciesHostThis compound Dose (mg/kg)Time Post-TreatmentEfficacy (%)Reference
Ctenocephalides felis (Cat Flea)Cat6.0 - 8.57Day 1100[14]
Ctenocephalides felis (Cat Flea)Cat6.0 - 8.57Day 3099.8[14]
Ixodes ricinus (Castor Bean Tick)Dog20.4 - 22.7Day 2100[5]
Ixodes ricinus (Castor Bean Tick)Dog20.4 - 22.7Day 37>98.0[5]
Rhipicephalus sanguineus (Brown Dog Tick)Dog20.4 - 22.7Day 2100[5]
Rhipicephalus sanguineus (Brown Dog Tick)Dog20.4 - 22.7Day 37>98.0[5]
Dermacentor reticulatus (Ornate Dog Tick)Dog20.4 - 22.7Day 2100[5]
Dermacentor reticulatus (Ornate Dog Tick)Dog20.4 - 22.7Day 37100[5]
Amblyomma cajennense (Cayenne Tick)Dog>20Day 2100[15]
Amblyomma cajennense (Cayenne Tick)Dog>20Day 30>99.0[15]

Experimental Protocols

Protocol 1: Larval Immersion Test (LIT) for Ticks to Determine this compound Susceptibility

This protocol is adapted from standard acaricide resistance monitoring procedures.

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone, ethanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Glass vials or tubes

  • Filter paper

  • Pipettes

  • Incubator (27-28°C, 85-95% relative humidity)

  • Engorged female ticks from susceptible and suspected resistant populations

  • Stereomicroscope

Methodology:

  • Larval Rearing: Collect engorged female ticks and incubate them at 27-28°C and 85-95% relative humidity until they oviposit and the eggs hatch. Use larvae that are 18-21 days old for the assay.[16]

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of serial dilutions in distilled water containing a small amount of surfactant to ensure the larvae are fully wetted.

  • Exposure: Place approximately 100-200 larvae onto a piece of filter paper. Immerse the filter paper with the larvae in each this compound dilution for a specified time (e.g., 10 minutes). A control group should be immersed in a solution containing only distilled water and the surfactant.

  • Incubation: After immersion, carefully remove the filter paper, allow it to dry briefly, and place it in a clean, labeled vial. Incubate the vials at 27-28°C and 85-95% relative humidity for 24 hours.

  • Mortality Assessment: After 24 hours, count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value for both the susceptible and suspected resistant populations.

Protocol 2: Synergist Bioassay for Investigating Metabolic Resistance in Ticks

Materials:

  • Same materials as the Larval Immersion Test

  • Synergists: Piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), Diethyl maleate (DEM)

Methodology:

  • Determine Sub-lethal Synergist Concentration: First, conduct a bioassay with each synergist alone to determine the highest concentration that does not cause significant mortality in the tick larvae.

  • Pre-exposure to Synergist: Expose one set of larvae from the suspected resistant population to the pre-determined sub-lethal concentration of a synergist (e.g., PBO) for a set period (e.g., 1-4 hours) before introducing the this compound dilutions.

  • This compound Exposure: Following pre-exposure to the synergist, conduct the Larval Immersion Test with this compound as described in Protocol 1.

  • Control Groups: Run parallel experiments with:

    • Larvae exposed to this compound only.

    • Larvae exposed to the synergist only.

    • Larvae exposed to the solvent/surfactant control.

  • Data Analysis: Compare the mortality rates and the LC50 value of the this compound + synergist group to the group exposed to this compound alone. A significant increase in mortality or decrease in the LC50 value in the synergized group indicates the involvement of the corresponding enzyme system in resistance.

Visualizations

Caption: Mechanism of action of this compound on parasite GABA-gated chloride channels.

Resistance_Investigation_Workflow Start Suspected Lack of Efficacy Troubleshoot Troubleshoot Non-Resistance Factors (Dosing, Infestation Pressure, etc.) Start->Troubleshoot Bioassay Perform Dose-Response Bioassay (e.g., Larval Immersion Test) Troubleshoot->Bioassay Compare Compare LC50 to Susceptible Strain Bioassay->Compare Decision Significant Increase in LC50? Compare->Decision No_Resistance Resistance Unlikely Decision->No_Resistance No Suspected_Resistance Resistance Suspected Decision->Suspected_Resistance Yes Synergist_Assay Conduct Synergist Bioassay (PBO, DEF, DEM) Suspected_Resistance->Synergist_Assay Analyze_Synergist Analyze Results Synergist_Assay->Analyze_Synergist Metabolic_Resistance Metabolic Resistance Indicated (e.g., P450s, Esterases) Analyze_Synergist->Metabolic_Resistance Synergism Observed Target_Site Target-Site Resistance Possible (Further Molecular Analysis Needed) Analyze_Synergist->Target_Site No Significant Synergism

Caption: Workflow for investigating suspected this compound resistance in parasites.

References

Technical Support Center: Refining Tick Infestation Models for Accurate Lotilaner Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining tick infestation models to accurately assess the efficacy of lotilaner.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo and in vitro tick infestation experiments.

In Vivo Models (Canine and Rodent)
Problem Potential Cause(s) Troubleshooting Steps
Low Tick Attachment Rates - Improper host acclimation leading to stress and grooming. - Incorrect tick application technique. - Host immunity from previous infestations. - Poor tick quality or viability.- Allow for an adequate acclimatization period for the host animal before infestation (typically 1-2 weeks).[1][2] - Apply ticks to areas with limited grooming access, such as the dorsal midline. - Use tick containment cells or chambers to keep ticks in a specific area. - Ensure the use of naive hosts with no prior exposure to ticks. - Use healthy, unfed adult ticks of a consistent age.
High Variability in Tick Mortality - Inconsistent drug dosage or administration. - Variation in host grooming activity. - Inconsistent environmental conditions. - Natural variation in tick susceptibility.- Ensure precise dosing based on individual animal body weight. Administer this compound with food to enhance bioavailability.[3][4][5][6] - Use of Elizabethan collars can reduce grooming but may also increase stress. - Maintain consistent temperature, humidity, and light cycles in the animal housing facility. - Increase the number of animals per treatment group to improve statistical power.
Adverse Host Reactions - Allergic reaction to tick saliva. - Skin irritation from containment devices. - Systemic reaction to the test compound.- Monitor for signs of dermatitis, alopecia, or excessive scratching.[7] - Ensure containment devices are not too tight and are made of non-irritating materials. - Observe animals for any systemic side effects such as lethargy, vomiting, or neurological signs and consult a veterinarian if they occur.[3][8][9]
In Vitro Models (Artificial Membrane Feeding)
Problem Potential Cause(s) Troubleshooting Steps
Low Tick Attachment and Feeding - Improper membrane preparation (thickness, material). - Inadequate feeding stimulants. - Unsuitable blood meal. - Environmental conditions not optimal.- Use a membrane material and thickness appropriate for the tick species and life stage.[10][11] - Apply phagostimulants like ATP or host-specific extracts to the membrane.[10][11][12] - Use fresh, defibrinated or heparinized blood from a suitable host animal.[13] - Maintain a constant temperature (around 37°C) and high humidity.[13]
Blood Meal Contamination - Bacterial or fungal growth in the blood. - Non-sterile equipment or environment.- Add antibiotics and antifungals to the blood meal, but be aware of potential impacts on tick gut symbionts.[10][11][14] - Sterilize all components of the feeding system. - Change the blood meal regularly (e.g., every 12-24 hours).[7]
High Tick Mortality (Unrelated to Treatment) - Prolonged exposure to high temperatures. - Dehydration. - Physical damage during handling.- Ensure the temperature of the blood and the feeding chamber is well-regulated. - Maintain high humidity to prevent desiccation. - Handle ticks gently with soft forceps or brushes.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound against ticks?

This compound is a member of the isoxazoline class of ectoparasiticides.[8][15] It acts as a potent inhibitor of gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[5] This inhibition blocks the transfer of chloride ions across nerve cell membranes, leading to uncontrolled neuromuscular activity, paralysis, and ultimately the death of the tick.[5]

2. What is the recommended dose of this compound for efficacy studies in dogs?

In laboratory and field studies, this compound is typically administered orally at a minimum dose of 20 mg/kg body weight.[16][17][18][19]

3. How quickly does this compound start killing ticks?

Studies have shown that this compound begins to kill ticks on dogs as early as 4 hours after administration, with close to 100% efficacy achieved within 8 to 12 hours for some tick species.[3][20]

4. How long does the efficacy of a single dose of this compound last?

A single oral dose of this compound provides sustained efficacy against various tick species for at least 30 to 35 days.[16][17][18][19]

5. What are the common tick species used in this compound efficacy studies?

Commonly studied tick species include Ixodes scapularis (black-legged tick), Rhipicephalus sanguineus (brown dog tick), Dermacentor variabilis (American dog tick), and Amblyomma americanum (lone star tick).[3][18][19]

6. Are there any known side effects of this compound in dogs?

This compound is generally well-tolerated.[21] Reported adverse effects are infrequent but may include vomiting, diarrhea, lethargy, and anorexia.[8][9] Neurological signs such as tremors, ataxia, and seizures have been reported for the isoxazoline class of drugs and should be used with caution in dogs with a history of such disorders.[3][8][15]

7. How does food affect the bioavailability of this compound?

Administering this compound with food enhances its absorption and bioavailability.[4][5][6] Therefore, it is recommended to administer the treatment with a meal in experimental settings to ensure consistent and maximal efficacy.[3][5]

Data Presentation

The following tables summarize the efficacy of this compound against common tick species in dogs from various studies.

Efficacy of this compound Against Ixodes scapularis (Black-legged Tick)
Study Day Time Post-Infestation (hours) Geometric Mean Efficacy (%)
248100
948100
164898.4
2348100
304899.2
374898.0

Data compiled from a laboratory study.[18][19]

Efficacy of this compound Against Rhipicephalus sanguineus (Brown Dog Tick)
Study Day Time Post-Infestation (hours) Geometric Mean Efficacy (%)
248100
948100
1648100
2348100
3048100
3748100

Data compiled from a laboratory study.[16][17]

Efficacy of this compound Against Dermacentor variabilis (American Dog Tick)
Study Day Time Post-Infestation (hours) Geometric Mean Efficacy (%)
248100
948100
1648100
2348100
304899.4
374898.0

Data compiled from a laboratory study.[18][19]

Efficacy of this compound Against Amblyomma americanum (Lone Star Tick)
Study Day Time Post-Infestation (hours) Geometric Mean Efficacy (%)
248100
94899.0
1648100
2348100
3048100

Data compiled from a laboratory study.[18][19]

Experimental Protocols

In Vivo Canine Tick Infestation Model

This protocol outlines a typical procedure for assessing the efficacy of an oral acaricide like this compound in a controlled laboratory setting.

  • Animal Selection and Acclimation:

    • Select healthy, adult dogs of a suitable breed (e.g., Beagles).

    • House dogs individually in cages that prevent contact between animals.

    • Acclimate dogs to the housing and handling procedures for at least 14 days prior to the start of the study.[1]

  • Pre-Treatment Tick Infestation and Animal Allocation:

    • On Day -7, infest each dog with a specified number of unfed adult ticks (e.g., 50 ticks of a single species) to assess susceptibility.

    • On Day -5, count and remove all ticks from each dog.

    • Rank the dogs based on their tick counts and randomly allocate them to treatment and control groups.

  • Treatment Administration:

    • On Day 0, administer the appropriate dose of this compound orally to the dogs in the treatment group. The control group receives a placebo.

    • Provide a meal to the dogs within 30 minutes of treatment administration to ensure optimal drug absorption.[3][5]

  • Post-Treatment Tick Infestations:

    • On Days 2, 7, 14, 21, 28, and 35, re-infest all dogs with a fresh batch of unfed adult ticks.[18]

  • Efficacy Assessment:

    • At 48 hours after each infestation, perform a thorough thumb-counting and removal of all ticks from each dog.

    • Classify ticks as live or dead, and attached or unattached.

    • Calculate the percent efficacy of the treatment at each time point by comparing the mean number of live ticks on the treated group to the control group.

In Vitro Artificial Membrane Feeding Assay

This protocol provides a general guideline for conducting an in vitro tick feeding assay to evaluate the systemic activity of this compound.

  • Membrane Preparation:

    • Prepare a silicone-based membrane of a thickness suitable for the target tick species and life stage.[10]

    • Attach the membrane to the bottom of a feeding chamber.

  • Feeding Chamber Assembly:

    • Sterilize all components of the feeding unit.

    • Apply a phagostimulant to the inner surface of the membrane to encourage tick attachment.[10][11]

  • Tick Placement:

    • Place a known number of unfed adult ticks into the feeding chamber.

  • Blood Meal Preparation and Administration:

    • Prepare a blood meal using fresh, sterile, defibrinated or heparinized animal blood.

    • Add this compound at the desired concentration to the blood for the treatment group. The control group receives blood without the compound.

    • Add antibiotics and antifungals to the blood to prevent contamination.[10][11][14]

    • Warm the blood to approximately 37°C and introduce it into a reservoir beneath the membrane.

  • Incubation and Observation:

    • Maintain the feeding units at a controlled temperature and high humidity.

    • Change the blood meal every 12-24 hours.[7]

    • Monitor tick attachment, feeding, and mortality at regular intervals.

Visualizations

lotilaner_mechanism_of_action cluster_neuron Tick Neuron cluster_this compound This compound Action GABA_Receptor GABA-gated Chloride Channel Chloride_Ion Chloride Ions (Cl-) GABA_Receptor->Chloride_Ion Opens Channel Blockage Channel Blockage Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Ion->Hyperpolarization Influx leads to GABA GABA GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Blocks Hyperexcitation Hyperexcitation & Paralysis Blockage->Hyperexcitation Leads to Tick_Death Tick Death Hyperexcitation->Tick_Death Results in

Caption: this compound's mechanism of action on tick GABA-gated chloride channels.

experimental_workflow cluster_setup Experimental Setup cluster_infestation_assessment Infestation & Assessment Cycle cluster_analysis Data Analysis Animal_Selection 1. Animal Selection & Acclimation Pre_Infestation 2. Pre-Treatment Infestation & Allocation Animal_Selection->Pre_Infestation Treatment 3. Treatment Administration Pre_Infestation->Treatment Post_Infestation 4. Post-Treatment Tick Infestation Treatment->Post_Infestation Tick_Count 5. Tick Counting & Removal Post_Infestation->Tick_Count Tick_Count->Post_Infestation Repeated Weekly Data_Collection 6. Data Collection & Collation Tick_Count->Data_Collection Efficacy_Calculation 7. Efficacy Calculation Data_Collection->Efficacy_Calculation Results 8. Results & Conclusion Efficacy_Calculation->Results

Caption: General workflow for an in vivo tick efficacy study.

References

Technical Support Center: Managing Potential Adverse Events of Lotilaner in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential adverse events associated with the long-term use of lotilaner in experimental studies.

Troubleshooting Guides

This section offers practical, question-and-answer-based troubleshooting for specific adverse events that may be encountered during long-term studies with this compound.

Issue 1: Gastrointestinal Disturbances

  • Question: An animal in our long-term oral this compound study is exhibiting mild, transient vomiting and diarrhea. How should we proceed?

    • Answer: Mild and transient gastrointestinal upset can be an occasional side effect of oral this compound.[1]

      • Monitor: Closely observe the animal for the frequency and severity of the symptoms. Note any changes in appetite or water consumption.

      • Supportive Care: Ensure the animal has free access to fresh water to prevent dehydration. Offering a bland diet for a short period may help alleviate symptoms.

      • Documentation: Record the date, time, and a detailed description of the adverse event in the study records.

      • Dose Administration: Confirm that the this compound was administered with food, as this can improve gastrointestinal tolerance.[2][3]

      • Veterinary Consultation: If symptoms persist for more than 24-48 hours, worsen in severity, or are accompanied by other clinical signs such as lethargy, a consultation with the study veterinarian is recommended.

Issue 2: Neurological Signs

  • Question: We have observed muscle tremors and ataxia in a subject following administration of a high dose of this compound in a safety assessment study. What is the appropriate course of action?

    • Answer: Neurological signs such as tremors, ataxia, and seizures are rare but have been associated with the isoxazoline class of drugs, to which this compound belongs.[2][4][5] These effects are typically transient.[1]

      • Immediate Veterinary Assessment: This requires immediate evaluation by a veterinarian.

      • Discontinuation of Dosing: Cease further administration of this compound to the affected animal until a thorough assessment is completed.

      • Supportive Care: The veterinarian may recommend supportive care to manage the clinical signs. There is no specific antidote for this compound, so treatment is focused on managing the symptoms.[6][7][8] This may include fluid therapy and anticonvulsant medication if seizures are present.

      • Environment: Ensure the animal is in a safe, quiet, and comfortable environment to minimize stimulation that could exacerbate neurological signs.

      • Comprehensive Neurological Examination: A detailed neurological examination should be performed to characterize the deficits and rule out other potential causes.

      • Dose and History Review: Review the dosing records to confirm the administered dose. Note that these signs can occur even in animals without a prior history of seizures.[2][4]

      • Reporting: Document the event in detail and report it to the relevant institutional animal care and use committee (IACUC) and the study sponsor, as per your institution's policies.

Issue 3: Ocular Irritation (Ophthalmic Formulation)

  • Question: A subject in our study using the ophthalmic formulation of this compound is showing signs of ocular irritation, such as stinging and burning upon instillation. What should we do?

    • Answer: Instillation site stinging and burning is the most common side effect reported in clinical trials of this compound ophthalmic solution, occurring in about 10% of patients.[9]

      • Observation: Monitor the subject to see if the irritation is transient and resolves shortly after administration.

      • Proper Administration Technique: Ensure proper administration technique is being used, avoiding contact of the dropper tip with the eye or surrounding tissues to prevent contamination.[10]

      • Slit-Lamp Examination: A veterinarian or veterinary ophthalmologist should perform a slit-lamp examination to assess for other potential ocular adverse effects, such as punctate keratitis, although this is rare (less than 2% of cases).[9]

      • Documentation: Record the incidence and severity of the irritation.

      • Discontinuation: If the irritation is severe, persistent, or accompanied by other signs like conjunctivitis or eyelid reactions, consider temporarily discontinuing administration and consult with the study veterinarian.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed in long-term oral administration of this compound in veterinary species?

A1: In long-term safety studies in dogs and cats, this compound has a wide safety margin, and treatment-related adverse events are rare.[11][12][13] When reported, the most common adverse events are mild and transient gastrointestinal signs, including diarrhea, vomiting, and anorexia. Neurological signs such as ataxia, convulsions, and tremors are also reported, but are very rare.[1]

Q2: What is the safety profile of this compound ophthalmic solution in long-term studies?

A2: The ophthalmic formulation of this compound has been shown to be well-tolerated in studies lasting up to one year.[13] The most common adverse event is instillation site stinging and burning, which is typically mild and transient.[9] Serious ocular adverse events are rare.[13]

Q3: Are there any known contraindications for the use of this compound in research animals?

A3: Caution is advised when using this compound in animals with a known history of seizures or other neurologic disorders.[2] The safe use of this compound has not been established in breeding, pregnant, or lactating dogs.[2] For puppies younger than 8 weeks of age or weighing less than 1.3 kg, a veterinarian should be consulted before treatment in the absence of available data.

Q4: What is the mechanism of action of this compound and how does it relate to its potential adverse effects?

A4: this compound is an isoxazoline that acts as a non-competitive antagonist of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasites.[14] Its selectivity for invertebrate over mammalian receptors contributes to its safety profile in mammals. The rare neurological adverse events observed in mammals are thought to be related to off-target effects on mammalian GABA receptors, though the binding affinity is significantly lower.

Data on Adverse Events

The following tables summarize quantitative data on adverse events from long-term studies of this compound.

Table 1: Adverse Events in a 3-Month Field Study of Oral this compound in Client-Owned Dogs

Adverse EventThis compound Group (n=198)Afoxolaner Group (n=86)
At least one reported AE (Day 0-30) 10.7%16.3%
At least one reported AE (Day 30-60) 8.1%12.9%
At least one reported AE (Day 60-90) 9.1%3.8%
Data from a randomized, controlled field study.[15]

Table 2: Adverse Events in a 3-Month Field Study of Oral this compound in Client-Owned Cats

Adverse EventThis compound GroupFipronil + S-methoprene Group
Weight Loss 2.2%1.8%
Data from a randomized, controlled field study. Adverse reactions occurred at an incidence of ≥ 1%.[16]

Table 3: Ocular Adverse Events in Clinical Trials of this compound Ophthalmic Solution (0.25%)

Adverse EventPercentage of Patients
Instillation Site Stinging and Burning 10%
Chalazion/Hordeolum < 2%
Punctate Keratitis < 2%
Data from pivotal clinical trials.[9]

Experimental Protocols

Protocol 1: Long-Term Safety Assessment of Oral this compound in Dogs

This protocol is based on a randomized, blinded, parallel-group design study in healthy Beagle puppies.

  • Subjects: 32 healthy Beagle puppies (16 male, 16 female), 8 weeks of age, weighing ~1.5 to 3.0 kg.

  • Groups:

    • Control Group: Placebo tablets.

    • 1X Group: this compound at 43 mg/kg.

    • 3X Group: this compound at 129 mg/kg.

    • 5X Group: this compound at 215 mg/kg.

  • Administration:

    • Oral administration once every 4 weeks for 8 months.

    • Animals are fed within 30 minutes prior to dosing.

  • Assessments:

    • General Health Observations: Daily.

    • Detailed Clinical Observations: Performed regularly.

    • Physical/Neurological Examinations: Including ophthalmological exams, conducted at baseline and at specified intervals throughout the study.

    • Clinical Pathology:

      • Hematology, clinical chemistry, and urinalysis at baseline and specified time points.

    • Food and Water Consumption: Monitored daily.

    • Body Weight: Measured weekly.

    • Pharmacokinetic Blood Collections: Blood samples are collected at predetermined time points post-dosing to determine this compound concentrations. A typical schedule might include samples at 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-treatment.[17]

    • Macroscopic and Microscopic Examinations: Gross necropsy and histopathology of a comprehensive list of tissues at the end of the study.[11][13]

Protocol 2: Management and Assessment of Potential Neurological Adverse Events

  • Initial Observation: If any neurological signs (e.g., tremors, ataxia, seizures) are observed, the time of onset, duration, and severity should be immediately recorded.

  • Veterinary Examination: A veterinarian should perform a complete neurological examination as soon as possible. The examination should include:

    • Mentation: Assessment of the animal's responsiveness and interaction with its environment.

    • Posture and Gait: Observation of the animal standing and walking on a non-slip surface.

    • Cranial Nerve Examination: Evaluation of the 12 cranial nerves through a series of reflex tests.

    • Postural Reactions: Tests such as proprioceptive placement and hopping responses to assess the animal's awareness of its limb position.

    • Spinal Reflexes: Evaluation of reflexes such as the patellar and withdrawal reflexes.

    • Palpation: Palpation of the spine and muscles to check for pain or atrophy.[10][18][19][20][21]

  • Supportive Care: Based on the veterinary assessment, supportive care should be initiated. This may include anticonvulsant therapy for seizures, intravenous fluids for hydration, and providing a safe, padded environment.

  • Dose Adjustment/Discontinuation: The study protocol should pre-define criteria for dose reduction or discontinuation of this compound for the affected animal.

  • Reporting: All neurological adverse events should be reported to the study director, sponsor, and the appropriate animal welfare oversight body.

Visualizations

Lotilaner_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Invertebrate) Glutamate Glutamate Glu_R Glutamate-gated Cl- Channel Glutamate->Glu_R Binds GABA GABA GABA_R GABA-gated Cl- Channel GABA->GABA_R Binds Cl_ion Cl- GABA_R->Cl_ion Opens channel Paralysis Paralysis & Death of Parasite GABA_R->Paralysis Inhibition of inhibition leads to Glu_R->Cl_ion Opens channel Glu_R->Paralysis Inhibition of inhibition leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Blocks This compound->Glu_R Blocks

Caption: Mechanism of action of this compound on invertebrate neurons.

Adverse_Event_Workflow AE_Observed Adverse Event Observed Record_Event Record Detailed Information AE_Observed->Record_Event Assess_Severity Assess Severity Record_Event->Assess_Severity Mild_Transient Mild & Transient Assess_Severity->Mild_Transient Yes Severe_Persistent Severe or Persistent Assess_Severity->Severe_Persistent No Monitor Continue Monitoring Mild_Transient->Monitor Vet_Consult Immediate Veterinary Consultation Severe_Persistent->Vet_Consult Report Report to IACUC/ Sponsor Monitor->Report If worsens Supportive_Care Administer Supportive Care Vet_Consult->Supportive_Care Dose_Adjustment Consider Dose Adjustment/Discontinuation Supportive_Care->Dose_Adjustment Dose_Adjustment->Report

Caption: Workflow for managing adverse events in long-term studies.

References

Technical Support Center: Enhancing the Stability of Lotilaner in Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of lotilaner in research formulations.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Formulations

  • Question: My this compound formulation is showing precipitation over time. How can I improve its solubility and prevent this?

  • Answer: this compound is a lipophilic molecule with low aqueous solubility. Precipitation is a common issue when formulating it in aqueous-based systems. Here are several strategies to enhance its solubility and stability:

    • Co-solvents: Employing a co-solvent system can significantly improve the solubility of this compound. Common co-solvents to consider include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG) 300, PEG 400, and Propylene Glycol. It is crucial to determine the optimal ratio of the co-solvent to the aqueous phase to maintain this compound in solution without compromising the tolerability of the formulation for your specific application.

    • Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in aqueous media. Polysorbates (e.g., Polysorbate 80) and Poloxamers (e.g., Poloxamer 188) are commonly used for this purpose. Careful selection of the surfactant and its concentration is necessary to avoid potential toxicity and ensure formulation stability.

    • Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively increasing its solubility. The stoichiometry of the complex and the binding constant should be determined to ensure efficient encapsulation.

Issue: Degradation of this compound in Solution

  • Question: I am observing a decrease in the concentration of this compound in my formulation over time, suggesting chemical degradation. What are the likely degradation pathways and how can I mitigate them?

  • Answer: this compound, like other isoxazolines, can be susceptible to degradation through hydrolysis, oxidation, and photolysis. Here’s how to address these potential issues:

    • Hydrolytic Degradation: The isoxazoline ring in this compound may be susceptible to hydrolysis, particularly at non-optimal pH values.

      • Mitigation: Conduct forced degradation studies at various pH values (e.g., acidic, neutral, and alkaline) to identify the pH of maximum stability. Formulate your solution using a buffer system to maintain the optimal pH.

    • Oxidative Degradation: The presence of oxidative agents, including dissolved oxygen and trace metal ions, can lead to the degradation of this compound.

      • Mitigation: Incorporate antioxidants into your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[1] Additionally, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions.[1] Purging the formulation with an inert gas like nitrogen or argon can also help to minimize dissolved oxygen.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of this compound. A potential pathway for related isoxazoline compounds involves the cleavage of the N-O bond in the isoxazoline ring.

      • Mitigation: Protect your formulation from light by using amber or opaque containers for storage. Conduct photostability studies under controlled light conditions (as per ICH Q1B guidelines) to assess the extent of degradation and the effectiveness of your light-protective measures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound drug substance and its research formulations?

For the pure drug substance, long-term storage at -20°C in a dry, dark environment is recommended.[2][3] For research formulations, storage conditions should be determined based on stability studies. As a general guideline, refrigeration (2-8°C) and protection from light are advisable to minimize degradation.

2. What excipients are compatible with this compound?

The choice of excipients will depend on the desired dosage form and route of administration. Based on commercially available this compound tablets (Credelio™), the following excipients have been shown to be compatible:

  • Cellulose, powdered

  • Lactose monohydrate

  • Silicified microcrystalline cellulose

  • Crospovidone

  • Povidone K30

  • Sodium laurilsulfate

  • Silica, colloidal anhydrous

  • Magnesium stearate

For liquid formulations, co-solvents like DMSO, PEGs, and propylene glycol, as well as surfactants like polysorbates and poloxamers, are good starting points for compatibility and solubility screening.

3. How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

  • Key Steps for Method Development:

    • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Column and Mobile Phase Screening: Screen different C18 and other suitable columns with various mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve good separation between this compound and its degradants.

    • Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and detection wavelength to obtain optimal resolution and peak shape.

    • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterInsoluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[2][3]

Table 2: Excipients Used in a Commercial this compound Tablet Formulation (Credelio™)

ExcipientFunctional Category
Cellulose, powderedFiller/Diluent
Lactose monohydrateFiller/Diluent
Silicified microcrystalline celluloseFiller/Diluent, Compression Aid
CrospovidoneDisintegrant
Povidone K30Binder
Sodium laurilsulfateSurfactant/Wetting Agent
Silica, colloidal anhydrousGlidant
Magnesium stearateLubricant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug substance in an oven at 70°C for 48 hours. Also, place a solution of the drug substance in a suitable solvent in the oven under the same conditions.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical technique, such as RP-HPLC with UV or mass spectrometric detection, to identify and quantify any degradation products.

Protocol 2: Screening of Solubilizing Excipients

This protocol provides a method for screening the effectiveness of different excipients in solubilizing this compound.

  • Prepare Supersaturated Slurries: Add an excess amount of this compound to a series of vials containing different aqueous solutions of excipients (e.g., 10% w/v PEG 400, 2% w/v Polysorbate 80, 5% w/v HP-β-CD).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved this compound. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Compare the solubility of this compound in the different excipient solutions to identify the most effective solubilizing agents.

Mandatory Visualization

Lotilaner_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis H2O, H+/OH- Oxidation Oxidation (Presence of O2, metal ions) This compound->Oxidation O2, M^n+ Photolysis Photolysis (UV/Vis light exposure) This compound->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound in research formulations.

Stability_Enhancement_Workflow cluster_Formulation Formulation Development cluster_Analysis Analytical Method Development cluster_Stability Stability Testing Solubility_Screening Solubility Screening (Co-solvents, Surfactants, etc.) Excipient_Compatibility Excipient Compatibility Studies Solubility_Screening->Excipient_Compatibility pH_Optimization pH Optimization Excipient_Compatibility->pH_Optimization Antioxidant_Screening Antioxidant/Chelator Screening pH_Optimization->Antioxidant_Screening Forced_Degradation Forced Degradation Studies Antioxidant_Screening->Forced_Degradation SI_HPLC_Development Stability-Indicating HPLC Method Development Forced_Degradation->SI_HPLC_Development Stability_Study ICH Stability Studies (Long-term, Accelerated) SI_HPLC_Development->Stability_Study End End: Stable Formulation Stability_Study->End Start Start: Unstable Formulation Start->Solubility_Screening

Caption: Workflow for enhancing the stability of this compound formulations.

References

protocol adjustments for testing lotilaner against different tick species

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lotilaner Efficacy Testing Against Ticks

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for designing and executing protocols to test the efficacy of this compound against various tick species.

Frequently Asked Questions (FAQs)

Q1: What is the standard minimum dose of this compound for efficacy studies in dogs?

A1: The standard minimum oral dose of this compound used in efficacy studies for dogs is 20 mg/kg.[1][2][3] To ensure this minimum is met without underdosing, commercially available tablet combinations are used to get as close as possible to, but not less than, the 20 mg/kg target.[2][4] For cats, the minimum recommended dose rate is 6 mg/kg.[5]

Q2: How soon should this compound be administered in relation to feeding the host animal?

A2: For optimal absorption, this compound should be administered with food or within approximately 30 minutes of feeding.[2][4][6] Food enhances the absorption of this compound.[6]

Q3: What are the standard time points for assessing tick mortality after treatment?

A3: Tick counts are typically performed 48 hours after the initial treatment and 48 hours after each subsequent re-infestation challenge.[1][2][3][4] However, to determine the speed of kill, assessments can be made at earlier time points, such as 2, 4, 8, 12, or 24 hours post-treatment or post-infestation.[7][8]

Q4: What criteria define an "adequate infestation" in the control group for a study to be valid?

A4: A study is generally considered valid if the control group demonstrates an adequate tick infestation. A common threshold is the recovery of live ticks on at least 75% (e.g., 6 out of 8) of the control animals, with an average attachment rate of at least 25% of the initial number of ticks applied.[2][4]

Q5: How is efficacy calculated in these studies?

A5: Efficacy is calculated as the percent reduction in the number of live ticks on the treated group compared to the untreated control group. The calculation is typically based on geometric means using Abbott's formula: Efficacy (%) = 100 × (MC – MT) / MC Where MC is the mean number of live ticks on the control group animals, and MT is the mean number of live ticks on the treated group animals.[1][4]

Q6: Are there known differences in susceptibility to this compound among different tick species?

A6: Yes, some tick species are inherently more difficult to kill with isoxazolines. For example, Amblyomma americanum (the lone star tick) is considered less susceptible to the isoxazoline class compared to species like Ixodes scapularis.[8][9] This may necessitate adjustments in evaluation timing or highlight the potency of the compound if high efficacy is still achieved.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Tick Attachment Rate in Control Group (<25%) 1. Poor Tick Vigor: Ticks may be old, desiccated, or from a weak laboratory colony. 2. Improper Infestation Technique: Ticks were dislodged by the host animal shortly after application. 3. Host Grooming: Animals are excessively grooming the infestation sites.1. Source new, healthy ticks from a reputable supplier. Ensure they are used within their peak host-seeking period. 2. Refine infestation technique. Apply ticks to areas with limited grooming access (e.g., dorsal midline). Consider using temporary containment cells or bandages to facilitate attachment.[7][9] 3. Use Elizabethan collars (E-collars) on host animals for a few hours post-infestation if permitted by the study protocol and ethics committee.
High Variability in Tick Counts Within Groups 1. Inconsistent Host Susceptibility: Individual animals may have varying natural resistance to tick attachment. 2. Non-uniform Drug Administration/Absorption: Inconsistent food intake at the time of oral dosing can affect this compound absorption. 3. Inaccurate Tick Application: Uneven number of ticks applied to each animal.1. Use a sufficient number of animals per group (typically at least 8) to minimize the impact of individual variation.[2] 2. Standardize feeding protocols. Ensure all animals consume a similar amount of food within 30 minutes of dosing.[2] 3. Carefully count ticks before application for each animal. Apply ticks directly and gently to the hair coat.[4]
Difficulty Differentiating Live vs. Dead Ticks 1. Moribund Ticks: this compound can induce paralysis or ataxia before death, making viability assessment ambiguous. 2. Subjective Assessment Criteria: Different technicians may use slightly different stimuli to check for life.1. Establish clear, objective criteria. A tick is considered alive if its legs react to a tactile stimulus or exhaled CO₂.[1][5] 2. Perform a post-removal incubation. Ticks that appear moribund can be collected and incubated for 24 hours at room temperature and high humidity. Re-assess viability after incubation to confirm death, which can reveal higher efficacy rates.[9]
Lower-Than-Expected Efficacy 1. Acaricide Resistance: The tick population (especially field-collected strains) may have developed resistance to the isoxazoline class.[10] 2. Sub-optimal Dosing: Incorrect calculation of dose based on body weight or failure of the animal to consume the full dose. 3. Incorrect Evaluation Timing: For hard-to-kill species like A. americanum, a 48-hour count may be too early to show maximum effect compared to a 72-hour count.[9]1. Test for resistance. Use bioassays (e.g., Larval Packet Test) on the tick strain before beginning the in vivo study.[11] 2. Verify body weights immediately before dosing and ensure the entire tablet is consumed. Observe the animal post-dosing to ensure the tablet is not regurgitated. 3. Consult literature for the specific tick species. Adjust the post-infestation counting window based on known susceptibility. For A. americanum, consider extending the observation period.[9]

Troubleshooting Logic Flow

TroubleshootingFlow start Problem Encountered low_attachment Low Tick Attachment in Controls? start->low_attachment high_variability High Variability in Counts? low_attachment->high_variability No sol_attachment Solution: 1. Check Tick Vigor 2. Refine Infestation Site 3. Use Containment Cells low_attachment->sol_attachment Yes low_efficacy Lower-Than-Expected Efficacy? high_variability->low_efficacy No sol_variability Solution: 1. Standardize Dosing/Feeding 2. Increase Group Size (n≥8) 3. Verify Tick Application Count high_variability->sol_variability Yes sol_efficacy Solution: 1. Test for Acaricide Resistance 2. Verify Dose Administration 3. Adjust Counting Window low_efficacy->sol_efficacy Yes end Proceed with Adjusted Protocol low_efficacy->end No sol_attachment->end sol_variability->end sol_efficacy->end

Caption: A decision tree for troubleshooting common experimental issues.

Quantitative Data Summary

The efficacy of this compound (at a minimum dose of 20 mg/kg in dogs) has been demonstrated to be high and sustained against multiple tick species.

Table 1: Efficacy of this compound Against Various Tick Species on Dogs

Tick SpeciesEfficacy at 48h Post-Treatment (Day 2)Sustained Efficacy (Geometric Mean)Study DurationSource(s)
Ixodes ricinus 100%>98% through Day 3535 Days[1][3]
Rhipicephalus sanguineus 100%>98% through Day 3535 Days[1][2][3]
Dermacentor reticulatus 100%Nearly 100% through Day 3535 Days[1][3]
Dermacentor variabilis 100%>98% through Day 3535 Days[2][12]
Amblyomma americanum 100%>99% through Day 2828 Days[2][12]
Ixodes scapularis 100%>98.4% through Day 3535 Days[2][12]
Amblyomma cajennense 100%>99% through Day 3030 Days[4]
Ixodes holocyclus 100%>95% through Day 87-9494 Days[13]

Detailed Experimental Protocols

This section outlines a generalized methodology for an in vivo efficacy study based on common practices.[1][2][4]

Protocol: In Vivo Acaricidal Efficacy Study in Dogs

1. Animal Selection and Acclimatization

  • Subjects: Use purpose-bred dogs (e.g., Beagles) that are at least 6 months old and in good health.[1]

  • Inclusion Criteria: Animals should be naive to acaricide treatments and demonstrate the ability to carry ticks (determined by a pre-study infestation).

  • Acclimatization: House animals individually in pens that prevent contact between them for at least 7-14 days before the study begins to acclimate them to the facility conditions.

2. Randomization and Group Allocation

  • Pre-treatment Infestation: Infest all dogs with a known number of ticks (e.g., 50 adult ticks) approximately one week before treatment (Day -7).[1]

  • Ranking: Perform tick counts 48 hours later (Day -5) to determine each dog's tick-carrying capacity.

  • Blocking and Randomization: Rank the dogs from highest to lowest tick counts. Form blocks of two and, within each block, randomly allocate one dog to the treatment group (this compound) and one to the negative control group (sham-dosed).[1][2]

3. Treatment Administration (Day 0)

  • Feeding: Provide all dogs with a portion of their daily food ration approximately 30 minutes before treatment.[2]

  • Dosing: Weigh each dog in the treatment group on Day 0 to calculate the precise dose. Administer this compound tablets orally to ensure a minimum dose of 20 mg/kg is achieved.

  • Control Group: Sham-dose the control group animals in a manner that mimics the treatment group (e.g., opening the mouth without administering a tablet).[1]

  • Observation: Observe animals immediately after dosing to ensure the tablets are swallowed and not regurgitated.

4. Tick Infestations and Efficacy Assessment

  • Existing Infestation: On Day -2, infest all dogs with a challenge of approximately 50 adult ticks of the target species (e.g., R. sanguineus, I. scapularis).[2]

  • Post-Treatment Count: On Day 2 (48 hours post-treatment), perform a thorough thumb count and comb count to remove and quantify all live and dead ticks on each animal.[1]

  • Re-infestations: Perform subsequent challenges by infesting all dogs with 50 new adult ticks on Days 7, 14, 21, 28, and 35.[1][2]

  • Sustained Efficacy Counts: Assess tick counts 48 hours after each re-infestation (i.e., on Days 9, 16, 23, 30, and 37).

  • Tick Viability: Categorize removed ticks as live or dead. Live ticks are identified by leg movement in response to touch or CO₂.[1][5]

General Experimental Workflow Diagram

ExperimentalWorkflow cluster_pre Phase 1: Preparation cluster_treat Phase 2: Treatment & Initial Assessment cluster_post Phase 3: Sustained Efficacy Assessment cluster_end Phase 4: Analysis acclimatize Animal Acclimatization (1-2 Weeks) pre_infest Pre-Infestation for Ranking (Day -7) acclimatize->pre_infest ranking Tick Count & Ranking (Day -5) pre_infest->ranking randomize Blocking & Randomization (Day -5) ranking->randomize challenge_infest Challenge Infestation (Day -2) randomize->challenge_infest dosing Dosing (this compound/Placebo) (Day 0) challenge_infest->dosing count1 48h Post-Treatment Count (Day 2) dosing->count1 reinfest_cycle Weekly Re-infestation (Days 7, 14, 21, 28, 35) count1->reinfest_cycle count_cycle 48h Post-Infestation Counts (Days 9, 16, 23, 30, 37) reinfest_cycle->count_cycle count_cycle->reinfest_cycle Repeat Weekly analysis Data Analysis & Efficacy Calculation count_cycle->analysis

Caption: Standard workflow for an in vivo this compound efficacy study.

References

Validation & Comparative

Lotilaner's Selective Targeting of Invertebrate GABA Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lotilaner, a member of the isoxazoline class of parasiticides, demonstrates remarkable selectivity for invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) over their mammalian counterparts. This selective antagonism is the cornerstone of its efficacy as an ectoparasiticide, ensuring potent activity against pests like fleas and ticks while maintaining a high safety margin for treated animals. This guide provides a comprehensive comparison of this compound's effects on invertebrate and mammalian GABA receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Activity

The inhibitory activity of this compound on GABA receptors has been quantified across various invertebrate and mammalian species. The half-maximal inhibitory concentration (IC50) values clearly illustrate the compound's significant selectivity.

SpeciesReceptorThis compound IC50 (µM)Reference
Drosophila melanogaster (Fruit Fly)GABACl0.003[1]
Lepeophtheirus salmonis (Salmon Louse)GABACl0.012[1]
Rhipicephalus microplus (Cattle Tick)GABACl0.026[1]
Canis lupus familiaris (Dog)GABA Receptor>10[1]
HumanGABA Receptor>30[2]

Key Finding: The data unequivocally shows that this compound is a potent inhibitor of invertebrate GABACls, with IC50 values in the nanomolar range. In stark contrast, its inhibitory effect on mammalian GABA receptors is negligible, with IC50 values exceeding 10 µM for dogs and 30 µM for humans.[1][2] This vast difference in potency underscores the high degree of selectivity.

Mechanism of Action: Selective Antagonism

This compound acts as a non-competitive antagonist of GABACls.[1][3][4] In invertebrates, the binding of the neurotransmitter GABA to its receptor normally opens the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound binds to a site within the channel pore, distinct from the GABA binding site, and stabilizes the channel in a closed state.[5] This blockage of chloride ion influx prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation, paralysis, and ultimately the death of the invertebrate.[6]

Mammalian GABA receptors, specifically the GABAA receptors, are structurally different from their invertebrate counterparts.[7] These structural distinctions are believed to be the basis for this compound's selectivity, preventing it from binding effectively to and inhibiting mammalian GABA receptors.[5]

cluster_invertebrate Invertebrate Neuron cluster_mammalian Mammalian Neuron GABA_inv GABA Receptor_inv GABA-gated Chloride Channel GABA_inv->Receptor_inv Binds Channel_inv Chloride Channel (Blocked) Receptor_inv->Channel_inv Prevents Opening Lotilaner_inv This compound Lotilaner_inv->Receptor_inv Blocks Neuron_inv Hyperexcitation & Paralysis Channel_inv->Neuron_inv Leads to GABA_mam GABA Receptor_mam GABAA Receptor GABA_mam->Receptor_mam Binds Channel_mam Chloride Channel (Open) Receptor_mam->Channel_mam Opens Lotilaner_mam This compound Lotilaner_mam->Receptor_mam No significant binding/effect Neuron_mam Neuronal Inhibition (Normal Function) Channel_mam->Neuron_mam Leads to

Caption: Selective action of this compound on invertebrate versus mammalian GABA receptors.

Experimental Protocols

The validation of this compound's selectivity relies on robust experimental methodologies, primarily using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing the target receptors.

1. Gene Identification and cDNA Cloning:

  • The full-length cDNA sequences of the GABACl subunits from the target invertebrate species (Drosophila melanogaster, Lepeophtheirus salmonis, Rhipicephalus microplus) and the mammalian species (Canis lupus familiaris) were identified and cloned into expression vectors.[1][4]

2. cRNA Synthesis and Oocyte Injection:

  • Capped complementary RNA (cRNA) was synthesized in vitro from the linearized cDNA templates.

  • Xenopus laevis oocytes were surgically removed and enzymatically defolliculated.

  • A specific amount of the cRNA for each receptor subunit was injected into the cytoplasm of stage V-VI oocytes.

  • The injected oocytes were incubated to allow for the expression of the functional GABA receptors on the oocyte membrane.[1][4]

3. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology:

  • Objective: To measure the ion flow through the expressed GABA channels in response to GABA application and the inhibitory effect of this compound.

  • Procedure:

    • An injected oocyte was placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, were impaled into the oocyte.

    • The oocyte membrane potential was clamped at a specific holding potential (e.g., -80 mV).

    • GABA was applied to the oocyte to elicit an inward chloride current, which was recorded.

    • To test the inhibitory effect, this compound was pre-applied for a set duration, followed by the co-application of this compound and GABA.

    • The reduction in the GABA-induced current in the presence of this compound was measured to determine the percentage of inhibition.

    • A dose-response curve was generated by testing a range of this compound concentrations to calculate the IC50 value.[1][3][4]

cluster_prep Receptor Expression cluster_exp Electrophysiology (TEVC) A Isolate & Clone GABA Receptor cDNA B Synthesize cRNA A->B C Inject cRNA into Xenopus Oocytes B->C D Incubate for Receptor Expression C->D E Place Oocyte in Recording Chamber D->E F Impale with Two Microelectrodes E->F G Clamp Membrane Potential F->G H Apply GABA & Record Current G->H I Apply this compound & GABA, Record Current H->I J Calculate % Inhibition & Determine IC50 I->J

Caption: Experimental workflow for assessing this compound's effect on GABA receptors.

References

head-to-head comparison of the speed of kill between lotilaner and other isoxazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazoline class of ectoparasiticides has revolutionized companion animal health by providing effective and long-lasting protection against fleas and ticks. This guide offers a head-to-head comparison of the speed of kill of lotilaner (Credelio™) against other commonly used isoxazolines, including sarolaner (Simparica™, Simparica Trio™), fluralaner (Bravecto®), and afoxolaner (NexGard®). The following data, derived from peer-reviewed experimental studies, provides a quantitative analysis of their efficacy over time.

Mechanism of Action: Isoxazoline Ectoparasiticides

This compound, like other isoxazolines, functions as a non-competitive antagonist of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][2][3][4] This binding blocks the inhibitory action of GABA, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[5] Notably, isoxazolines are highly selective for invertebrate GABACls, which contributes to their favorable safety profile in mammals.[1][5]

cluster_Neuron Invertebrate Neuron cluster_Result Physiological Effect GABA GABA Neurotransmitter GABACl GABA-gated Chloride Channel GABA->GABACl Binds to receptor Cl_ion Chloride Ions (Cl-) GABACl->Cl_ion Channel opens allowing influx Hyper Hyperexcitation Cl_ion->Hyper Leads to This compound This compound This compound->GABACl Non-competitive antagonist binding Paralysis Paralysis Hyper->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of this compound on invertebrate GABA-gated chloride channels.

Data Presentation: Speed of Kill Against Fleas (Ctenocephalides felis)

The following tables summarize the efficacy of this compound compared to other isoxazolines in killing fleas at various time points after treatment and subsequent re-infestations.

Table 1: Efficacy Against Existing Flea Infestation on Day 0

Time Post-TreatmentThis compound (Credelio™) Efficacy (%)Afoxolaner (NexGard®) Efficacy (%)Sarolaner (Simparica™) Efficacy (%)Fluralaner (Bravecto™) Efficacy (%)
2 hours 64.0[6]15.0[7]--
4 hours 89.9[8]87.8[7]-80.5[9]
6 hours 99.2[8]---
8 hours 99.6 - 99.9[6][8]99.5[7]≥98.8[10]≥99.4[9]
12 hours 100[8]100[7]100[11]≥99.4[9]

Table 2: Sustained Efficacy Against Flea Re-infestation

Day of StudyTime Post Re-infestationThis compound (Credelio™) Efficacy (%)Afoxolaner (NexGard®) Efficacy (%)Sarolaner (Simparica™) Efficacy (%)Fluralaner (Bravecto™) Efficacy (%)
Day 21/22 8 hours>99[8]<90[10]≥98.8[10]-
Day 28/29 8 hours>99[8]-≥98.8[10]-
Day 35 8 hours>99[8]-≥98.8[10]-
Day 35 12 hours100[8]-100[10]-
Day 74 8 hours--≥98.680.7[11]
Day 90 8 hours--≥97.6[11]72.6[11]

Note: Direct head-to-head studies for all compounds at all time points are not always available. Data is compiled from multiple studies.

Data Presentation: Speed of Kill Against Ticks

The speed of kill against ticks is a critical factor in preventing the transmission of tick-borne diseases. The following tables compare the efficacy of this compound and other isoxazolines against various tick species.

Table 3: Efficacy Against Existing Lone Star Tick (Amblyomma americanum) Infestation on Day 0

Time Post-TreatmentThis compound (Credelio™) Efficacy (%)Sarolaner (Simparica Trio™) Efficacy (%)Afoxolaner (NexGard®) Efficacy (%)
12 hours 43.3[12]--
24 hours 95.3[12]74.0[12]97.6[12]
48 hours ->90[12]-

Table 4: Sustained Efficacy Against Lone Star Tick (Amblyomma americanum) Re-infestation

Day of StudyTime Post Re-infestationThis compound (Credelio™) Efficacy (%)Sarolaner (Simparica Trio™) Efficacy (%)Afoxolaner (NexGard®) Efficacy (%)
Day 21 12 hours59.6[12]0.0[12]6.3[12]
Day 21 24 hours97.4[12]13.6[12]14.9[12]
Day 28 12 hours47.8[13]17.1[13]9.0[13]
Day 28 24 hours92.3[12]4.9[12]0.0[12]

Table 5: Efficacy Against Black-Legged Tick (Ixodes scapularis)

Day of StudyTime Post-Treatment/Re-infestationFluralaner (Bravecto®) Efficacy (%)Sarolaner (Simparica Trio™) Efficacy (%)
Day 0 12 hours99.7[14]93.0[14]
Day 0 24 hours100[14]99.5[14]
Day 28 12 hours99.6[14]27.7[14]
Day 28 24 hours100[14]96.6[14]

Table 6: Efficacy Against Brown Dog Tick (Rhipicephalus sanguineus)

Day of StudyTime Post-Treatment/Re-infestationSarolaner (Simparica™) Efficacy (%)Afoxolaner (NexGard®) Efficacy (%)
Day 0 8 hours>94[15]-
Day 0 12 hours>99[15]-
Day 35 24 hours>91.7[15]<45[15]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the speed of kill of isoxazoline ectoparasiticides in dogs, based on methodologies reported in the cited studies.[6][8][9][12][14][15][16][17][18]

cluster_Setup Study Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Selection Animal Selection and Acclimation (e.g., healthy Beagles) Randomization Randomization into Treatment Groups (based on pre-treatment parasite counts) Animal_Selection->Randomization Treatment_Groups Treatment Groups: - this compound - Comparator Isoxazoline(s) - Placebo Control Randomization->Treatment_Groups Infestation_Initial Initial Parasite Infestation (e.g., 100 fleas or 50 ticks) Treatment_Groups->Infestation_Initial Treatment_Admin Day 0: Oral Administration of Assigned Treatment Infestation_Initial->Treatment_Admin Counts_Initial Parasite Counts at Specific Timepoints (e.g., 2, 4, 6, 8, 12, 24, 48, 72 hours) Treatment_Admin->Counts_Initial Reinfestation Periodic Re-infestation (e.g., weekly) Counts_Initial->Reinfestation Counts_Sustained Parasite Counts Post-Re-infestation at Specific Timepoints Reinfestation->Counts_Sustained Efficacy_Calc Efficacy Calculation: % = 100 * (Mc - Mt) / Mc Mc = Mean count in control Mt = Mean count in treated Counts_Sustained->Efficacy_Calc Stats Statistical Analysis (e.g., linear mixed models) Efficacy_Calc->Stats

Caption: Generalized experimental workflow for speed of kill studies.

Key Methodological Points:

  • Animal Models: Studies typically utilize healthy, purpose-bred dogs (e.g., Beagles) of a specified age and weight range.

  • Parasite Infestation: Dogs are infested with a specific number of adult, unfed fleas or ticks prior to treatment and at regular intervals for re-infestation challenges.

  • Treatment Administration: Products are administered orally according to the manufacturer's label recommendations. A placebo group serves as the negative control.

  • Efficacy Assessment: At predetermined time points, parasites are counted on the animals. Efficacy is calculated as the percentage reduction in the mean number of live parasites in the treated group compared to the control group.[6]

  • Blinding: To prevent bias, personnel conducting parasite counts and clinical observations are often blinded to the treatment assignments.[19]

  • Statistical Analysis: Data are typically analyzed using appropriate statistical methods to determine significant differences between treatment groups.[9]

Conclusion

The available data indicates that this compound demonstrates a rapid onset of action against both fleas and ticks.[6][8][20] In head-to-head comparisons against Amblyomma americanum, this compound showed a significantly faster speed of kill, particularly in the later stages of the monthly treatment period, compared to sarolaner and afoxolaner.[12][13] For fleas, this compound achieves high efficacy within hours of administration, which is comparable to other isoxazolines.[8] The rapid and sustained speed of kill is a crucial attribute for an ectoparasiticide as it can help to reduce the risk of pathogen transmission from ticks to the host.[19][21] This comparative guide provides researchers and drug development professionals with a quantitative basis for evaluating the performance of these important veterinary medicines.

References

Confirming the Non-Competitive Antagonism of Lotilaner at the GABA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lotilaner's performance as a non-competitive antagonist at the GABA receptor, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development.

Mechanism of Action: this compound as a Non-Competitive GABA Receptor Antagonist

This compound, an ectoparasiticide from the isoxazoline family, exerts its effect by acting as a potent non-competitive antagonist of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1][2][3] GABA is the primary inhibitory neurotransmitter in the arthropod nervous system.[4] Under normal physiological conditions, GABA binds to its receptor, opening chloride channels and causing an influx of chloride ions.[4] This hyperpolarizes the neuron, making it less likely to fire and thus inhibiting neurotransmission.[4]

This compound disrupts this process by binding to a site on the GABACl that is distinct from the GABA binding site itself.[3][5] This allosteric binding locks the channel in a closed state, preventing the influx of chloride ions even when GABA is bound to the receptor.[5] The result is sustained neuronal excitation, which leads to hyperexcitation, paralysis, and ultimately the death of the parasite.[4] A key advantage of this compound is its high selectivity for invertebrate GABACls over their mammalian counterparts, which contributes to its favorable safety profile in host species.[6][7]

Experimental Evidence and Protocols

The non-competitive antagonism of this compound has been robustly demonstrated using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method with Xenopus laevis oocytes expressing recombinant GABACls.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

The methodology outlined below is based on the protocol described in the foundational study by Rufener et al. (2017), which characterized the molecular action of this compound.[3][8][9]

  • Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis and enzymatically defolliculated. Subsequently, they are injected with complementary RNA (cRNA) encoding the subunits of the specific invertebrate GABACl to be studied.

  • Receptor Expression: The injected oocytes are incubated for several days to allow for the functional expression of the GABACls on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a specific holding potential.

  • GABA Application and Current Measurement: GABA is applied to the oocyte to activate the expressed GABACls, resulting in an inward flow of chloride ions, which is measured as an electrical current.

  • Antagonist Application and Analysis: To test the inhibitory effect of this compound, oocytes are pre-incubated with various concentrations of the compound before being exposed to a co-application of GABA and this compound. The degree of inhibition of the GABA-induced current is measured.

  • IC50 Determination: The concentration-response data are analyzed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of the maximal GABA-induced current.

To confirm non-competitive antagonism, the experiment is designed to show that this compound reduces the maximum response to GABA without significantly altering GABA's EC50 (the concentration of GABA that elicits a half-maximal response).

Quantitative Data: Comparative Inhibitory Potency

The following table presents the IC50 values for this compound and other GABACl antagonists against GABACls from various arthropod species.

CompoundDrosophila melanogaster (Wild-Type) IC50 (nM)Drosophila melanogaster (Dieldrin/Fipronil-Resistant) IC50 (nM)Rhipicephalus microplus (Tick) IC50 (nM)Lepeophtheirus salmonis (Sea Louse) IC50 (nM)
This compound 23.8438.2536.7952.40
Fipronil13.7>10,00012.86.8
Dieldrin44>10,0002912

Data compiled from Rufener et al. (2017) and MedchemExpress.[2][3]

The data clearly indicate that this compound is a potent inhibitor of GABACls from insects, ticks, and crustaceans.[2][3] Crucially, this compound maintains its high potency against a dieldrin/fipronil-resistant strain of Drosophila melanogaster, demonstrating a lack of cross-resistance and suggesting a binding site distinct from these other non-competitive antagonists.[3][9]

Comparison with Other GABA Receptor Antagonists

GABA receptor antagonists are categorized based on their mode of interaction with the receptor.

  • Competitive Antagonists: These compounds, exemplified by bicuculline, bind directly to the GABA binding site (the orthosteric site) and compete with GABA.[10][11]

  • Non-competitive Antagonists: This class, which includes this compound, fipronil, and picrotoxin, binds to an allosteric site, a location on the receptor different from the GABA binding site.[3][10] This allows them to inhibit receptor function even at high concentrations of GABA.

While both this compound and fipronil are non-competitive antagonists, the lack of cross-resistance implies that their allosteric binding sites are not identical.[3] This distinction is significant for the development of novel parasiticides that can overcome existing resistance mechanisms.

Visualizations

GABA Receptor Signaling and this compound Inhibition

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor binds to orthosteric site This compound This compound This compound->GABA_Receptor binds to allosteric site This compound->Chloride_Channel prevents opening

Caption: GABAergic signaling and its inhibition by this compound.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Xenopus laevis) cRNA_Inject GABACl cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation (1-4 days) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_App GABA Application (Channel Activation) TEVC_Setup->GABA_App Lotilaner_Incubate Pre-incubation with This compound TEVC_Setup->Lotilaner_Incubate Current_Measure1 Measure Chloride Current GABA_App->Current_Measure1 Data_Analysis Data Analysis (IC50 Determination) Current_Measure1->Data_Analysis GABA_Lotilaner_App Co-application of GABA + this compound Lotilaner_Incubate->GABA_Lotilaner_App Current_Measure2 Measure Inhibited Chloride Current GABA_Lotilaner_App->Current_Measure2 Current_Measure2->Data_Analysis

References

Lotilaner Demonstrates No Cross-Resistance with Fipronil and Dieldrin, Targeting a Distinct Site on the GABA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of lotilaner's interaction with the insect γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) reveals a lack of cross-resistance with the classical cyclodiene insecticide dieldrin and the phenylpyrazole fipronil. This finding suggests that this compound, an isoxazoline, engages a different binding site on the receptor, offering a valuable tool for managing resistance to older insecticide classes.

Researchers, scientists, and drug development professionals can now access a detailed comparison of these insecticides, supported by robust experimental data. This guide summarizes the key findings, presents the quantitative data in a clear, tabular format, outlines the experimental methodologies, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Cross-Resistance

Electrophysiological studies using Drosophila melanogaster GABACls expressed in Xenopus oocytes provide a quantitative measure of the inhibitory activity of this compound, fipronil, and dieldrin on both susceptible (wild-type) and resistant insect GABA receptors. The data clearly demonstrates this compound's efficacy against a receptor harboring mutations that confer high-level resistance to dieldrin and significant resistance to fipronil.

CompoundReceptor TypeIC50 (nM)Resistance Factor
This compound Susceptible (DmS-GABA)5.91.60
Resistant (DmR2-GABA)9.4
Fipronil Susceptible (DmS-GABA)10.88.35
Resistant (DmR2-GABA)90.2
Dieldrin Susceptible (DmS-GABA)8.3>12,000
Resistant (DmR2-GABA)>100,000
Resistance Factor = IC50 on Resistant Receptor / IC50 on Susceptible Receptor

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, fipronil, and dieldrin on susceptible and resistant Drosophila melanogaster GABA-gated chloride channels.[1]

The minimal change in this compound's IC50 value between the susceptible and resistant receptors results in a negligible resistance factor of 1.60.[1] In stark contrast, the resistant receptor shows a massive >12,000-fold resistance to dieldrin and a significant 8.35-fold resistance to fipronil.[1] This data strongly indicates that the resistance mutations for dieldrin and fipronil do not impact the binding or inhibitory activity of this compound.

Mechanism of Action and Resistance

This compound, fipronil, and dieldrin all target the insect GABACl, a ligand-gated ion channel crucial for neurotransmission. GABA, the primary inhibitory neurotransmitter in the insect central nervous system, binds to this receptor, opening a channel that allows chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

All three insecticides are non-competitive antagonists of the GABA receptor, meaning they block the channel's activity regardless of whether GABA is bound.[1] However, the lack of cross-resistance strongly suggests they interact with different sites on the receptor protein.

The primary mechanism of resistance to dieldrin and fipronil is a target-site mutation in the gene encoding the GABACl subunit, known as Rdl (Resistance to dieldrin). A specific amino acid substitution, Alanine 302 to Serine (A302S), is a well-documented cause of resistance to these insecticides.[2] The resistant receptor used in the quantitative analysis (DmR2-GABA) contains this A301S mutation (a homologous position in Drosophila) along with a T350M mutation, which also contributes to fipronil resistance.[1]

The following diagram illustrates the signaling pathway and the points of action for these insecticides.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_insecticides Insecticide Action GABA_vesicle GABA Vesicle GABA_receptor GABA-gated Cl⁻ Channel (GABACl) GABA_vesicle->GABA_receptor GABA binds to receptor Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Release Action_Potential Action Potential Action_Potential->Ca_channel Opens Cl_ion Cl⁻ GABA_receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_receptor Blocks (Site 2) Fipronil_Dieldrin Fipronil / Dieldrin Fipronil_Dieldrin->GABA_receptor Blocks (Site 1) Rdl_Mutation Rdl Mutation (e.g., A302S) Rdl_Mutation->this compound No Cross-Resistance Rdl_Mutation->Fipronil_Dieldrin Confers Resistance

Figure 1. GABA Signaling Pathway and Insecticide Targets. This diagram shows the normal synaptic transmission involving GABA and the inhibitory action of this compound, fipronil, and dieldrin on the postsynaptic GABA-gated chloride channel. The Rdl mutation confers resistance to fipronil and dieldrin but not to this compound.

Experimental Protocols

The quantitative data presented in this guide was obtained through a series of well-established molecular and electrophysiological techniques.

1. Gene Cloning and Expression: The full-length cDNA of the Drosophila melanogaster GABACl subunit (Rdl) was cloned. Both the wild-type (susceptible, DmS-GABA) and a mutant version (resistant, DmR2-GABA), containing the A301S and T350M mutations, were used.[1] The cRNA for each receptor type was synthesized in vitro.

2. Oocyte Preparation and Injection: Xenopus laevis oocytes were surgically removed and enzymatically defolliculated. The prepared oocytes were then injected with the in vitro-synthesized cRNA for either the susceptible or resistant GABA receptor. The injected oocytes were incubated for several days to allow for the expression of the functional GABA receptors on their surface membrane.[1]

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology: An automated two-electrode voltage clamp system was used to measure the ion currents flowing across the oocyte membrane in response to the application of GABA and the insecticides.[1] The oocyte was impaled with two microelectrodes, one for voltage sensing and the other for current injection, to clamp the membrane potential at a set value (typically -80 mV).

4. Data Acquisition and Analysis: GABA was applied to the oocytes to elicit a baseline chloride current. The inhibitory effects of this compound, fipronil, and dieldrin were then assessed by co-applying increasing concentrations of each insecticide with GABA. The reduction in the GABA-induced current was measured and used to construct concentration-response curves. The IC50 values, representing the concentration of the insecticide that inhibits 50% of the GABA-induced current, were calculated from these curves.[1]

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis start Isolate Drosophila Rdl gene clone Clone into expression vector start->clone mutate Site-directed mutagenesis (A301S/T350M) clone->mutate cRNA_s In vitro transcription of susceptible cRNA clone->cRNA_s cRNA_r In vitro transcription of resistant cRNA mutate->cRNA_r injection_s Inject with susceptible cRNA cRNA_s->injection_s injection_r Inject with resistant cRNA cRNA_r->injection_r oocyte_prep Harvest and prepare Xenopus oocytes oocyte_prep->injection_s oocyte_prep->injection_r incubation Incubate for receptor expression injection_s->incubation injection_r->incubation tevc Two-Electrode Voltage Clamp incubation->tevc gaba_app Apply GABA tevc->gaba_app insecticide_app Co-apply GABA and insecticide gaba_app->insecticide_app record Record chloride currents insecticide_app->record dose_response Generate dose-response curves record->dose_response ic50 Calculate IC50 values dose_response->ic50 rf Determine Resistance Factor ic50->rf

References

Validating Lotilaner's Efficacy Against Fipronil-Resistant Flea Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance in flea populations poses a significant challenge to effective ectoparasite control in companion animals. Fipronil, a phenylpyrazole insecticide, has been a cornerstone of flea control for decades, but its extensive use has led to the selection of resistant flea strains. This guide provides a comprehensive comparison of the efficacy of lotilaner, a member of the isoxazoline class of parasiticides, against fipronil, with a focus on its performance against fipronil-resistant flea strains.

Executive Summary

This compound demonstrates superior efficacy and speed of kill against fleas compared to fipronil in numerous field and laboratory studies. While direct, head-to-head efficacy studies on well-characterized fipronil-resistant flea strains are limited in publicly available literature, compelling molecular evidence indicates that this compound is effective against fleas with the primary known mechanism of fipronil resistance. This compound's distinct mode of action, targeting a different site on the GABA-gated chloride channels, circumvents the resistance mechanism that compromises fipronil's effectiveness. This guide synthesizes the available data to validate this compound as a potent alternative for the control of fipronil-resistant flea populations.

Data Presentation: Efficacy Comparison

The following tables summarize the comparative efficacy of this compound and fipronil from various studies conducted on dogs and cats. The consistently higher efficacy of this compound in field settings, where fipronil resistance is likely to be present, underscores its clinical advantage.

Table 1: Comparative Efficacy of this compound and Fipronil in Dogs

Study DayThis compound (% Flea Reduction)Fipronil (% Flea Reduction)Reference
Day 1499.1%93.4%[1]
Day 2899.5%91.2%[1]
Day 5699.9%94.4%[1]
Day 8499.8%97.0%[1]

Table 2: Comparative Efficacy of this compound and Fipronil/(S)-methoprene in Cats (European Study)

Study DayThis compound (% Flea Reduction)Fipronil/(S)-methoprene (% Flea Reduction)Reference
Day 1497.2%48.3%[2][3]
Day 2898.1%46.4%[2][3]

Table 3: Comparative Efficacy of this compound and Fipronil + S-methoprene in Cats (USA Study)

Study DayThis compound (% Flea Reduction)Fipronil + S-methoprene (% Flea Reduction)Reference
Day 3098.3%61.6%[4]
Day 6099.9%75.4%[4]
Day 9099.9%84.7%[4]

Signaling Pathways and Mechanisms of Action

The differential efficacy of this compound and fipronil, particularly against resistant strains, is rooted in their distinct molecular mechanisms of action.

Fipronil's Mode of Action and Resistance

Fipronil is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[5] It binds within the chloride channel pore, blocking the influx of chloride ions and leading to hyperexcitation of the central nervous system, paralysis, and death of the flea.

Resistance to fipronil in fleas is primarily associated with a single amino acid substitution (A302S) in the Rdl (Resistance to dieldrin) gene, which encodes a subunit of the GABA receptor.[6] This mutation reduces the binding affinity of fipronil to the receptor, thereby diminishing its inhibitory effect.

cluster_0 Fipronil-Susceptible Flea cluster_1 Fipronil-Resistant Flea GABA GABA GABA_Receptor GABA Receptor (Wild-Type) GABA->GABA_Receptor Binds Chloride_Channel_Open Chloride Channel (Open) GABA_Receptor->Chloride_Channel_Open Channel_Block Channel Blockage GABA_Receptor->Channel_Block Chloride_Influx Chloride Ion Influx Chloride_Channel_Open->Chloride_Influx Neuron_Inhibition Neuronal Inhibition Chloride_Influx->Neuron_Inhibition Fipronil Fipronil Fipronil->GABA_Receptor Binds to channel pore Hyperexcitation Hyperexcitation & Paralysis Channel_Block->Hyperexcitation GABA_r GABA GABA_Receptor_r GABA Receptor (Rdl Mutation) GABA_r->GABA_Receptor_r Binds Chloride_Channel_Open_r Chloride Channel (Open) GABA_Receptor_r->Chloride_Channel_Open_r Reduced_Binding Reduced Binding GABA_Receptor_r->Reduced_Binding Chloride_Influx_r Chloride Ion Influx Chloride_Channel_Open_r->Chloride_Influx_r Neuron_Inhibition_r Neuronal Inhibition Chloride_Influx_r->Neuron_Inhibition_r Fipronil_r Fipronil Fipronil_r->GABA_Receptor_r Poorly binds Ineffective_Block Ineffective Blockage Reduced_Binding->Ineffective_Block Survival Flea Survival Ineffective_Block->Survival cluster_0 This compound's Action on Flea GABA Receptor This compound This compound GABA_Receptor GABA Receptor (Wild-Type or Rdl Mutant) This compound->GABA_Receptor Binds to a distinct site Channel_Block Channel Blockage GABA_Receptor->Channel_Block Hyperexcitation Hyperexcitation & Paralysis Channel_Block->Hyperexcitation Start Start Animal_Selection Animal Selection & Acclimation Start->Animal_Selection Randomization Randomization into Treatment Groups Animal_Selection->Randomization Pre_Treatment_Infestation Pre-Treatment Flea Infestation Randomization->Pre_Treatment_Infestation Treatment Treatment Administration (this compound, Fipronil, Placebo) Pre_Treatment_Infestation->Treatment Post_Treatment_Infestations Post-Treatment Re-infestations Treatment->Post_Treatment_Infestations Flea_Counts Flea Combing & Counting Post_Treatment_Infestations->Flea_Counts At specified intervals Flea_Counts->Post_Treatment_Infestations Repeat weekly Data_Analysis Efficacy Calculation & Statistical Analysis Flea_Counts->Data_Analysis End End Data_Analysis->End Start Start Flea_Collection Flea Collection (Field & Lab Strains) Start->Flea_Collection Paper_Impregnation Preparation of Insecticide-Impregnated Papers Flea_Collection->Paper_Impregnation Exposure Exposure of Fleas in WHO Test Kits Paper_Impregnation->Exposure Mortality_Assessment Mortality Assessment after 24h Exposure->Mortality_Assessment Data_Analysis Probit Analysis (LC50) & Resistance Ratio Calculation Mortality_Assessment->Data_Analysis End End Data_Analysis->End

References

A Comparative Pharmacokinetic Analysis of Lotilaner and Sarolaner in Dogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two isoxazoline ectoparasiticides, lotilaner and sarolaner, in dogs. The information presented is collated from peer-reviewed studies to assist researchers and professionals in drug development and veterinary medicine in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Mechanism of Action

Both this compound and sarolaner belong to the isoxazoline class of parasiticides and share a similar mechanism of action. They are potent inhibitors of gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3] This inhibition blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and ultimately the death of the parasites.[2][4] This action is selective for invertebrate nerve cells, contributing to the safety profile of these drugs in mammals.[5][6]

Pharmacokinetic Profiles: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and sarolaner in dogs, based on data from separate studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across the studies.

Pharmacokinetic ParameterThis compound (Credelio™)Sarolaner (Simparica®)
Dose Administered 20 mg/kg (oral)[7]2-4 mg/kg (oral)[8][9]
Time to Peak Plasma Concentration (Tmax) 2 hours (fed)[1][10]Within the first day[11][12]
Peak Plasma Concentration (Cmax) Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
Area Under the Curve (AUC) Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
Terminal Half-Life (t1/2) Approximately 30.7 days (fed)[7][10]11-12 days[11][12]
Bioavailability >80% (fed)[7][10]>85%[11][12]
Effect of Food Food enhances absorption.[1][10]The prandial state does not significantly affect absorption.[8][9]
Protein Binding Highly bound to plasma proteins.[13]>99.9%[11][12]

Experimental Protocols

The data presented in this guide are derived from studies with specific experimental designs. Understanding these methodologies is crucial for the accurate interpretation of the pharmacokinetic data.

This compound Pharmacokinetic Study Protocol

A study involving twenty-six adult beagle dogs was conducted to evaluate the pharmacokinetics of this compound.[7] The dogs were administered a single oral dose of 20 mg/kg of this compound in the form of a flavored chewable tablet.[7] One group of dogs received the treatment under fed conditions, while another was fasted.[7] Blood samples were collected at various time points up to 35 days post-administration.[7] The concentration of this compound in the blood was determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[7] Pharmacokinetic parameters were then calculated using non-compartmental analysis.[7]

G cluster_study_design This compound Pharmacokinetic Study Design cluster_sample_collection Sample Collection and Analysis cluster_data_analysis Data Analysis A 26 Adult Beagle Dogs B Oral Administration of 20 mg/kg this compound A->B C Fed and Fasted Groups B->C D Blood Sample Collection (up to 35 days) C->D E LC-MS/MS Analysis of this compound Concentration D->E F Non-Compartmental Pharmacokinetic Analysis E->F G Determination of Tmax, t1/2, Bioavailability F->G

Experimental workflow for the this compound pharmacokinetic study.
Sarolaner Pharmacokinetic Study Protocol

The pharmacokinetic properties of sarolaner were investigated in beagle dogs.[14] The study involved both intravenous and oral administration to determine bioavailability. For the oral administration group, dogs were fasted overnight before receiving a compressed tablet, and were fed 4 hours post-dose.[14] The oral dose was 20 mg/dog, with pharmacokinetic data dose-normalized to 2 mg/kg.[14] Blood samples were collected, and plasma concentrations of sarolaner were measured.[14] A non-compartmental analysis was used to calculate the pharmacokinetic parameters.[14]

G cluster_study_design Sarolaner Pharmacokinetic Study Design cluster_sample_collection Sample Collection and Analysis cluster_data_analysis Data Analysis A Beagle Dogs B Oral (20 mg/dog) and Intravenous Administration A->B C Fasted Overnight, Fed 4h Post-Dose B->C D Blood Sample Collection C->D E Measurement of Sarolaner Plasma Concentration D->E F Non-Compartmental Pharmacokinetic Analysis E->F G Calculation of t1/2, Bioavailability F->G

Experimental workflow for the sarolaner pharmacokinetic study.

Discussion of Pharmacokinetic Differences

The available data indicate that both this compound and sarolaner are well-absorbed orally in dogs, exhibiting high bioavailability.[7][10][11][12] A key differentiator appears to be their terminal half-lives. This compound demonstrates a longer half-life of approximately 30.7 days in fed dogs, compared to sarolaner's half-life of 11-12 days.[7][10][11][12] This longer half-life for this compound suggests a more persistent plasma concentration, which may contribute to its sustained efficacy.

Another notable difference is the influence of food on absorption. For this compound, the presence of food enhances its absorption.[1][10] In contrast, the absorption of sarolaner is not significantly affected by the prandial state of the dog.[8][9] This could have implications for dosing recommendations in a clinical setting.

While both drugs are effective ectoparasiticides, these pharmacokinetic differences may influence the choice of drug for specific clinical scenarios and impact dosing frequency and administration guidelines. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive comparison of their pharmacokinetic profiles.

References

Assessing the Safety Profile of Lotilaner in Comparison to Older Ectoparasiticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the landscape of ectoparasiticide development continues to evolve, a thorough understanding of the safety profiles of novel compounds in comparison to established treatments is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profile of lotilaner, a member of the isoxazoline class, with older ectoparasiticides, namely fipronil (a phenylpyrazole), permethrin (a pyrethroid), and selamectin (a macrocyclic lactone). The information is supported by experimental data to facilitate informed decision-making in research and development.

Executive Summary

This compound, a newer ectoparasiticide, demonstrates a favorable safety profile characterized by high selectivity for invertebrate nerve cell receptors, resulting in minimal off-target effects in mammals.[1] Older compounds, while effective, exhibit different mechanisms of action that can be associated with a broader range of adverse effects, including potential neurotoxicity in both target and non-target species. This guide will delve into the mechanistic differences, supported by data from preclinical and clinical studies, to provide a comprehensive safety assessment.

Mechanism of Action: A Tale of Two Receptors

The safety profile of an ectoparasiticide is intrinsically linked to its mechanism of action and its selectivity for the target parasite's nervous system over that of the host.

This compound: As an isoxazoline, this compound is a potent inhibitor of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects and acarines.[1] By blocking these channels, this compound prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death of the parasite. Crucially, this compound exhibits high selectivity for invertebrate GABACls over mammalian GABA receptors, which is a key factor in its favorable safety margin in dogs and cats.[1]

Fipronil: Fipronil also targets GABA-gated chloride channels but in a manner distinct from isoxazolines. It is a non-competitive antagonist of the GABA receptor, which also leads to neuronal hyperexcitation and parasite death. While effective, fipronil's binding characteristics and metabolites can contribute to off-target effects.

Permethrin: Permethrin belongs to the pyrethroid class and acts on voltage-gated sodium channels in neurons. It modifies the channel's gating kinetics, causing prolonged channel opening and a persistent influx of sodium ions. This leads to repetitive nerve firing, paralysis, and death of the ectoparasite. However, this mechanism is not exclusive to invertebrates, and at high doses, permethrin can cause neurotoxicity in mammals.

Selamectin: As a macrocyclic lactone, selamectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates. This leads to an influx of chloride ions, hyperpolarization of the nerve cell membrane, and subsequent paralysis and death of the parasite. While generally considered safe for most mammals, certain breeds of dogs with the MDR1 (multi-drug resistance) gene mutation can exhibit sensitivity to macrocyclic lactones.

cluster_this compound This compound cluster_Older Older Ectoparasiticides This compound This compound Block Blockage This compound->Block GABACl_I Invertebrate GABA-gated Chloride Channel Hyperexcitation_L Hyperexcitation Paralysis Death GABACl_I->Hyperexcitation_L Inhibition of Cl- influx Block->GABACl_I Fipronil Fipronil Block_F Blockage Fipronil->Block_F Permethrin Permethrin Modulation Modulation Permethrin->Modulation Selamectin Selamectin Potentiation Potentiation Selamectin->Potentiation GABACl_F GABA-gated Chloride Channel Hyperexcitation_F Hyperexcitation Paralysis Death GABACl_F->Hyperexcitation_F Inhibition of Cl- influx VGSC Voltage-gated Sodium Channel VGSC->Hyperexcitation_F Prolonged Na+ influx GluCl Glutamate-gated Chloride Channel Paralysis_S Paralysis Death GluCl->Paralysis_S Increased Cl- influx Block_F->GABACl_F Modulation->VGSC Potentiation->GluCl

Caption: Mechanisms of action for this compound and older ectoparasiticides.

Comparative Safety Data

Quantitative data from preclinical and clinical studies are essential for an objective comparison of safety profiles. The following tables summarize key findings.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRouteLD50Reference
This compound RatOral>2000 mg/kg[2]
Fipronil RatOral97 mg/kg[3]
RabbitDermal354 mg/kg[3]
Permethrin RatOral430-4000 mg/kg[4]
RabbitDermal>2000 mg/kg[4]
Selamectin DogOral>1600 mg/kg[5]

Table 2: Summary of Adverse Events in Target Animal Safety Studies

CompoundSpeciesStudy DurationDose Levels (x Recommended)Key FindingsReference
This compound Dogs (8-week-old puppies)8 months1x, 3x, 5xNo treatment-related effects on body weight, food consumption, clinical pathology, or organ morphology.[2]
Cats (8-week-old kittens)8 months1x, 3x, 5xNo treatment-related effects on daily clinical observations, food consumption, or organ morphology.[6]
Fipronil Rats (chronic)2 years0.5, 1.5, 30, 300 ppm (diet)Increased incidence of thyroid follicular cell tumors at the highest dose.[7]
Permethrin Rabbits (dermal)21 days100, 500, 2500 mg/kg/dayVery slight erythema at higher doses; no systemic toxicity.[8]
Selamectin Cats (6-week-old kittens)Margin of Safety Study1x, 3x, 5x, 10xNo clinical or pathological evidence of toxicosis.[5]

Table 3: Common Adverse Events in Clinical Field Studies (Dogs)

CompoundMost Common Adverse EventsIncidenceReference
This compound Vomiting, Diarrhea, Anorexia, Lethargy<2.5%[9]
Fipronil Application site reactions (e.g., pruritus, erythema)1-2%[10]
Permethrin Application site reactions, Pruritus, ErythemaNot specified in comparative studies
Selamectin Vomiting, Diarrhea, Lethargy<1%[11]

Experimental Protocols: A Look at the Methodology

The robustness of safety data is contingent on the design and execution of the underlying studies.

This compound: Target Animal Safety Study

A typical target animal safety study for a new veterinary product like this compound follows a rigorous protocol designed to identify any potential adverse effects at and above the recommended dose.

cluster_Workflow Target Animal Safety Study Workflow Start Animal Selection (e.g., 8-week-old Beagles) Acclimation Acclimation Period Start->Acclimation Randomization Randomization into Dose Groups (1x, 3x, 5x, Control) Acclimation->Randomization Dosing Monthly Dosing (e.g., for 8 months) Randomization->Dosing Monitoring Daily Clinical Observations Weekly Physical Exams Blood/Urine Collection Dosing->Monitoring Throughout study Necropsy Gross Necropsy and Histopathology at End of Study Dosing->Necropsy Monitoring->Dosing Analysis Data Analysis and Reporting Necropsy->Analysis

Caption: A generalized workflow for a target animal safety study.

Key Methodological Components:

  • Animals: Healthy, young animals of the target species (e.g., 8-week-old Beagle puppies) are used.[2]

  • Dose Groups: Typically include a control group, a group receiving the maximum recommended dose (1x), and multiples of the recommended dose (e.g., 3x and 5x).[2]

  • Duration: The study is conducted over an extended period, often for several months, to assess the effects of repeated dosing.[2]

  • Parameters Monitored: A comprehensive set of parameters is evaluated, including daily health observations, detailed clinical examinations, body weight, food and water consumption, ophthalmological exams, electrocardiograms, and clinical pathology (hematology, clinical chemistry, and urinalysis).[2]

  • Pathology: At the end of the study, a full gross necropsy and histopathological examination of tissues are performed.[2]

Older Ectoparasiticides: Chronic Toxicity/Carcinogenicity Studies

For older compounds like fipronil, long-term studies in laboratory animals (e.g., rats) are crucial for assessing chronic toxicity and carcinogenic potential.

Key Methodological Components:

  • Animals: Typically, rats are used for combined chronic toxicity and carcinogenicity studies.

  • Dose Administration: The test substance is administered in the diet for an extended period, often up to two years.[7]

  • Dose Levels: A range of dose levels is used, from a no-observed-adverse-effect level (NOAEL) to a high dose that is expected to produce some toxicity.[7]

  • Endpoints: Similar to target animal safety studies, a wide range of clinical and pathological endpoints are evaluated throughout the study and at termination.

Post-Marketing Surveillance and Adverse Event Reporting

Post-marketing surveillance provides real-world data on the safety of ectoparasiticides in a large and diverse population of animals. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) collect and analyze adverse event reports.

Data from these surveillance systems indicate that the isoxazoline class, including this compound, has been associated with neurologic adverse events such as muscle tremors, ataxia, and seizures in some dogs and cats.[12][13][14] However, these events are considered rare. It is important to note that similar adverse events have also been reported for older ectoparasiticides. A comprehensive analysis of adverse event reporting databases is necessary for a direct quantitative comparison.

Conclusion

The safety profile of an ectoparasiticide is a multifactorial assessment that considers its mechanism of action, selectivity, and data from a hierarchy of safety studies. This compound, as a member of the isoxazoline class, demonstrates a high degree of selectivity for invertebrate GABA-gated chloride channels, which translates to a wide margin of safety in target animals. While older ectoparasiticides like fipronil, permethrin, and selamectin have a long history of effective use, their distinct mechanisms of action can be associated with different safety considerations.

For researchers and drug development professionals, a deep understanding of these comparative safety profiles is essential for the development of next-generation ectoparasiticides that are not only highly efficacious but also possess an enhanced safety margin for both the target animals and their human companions. Continued post-marketing surveillance and transparent reporting of adverse events are crucial for the ongoing safety assessment of all ectoparasiticides.

References

A Comparative Guide to the In Vitro Potency of Lotilaner and Other Isoxazoline Ectoparasiticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazoline class of ectoparasiticides has become a cornerstone of modern veterinary medicine for the control of fleas and ticks. These compounds exert their effect by acting as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[1][2][3] This mode of action leads to uncontrolled neuronal hyperexcitation and subsequent paralysis and death of the parasites.[4] Lotilaner is a novel member of this class, and understanding its in vitro potency relative to other isoxazolines such as afoxolaner, sarolaner, and fluralaner is crucial for ongoing research and the development of new antiparasitic agents. This guide provides a comparative analysis of the in vitro potency of these compounds, supported by experimental data and detailed methodologies.

Comparative In Vitro Potency of Isoxazolines

The in vitro potency of isoxazoline compounds is typically determined by their ability to inhibit the function of invertebrate GABACls. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the GABA-induced chloride current in electrophysiological assays. A lower IC50 value indicates a higher potency.

While a single study directly comparing the in vitro potency of this compound, afoxolaner, sarolaner, and fluralaner on the same invertebrate GABA receptor is not publicly available, data from various studies on different target organisms provide valuable insights.

Potency Against Invertebrate GABA Receptors

This compound has demonstrated high potency against GABACls from a range of invertebrates. Electrophysiological studies using Xenopus oocytes expressing recombinant GABA receptors have yielded the following IC50 values for this compound[1]:

Target OrganismReceptorThis compound IC50 (nM)
Fruit fly (Drosophila melanogaster)DmS-GABA23.84
Fruit fly (Drosophila melanogaster)DmR2-GABA38.25
Salmon louse (Lepeophtheirus salmonis)Ls-GABA152.40
Cattle tick (Rhipicephalus microplus)Rm-GABA36.79

It is important to note that direct comparison of these values with those of other isoxazolines from different studies should be done with caution due to potential variations in experimental conditions. However, studies on fluralaner have also shown potent inhibition of arthropod RDLs (GABACls), with IC50 values in the low nanomolar range, and it has been reported to be 5-236 fold more potent than fipronil on these receptors.[5][6]

Selectivity: Invertebrate vs. Mammalian Receptors

A critical aspect of the safety profile of isoxazolines is their selectivity for invertebrate over mammalian GABA receptors. A recent study directly compared the inhibitory effects of this compound, afoxolaner, sarolaner, and fluralaner on canine GABA receptors expressed in Xenopus oocytes. The results highlight a significant difference in their activity on this vertebrate receptor[7]:

CompoundCanine GABA Receptor (α1β2γ2) IC50 (µM)
This compound> 30
Afoxolaner~3 - 20.6
Sarolaner~10.2 - 21.8
Fluralaner~2.2 - 13

These findings demonstrate that this compound has a markedly lower potency against canine GABA receptors compared to the other tested isoxazolines, suggesting a higher safety margin concerning direct GABA receptor-mediated neurotoxicity in mammals.[7][8]

Experimental Protocols

The determination of in vitro potency for isoxazoline compounds predominantly relies on two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This technique allows for the functional expression of specific ion channels, in this case, GABA receptors from target invertebrates, and the precise measurement of their response to the application of compounds.[1][7]

Key Steps in the TEVC Assay for Isoxazoline Potency:
  • GABA Receptor Gene Cloning and cRNA Synthesis: The gene encoding the target GABA receptor subunit from the invertebrate of interest is cloned. This DNA template is then used to synthesize complementary RNA (cRNA) in vitro.

  • Xenopus Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis frogs and treated to remove the follicular cell layer. A specific amount of the synthesized cRNA is then injected into each oocyte.

  • Incubation and Receptor Expression: The injected oocytes are incubated for several days to allow for the translation of the cRNA and the expression and assembly of functional GABA receptors on the oocyte membrane.

  • Two-Electrode Voltage-Clamp Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential of the oocyte is clamped at a specific holding potential (e.g., -80 mV).

  • GABA Application and Current Measurement: A solution containing GABA, the natural agonist of the receptor, is applied to the oocyte. The binding of GABA opens the chloride channels, leading to an inward or outward flow of chloride ions, which is measured as an electrical current.

  • Isoxazoline Application and Inhibition Measurement: The oocyte is then exposed to varying concentrations of the isoxazoline compound in the presence of GABA. The degree to which the isoxazoline inhibits the GABA-induced current is measured.

  • Data Analysis and IC50 Determination: The percentage of inhibition is plotted against the concentration of the isoxazoline. The IC50 value is then calculated from this dose-response curve.

Visualizations

Signaling Pathway of Isoxazoline Action

Mechanism of Action of Isoxazolines on GABA-Gated Chloride Channels cluster_0 Normal Physiological Process cluster_1 Action of Isoxazoline GABA GABA Neurotransmitter GABA_Receptor GABA-Gated Chloride Channel (on invertebrate neuron membrane) GABA->GABA_Receptor Binds to Blocked_Channel Blocked Chloride Channel GABA->Blocked_Channel GABA binding still occurs Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Neuron Hyperpolarization (Inhibitory Signal) Chloride_Influx->Hyperpolarization Normal_Transmission Normal Nerve Signal Transmission Hyperpolarization->Normal_Transmission Leads to Isoxazoline Isoxazoline Compound (e.g., this compound) Isoxazoline->Blocked_Channel Binds to (non-competitive) No_Chloride_Influx Chloride Influx Blocked Blocked_Channel->No_Chloride_Influx Prevents opening Hyperexcitation Neuronal Hyperexcitation No_Chloride_Influx->Hyperexcitation Leads to Paralysis_Death Paralysis and Death of Parasite Hyperexcitation->Paralysis_Death

Caption: Mechanism of action of isoxazolines on GABA-gated chloride channels.

Experimental Workflow for In Vitro Potency Assay

Experimental Workflow for Determining In Vitro Potency of Isoxazolines Start Start Gene_Cloning 1. Clone Invertebrate GABA Receptor Gene Start->Gene_Cloning cRNA_Synthesis 2. Synthesize cRNA in vitro Gene_Cloning->cRNA_Synthesis Oocyte_Prep 3. Harvest and Prepare Xenopus Oocytes cRNA_Synthesis->Oocyte_Prep cRNA_Injection 4. Inject cRNA into Oocytes Oocyte_Prep->cRNA_Injection Incubation 5. Incubate Oocytes (2-5 days) cRNA_Injection->Incubation TEVC_Setup 6. Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_Application 7. Apply GABA to Elicit Control Current TEVC_Setup->GABA_Application Compound_Application 8. Co-apply GABA and Isoxazoline (various concentrations) GABA_Application->Compound_Application Data_Recording 9. Record Inhibition of GABA-induced Current Compound_Application->Data_Recording Data_Analysis 10. Analyze Dose-Response and Calculate IC50 Data_Recording->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Lotilaner: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Lotilaner in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

This compound is an isoxazoline ectoparasiticide. While not classified as a hazardous substance according to the Safety Data Sheets (SDS), proper disposal is necessary to prevent environmental contamination.[1][2] Unused veterinary medicinal products containing this compound should be disposed of in accordance with local requirements, with a preference for take-back schemes.[3][4]

Waste Classification and Segregation

Proper segregation of this compound waste at the point of generation is the first step to ensure safe and compliant disposal. All personnel handling this compound must be trained in these procedures.

Waste CategoryDescriptionRecommended Disposal Container
Unused/Expired this compound Pure this compound, expired tablets, or unused solutions.Clearly labeled, sealed container for non-hazardous pharmaceutical waste.
Contaminated Labware Glassware, pipette tips, gloves, and other materials that have come into direct contact with this compound.Labeled container for non-hazardous chemical waste.
Empty Product Containers Original packaging, blisters, and bottles that held this compound.Can be disposed of as general laboratory waste after ensuring they are fully empty. Scratch out any personal information on prescription labels.[5]
Sharps Needles or syringes used for handling this compound solutions.Puncture-proof sharps container.

Step-by-Step Disposal Procedures

The following protocols outline the step-by-step process for disposing of different types of this compound waste.

2.1. Unused or Expired this compound

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in any waterway.[4][6] This is to prevent aquatic contamination.

  • Utilize Take-Back Programs: The preferred method of disposal is a pharmaceutical take-back program.[4][7][8] These programs ensure that unused medications are disposed of in a compliant and environmentally sound manner. Check with your institution’s Environmental Health and Safety (EHS) department for available programs.

  • Disposal as Non-Hazardous Waste: If a take-back program is not available, dispose of the unused this compound as non-hazardous pharmaceutical waste. This typically involves incineration through a licensed waste disposal contractor.[9][10][11]

    • Place the this compound in a clearly labeled, sealed container.

    • Arrange for pickup by your institution's contracted waste disposal service.

2.2. Contaminated Labware

  • Segregate Waste: Collect all labware that has come into contact with this compound in a designated, labeled waste container.

  • Decontamination: While this compound is not classified as hazardous, it is good laboratory practice to decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of the contaminated labware as non-hazardous chemical waste through your institution's EHS-approved waste stream.

2.3. Empty Product Containers

  • Ensure Containers are Empty: Make sure that all product has been removed from the containers.

  • Deface Labels: If applicable, remove or obscure any labels that could identify the contents or patient information.[5]

  • Dispose as General Waste: Empty containers can typically be disposed of in the general laboratory trash.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Lotilaner_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal_path Disposal Pathway Waste This compound Waste Generated Unused Unused/Expired this compound Waste->Unused Identify Type Contaminated Contaminated Labware Waste->Contaminated Empty Empty Containers Waste->Empty TakeBack Pharmaceutical Take-Back Program Unused->TakeBack Preferred NonHaz Non-Hazardous Pharmaceutical Waste Unused->NonHaz Alternative ChemWaste Non-Hazardous Chemical Waste Contaminated->ChemWaste GenWaste General Laboratory Waste Empty->GenWaste Incineration Licensed Incineration NonHaz->Incineration ChemWaste->Incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies. While this compound is not currently classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to adhere to all federal, state, and local regulations for pharmaceutical disposal.[9][10][11] Key regulations include the EPA's rules on pharmaceutical waste and the DEA's regulations for controlled substances, although this compound is not a controlled substance.

It is the responsibility of the researcher and their institution to ensure compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance on your facility's waste disposal procedures.

References

Essential Safety and Operational Guidance for Handling Lotilaner

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development involving Lotilaner, adherence to stringent safety protocols is paramount. This document provides essential guidance on the necessary personal protective equipment (PPE), and the appropriate procedures for handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use the following personal protective equipment to minimize exposure and ensure personal safety.[1][2] The recommendations are based on standard laboratory safety practices for handling chemical compounds.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.[1][2]
Hand Protection Protective glovesPrevents skin contact.[1][2]
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills.[1][2]
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when dust/aerosols may be generated.[1][2]

Note: The Safety Data Sheets for this compound indicate that it does not have established occupational exposure limit values.[1][2]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling: Avoid inhalation, and contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated place.[1][2] Protect from direct sunlight and sources of ignition.[1][2] Recommended storage for the powder form is at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1][2]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Don PPE: Use full personal protective equipment, including a respirator if necessary.[1][2]

  • Containment: Prevent further leakage or spillage.[1][2] Keep the product away from drains and water courses.[1][2]

  • Cleanup:

    • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][2]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Disposal: Dispose of all contaminated materials, including absorbent materials and used PPE, as hazardous waste in accordance with local, state, and federal regulations.[1][2]

Below is a workflow diagram illustrating the key steps for managing a chemical spill of this compound.

G This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Step 1 ppe Don Appropriate PPE alert->ppe Step 2 contain Contain the Spill ppe->contain absorb Absorb/Collect Spilled Material contain->absorb decontaminate Decontaminate Spill Area absorb->decontaminate collect_waste Collect Contaminated Materials decontaminate->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for handling a this compound spill.

Disposal of Unused Product:

Unused this compound and its containers must be disposed of as hazardous waste. Do not allow the product to enter drains or waterways.[1][2] Follow all applicable institutional and governmental regulations for chemical waste disposal.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and call a physician.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[1][2] Call a physician.[1][2]

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen or cardiopulmonary resuscitation (CPR) if necessary.[1][2] Avoid mouth-to-mouth resuscitation.[1][2]

  • Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.